molecular formula C5H8O B094672 1-Oxaspiro[2.3]hexane CAS No. 157-48-2

1-Oxaspiro[2.3]hexane

Katalognummer: B094672
CAS-Nummer: 157-48-2
Molekulargewicht: 84.12 g/mol
InChI-Schlüssel: APUDJEBZDAGSQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxaspiro[2.3]hexane, also known as 1-Oxaspiro[2.3]hexane, is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Oxaspiro[2.3]hexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Oxaspiro[2.3]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxaspiro[2.3]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDJEBZDAGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336120
Record name 1-oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-48-2
Record name 1-oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxaspiro[2.3]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxaspiro[2.3]hexane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Strained Spirocycles

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of atoms is paramount. The principle of "escaping flatland" has driven a surge of interest in saturated, spirocyclic systems which can act as bioisosteres for common aromatic rings, often leading to improved physicochemical properties such as metabolic stability and lipophilicity.[1][2] Among these, strained spirocycles containing four-membered rings, like the cyclobutane moiety, are particularly valuable due to their rigid structures that provide well-defined exit vectors for substituent placement.[3][4]

This guide focuses on 1-Oxaspiro[2.3]hexane , a molecule that embodies these desirable characteristics. It combines the high ring strain of both an epoxide and a cyclobutane ring, making it a reactive and versatile building block for organic synthesis. Its unique topology presents a valuable scaffold for the creation of complex molecular architectures relevant to drug discovery.[5][6]

This document provides a comprehensive overview of 1-Oxaspiro[2.3]hexane, detailing its synthesis, spectroscopic signature, characteristic reactivity, and its burgeoning role in the development of novel therapeutics.

Core Compound Identification

The subject of this guide is the spirocyclic ether, 1-Oxaspiro[2.3]hexane.

IdentifierValueSource
IUPAC Name 1-oxaspiro[2.3]hexane[7]
CAS Number 157-48-2[7]
Molecular Formula C₅H₈O[7]
Molecular Weight 84.12 g/mol [7]
Canonical SMILES C1CC2(C1)CO2[7]
InChIKey APUDJEBZDAGSQY-UHFFFAOYSA-N[7]

Synthesis of 1-Oxaspiro[2.3]hexane

The primary and most direct route to 1-Oxaspiro[2.3]hexane is the epoxidation of the exocyclic double bond of methylenecyclobutane. The choice of oxidizing agent is critical to the efficiency of this transformation.

Workflow: Epoxidation of Methylenecyclobutane

Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Byproduct Start_Alkene Methylenecyclobutane Epoxidation Epoxidation Reaction Start_Alkene->Epoxidation Start_Reagent m-CPBA Start_Reagent->Epoxidation Reaction_Vessel Inert Solvent (e.g., Dichloromethane) Reaction_Vessel->Epoxidation Temperature Controlled Temperature (e.g., 0 °C to RT) Temperature->Epoxidation Workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃) Epoxidation->Workup Byproduct m-Chlorobenzoic Acid Epoxidation->Byproduct Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product 1-Oxaspiro[2.3]hexane Purification->Product

Caption: General workflow for the synthesis of 1-Oxaspiro[2.3]hexane.

Experimental Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a representative procedure for the epoxidation of an alkene using m-CPBA, a common and effective reagent for this transformation.[8][9] The inclusion of a buffer like potassium bicarbonate is crucial to neutralize the acidic byproduct, m-chlorobenzoic acid, which could otherwise catalyze the premature ring-opening of the newly formed epoxide.

Materials:

  • Methylenecyclobutane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methylenecyclobutane (1.0 eq.) and anhydrous dichloromethane. Add a mild inorganic base such as potassium bicarbonate (approx. 2.0 eq.) to act as a buffer.

  • Reagent Addition: Cool the stirred suspension to 0 °C using an ice bath. Dissolve m-CPBA (approx. 1.1 eq.) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over a period of 30-60 minutes. The slow addition is necessary to control the reaction temperature, as epoxidations are exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess peroxy acid. Follow this with a wash using a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude 1-Oxaspiro[2.3]hexane can be purified by distillation or flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

The structural elucidation of 1-Oxaspiro[2.3]hexane relies on a combination of standard spectroscopic techniques. The high degree of symmetry in the molecule simplifies its NMR spectra.

Property Value
Molecular Formula C₅H₈O
Exact Mass 84.05751 g/mol
Boiling Point ~103-105 °C (estimated)
Density ~0.95 g/cm³ (estimated)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are key to confirming the spirocyclic structure. Due to the molecule's symmetry, fewer signals than the number of carbons or hydrogens are expected.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the protons on the epoxide ring (a singlet) and two different methylene groups on the cyclobutane ring (triplets or multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary spiro-carbon, the methylene carbon of the epoxide, and the two distinct methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups and the overall carbon framework.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of C(sp³)-H bonds in the cyclobutane and epoxide rings.[10]

  • Ring Vibrations (Epoxide): The characteristic "ring breathing" of the epoxide ring typically appears in the fingerprint region, often around 1250 cm⁻¹ and in the 800-900 cm⁻¹ range.

  • C-O Stretching: The C-O stretching of the ether linkage within the epoxide will also be present, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of the molecule (84.12).

  • Fragmentation: Common fragmentation pathways for cyclic ethers and alkanes involve the loss of small neutral molecules like CO, C₂H₄ (ethene), or alkyl radicals. The stability of the resulting carbocation fragments will dictate the major peaks observed.

Reactivity and Chemical Transformations

The chemical behavior of 1-Oxaspiro[2.3]hexane is dominated by the high ring strain of the three-membered epoxide. This strain makes the molecule susceptible to ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate and a good leaving group (a hydroxyl group). The nucleophile then attacks one of the electrophilic carbons of the epoxide.

Mechanism: The mechanism of acid-catalyzed ring-opening is a hybrid between an Sₙ1 and Sₙ2 pathway. The protonated epoxide does not form a full carbocation (as in a pure Sₙ1 reaction), but there is significant carbocation-like character on the more substituted carbon atom. Consequently, the incoming nucleophile will preferentially attack the more substituted carbon (the spiro-carbon in this case).

Acid_Catalyzed_Opening Start 1-Oxaspiro[2.3]hexane Protonated Protonated Epoxide Start->Protonated + H⁺ Protonated->Start - H⁺ TransitionState Transition State (Carbocation-like character at spiro-carbon) Protonated->TransitionState C-O bond weakening Product Ring-Opened Product (1-(hydroxymethyl)cyclobutanol derivative) TransitionState->Product + Nu⁻ (attacks spiro-carbon) H_plus H⁺ Nu Nu⁻

Caption: Acid-catalyzed nucleophilic ring-opening pathway.

This regioselectivity provides a reliable method for introducing a functional group at the quaternary spiro-center while generating a primary alcohol, leading to valuable 1,1-disubstituted cyclobutane derivatives.

Base-Catalyzed (Nucleophilic) Ring-Opening

In the presence of strong, non-hindered nucleophiles (under basic or neutral conditions), the ring-opening follows a classic Sₙ2 mechanism. The driving force for this reaction is the relief of the significant ring strain in the epoxide.

Mechanism: The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond. In an Sₙ2 reaction, steric hindrance is the dominant factor controlling regioselectivity. Therefore, the nucleophile will attack the less sterically hindered carbon atom. In 1-Oxaspiro[2.3]hexane, this is the methylene carbon of the epoxide ring.

Base_Catalyzed_Opening Start 1-Oxaspiro[2.3]hexane TransitionState Sₙ2 Transition State Start->TransitionState + Nu⁻ (attacks methylene carbon) Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Product Ring-Opened Product (Cyclobutyl-methanol derivative) Alkoxide->Product + H⁺ (workup) Nu Nu⁻ H_plus_workup H⁺ (workup)

Caption: Base-catalyzed nucleophilic ring-opening pathway.

This reaction pathway generates a cyclobutanol derivative with the nucleophile attached to the adjacent exocyclic carbon. The two distinct regiochemical outcomes of the acid- and base-catalyzed pathways make 1-Oxaspiro[2.3]hexane a powerful tool for directed synthesis, allowing chemists to selectively functionalize different positions of the scaffold.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the spiro[2.3]hexane core makes it an attractive motif for medicinal chemistry. It can serve as a saturated, non-aromatic bioisostere for commonly used rings like piperidine or even phenyl groups, potentially improving properties like solubility and metabolic stability while maintaining or enhancing binding to a biological target.[3][5]

While direct applications of the parent 1-Oxaspiro[2.3]hexane in final drug compounds are not widely published, its derivatives and the broader class of (aza)spiro[2.3]hexanes are emerging as valuable building blocks. For instance, the synthesis of various functionalized 4-azaspiro[2.3]hexanes has been explored as these are considered promising isosteres for piperidine, a core component in many approved drugs.[5] The synthetic accessibility of functionalized cyclobutanes and spirocycles from precursors like 1-Oxaspiro[2.3]hexane is a key driver of their adoption in drug discovery programs.[3][6] The ring-opening reactions described above provide direct entry into densely functionalized cyclobutane systems that are otherwise challenging to prepare.

Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), 1-Oxaspiro[2.3]hexane is considered a hazardous substance.[7]

  • Physical Hazards: Highly flammable liquid and vapor (H225).

  • Health Hazards: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

Handling Recommendations:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

1-Oxaspiro[2.3]hexane is more than a chemical curiosity; it is a potent synthetic building block whose value is rooted in its inherent ring strain. The predictable and divergent reactivity of its epoxide ring under acidic and basic conditions allows for the regioselective synthesis of highly functionalized cyclobutane derivatives. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the strategic application of strained spirocycles like 1-Oxaspiro[2.3]hexane offers a compelling pathway to new chemical entities with potentially superior pharmacological profiles. Its efficient synthesis and versatile reactivity ensure its place as a valuable tool in the modern synthetic chemist's arsenal.

References

  • Aggarwal, V. K., et al. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. ResearchGate.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529197, 1-Oxaspiro[2.3]hexane. PubChem.

  • He, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).

  • Fisher Scientific. (n.d.). Hexane.

  • LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.

  • Grygorenko, O. O., et al. (2021). Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of. ResearchGate.

  • NIST. (n.d.). n-Hexane in the NIST Chemistry WebBook.

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.

  • Cheméo. (n.d.). Chemical Properties of n-Hexane.

  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±).

  • LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra.

  • YouTube. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!

  • YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins.

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates.

  • Smolecule. (n.d.). Buy 1-Oxaspiro[2.3]hexane-2-carbonitrile.

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

  • WebSpectra. (n.d.). IR Absorption Table.

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy Absorption Table.

  • Wikipedia. (n.d.). Hexane.

  • PubMed Central (PMC). (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions.

  • LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.

  • MDPI. (2021). Synthesis and Characterization of Novel 1,2,3-Triazole-Bridged Oxime Polyurethanes Obtained from an Isomannide Derivative.

  • ResearchGate. (2025). Synthesis of spirocyclic cyclobutane- and cyclopentane-containing...

  • YouTube. (2023). Fragmentation in Mass Spectrometry.

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.

  • University of Illinois. (n.d.). IR Absorption Table.

Sources

1H and 13C NMR spectral analysis of 1-Oxaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Oxaspiro[2.3]hexane

Introduction

1-Oxaspiro[2.3]hexane is a saturated bicyclic ether featuring a unique spirocyclic architecture that fuses an epoxide ring with a cyclobutane ring.[1][2] This molecular framework, containing highly strained three- and four-membered rings, presents an interesting case for structural elucidation. Understanding the precise arrangement of atoms and the electronic environment within such strained systems is critical for researchers in synthetic chemistry and drug development, where cyclobutanes and epoxides are valued motifs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural determination of organic molecules in solution.[3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-oxaspiro[2.3]hexane. Moving beyond a simple presentation of data, we will delve into the causal relationships between the molecule's distinct structural features—such as ring strain, oxygen electronegativity, and molecular symmetry—and the resulting spectral parameters. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of NMR spectral interpretation for complex small molecules.

Part 1: Structural and Symmetry Considerations

A foundational step in predicting and interpreting an NMR spectrum is the analysis of molecular symmetry. The structure of 1-oxaspiro[2.3]hexane possesses a C₂ᵥ symmetry plane, which dictates the number of chemically equivalent and non-equivalent nuclei. This analysis allows us to predict the number of distinct signals we expect to observe in both the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of 1-Oxaspiro[2.3]hexane with atom numbering.

Analysis of Unique Nuclei:

  • Carbon Environments:

    • C2: The methylene carbon of the epoxide ring.

    • C3: The quaternary spiro carbon, bonded to oxygen and three other carbons.

    • C4 and C6: These two methylene carbons of the cyclobutane ring are chemically equivalent due to the plane of symmetry.

    • C5: The unique methylene carbon of the cyclobutane ring, situated opposite the spiro center.

    • Prediction: Four distinct signals are expected in the ¹³C NMR spectrum.

  • Proton Environments:

    • H at C2: The two protons on the epoxide carbon (CH₂).

    • H at C4 and C6: The four protons on these equivalent carbons.

    • H at C5: The two protons on the unique cyclobutane carbon.

    • Prediction: Three sets of signals are expected in the ¹H NMR spectrum.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of different proton environments, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).

Interpreting the Predicted ¹H Spectrum:

  • Epoxide Protons (C2-H): The protons attached to the epoxide ring are significantly influenced by the electronegativity of the adjacent oxygen atom and the high ring strain. This combined effect causes deshielding, shifting their resonance downfield into the characteristic region for epoxides, typically 2.5 - 3.5 ppm .[5][6] Since these two protons are attached to the same carbon and there are no adjacent protons to couple with, they are expected to appear as a sharp singlet , integrating to 2H .

  • Cyclobutane Protons (C4-H, C6-H): These four protons are chemically equivalent. They are adjacent to both the spiro carbon (C3) and the C5 methylene group. Protons on a cyclobutane ring typically resonate around 1.96 ppm.[7] The proximity to the spiro-epoxide will likely cause a slight downfield shift. These protons will be coupled to the two protons on C5. According to the n+1 rule, their signal should be split into a triplet (2+1=3). Therefore, we predict a triplet for these 4H .

  • Cyclobutane Protons (C5-H): The two protons on C5 are adjacent to the four equivalent protons on C4 and C6. Their signal will be split by these four neighbors, resulting in a quintet (4+1=5). This signal, representing 2H , is expected to appear as a quintet in the most upfield region of the spectrum, as it is furthest from the electron-withdrawing influence of the epoxide oxygen.

Predicted ¹H NMR Data Summary
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C2-H2.5 - 3.5Singlet (s)2H
C4-H ₂, C6-H~2.2Triplet (t)4H
C5-H~1.9Quintet (quin)2H

Part 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, with each unique carbon atom producing a single peak. The chemical shift of each peak provides insight into the electronic environment, hybridization, and connectivity of the carbon atom.

Interpreting the Predicted ¹³C Spectrum:

  • Spiro Carbon (C3): This is a quaternary carbon atom bonded to the highly electronegative oxygen and three other carbon atoms. This environment results in significant deshielding. Quaternary carbons typically show weaker signals. We predict its resonance to be the most downfield among the sp³ carbons.

  • Epoxide Carbon (C2): The carbon atom in the three-membered epoxide ring is deshielded by the directly attached oxygen and affected by significant ring strain. Epoxide carbons typically resonate in the 40 - 60 ppm range.[6][8]

  • Cyclobutane Carbons (C4, C6): These equivalent carbons are adjacent to the spiro center. Their chemical shift will be slightly downfield compared to a standard cyclobutane (which resonates at ~22.4 ppm) due to the substitution effect of the spirocyclic system.[9]

  • Cyclobutane Carbon (C5): This carbon is the most shielded in the molecule, being a secondary carbon furthest from the influence of the oxygen atom. Its chemical shift is expected to be the most upfield and closest to that of unsubstituted cyclobutane.

Predicted ¹³C NMR Data Summary
AssignmentPredicted Chemical Shift (δ, ppm)
C 3 (Spiro)65 - 75
C 2 (Epoxide)45 - 55
C 4, C 625 - 35
C 515 - 25

Part 4: Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and self-validating experimental protocol is essential. The following methodology is designed for the comprehensive analysis of 1-oxaspiro[2.3]hexane.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation (Trustworthiness Pillar):

    • Mass Determination: Accurately weigh the sample. For a standard 5 mm NMR tube, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR to ensure adequate signal-to-noise.[10][11]

    • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[12] Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[13][14]

    • Homogenization: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small, tightly packed plug of glass wool into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[11] Particulates will degrade spectral quality by disrupting magnetic field homogeneity.

    • Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation, which would alter the sample concentration during the experiment.

  • Instrument Setup and Data Acquisition (Expertise Pillar):

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks.

    • ¹H NMR Acquisition Parameters:

      • Pulse Angle: Use a 30-45° flip angle to balance signal intensity with ensuring full relaxation between scans.[15]

      • Acquisition Time (AT): Set to 3-4 seconds for good digital resolution.[15]

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for small molecules.

      • Number of Scans (NS): Acquire 8 to 16 scans, co-adding the free induction decays (FIDs) to improve the signal-to-noise ratio.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) to produce a spectrum of singlets.[16]

      • Spectral Width: Ensure the spectral width encompasses the expected range for organic molecules (e.g., 0-220 ppm).

      • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H; 1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

    • Peak Picking and Integration (¹H): Identify all peaks and integrate their areas to determine the relative ratios of protons.

    • Final Analysis: Compare the processed spectra with the predicted data to assign each signal to its corresponding nucleus in the 1-oxaspiro[2.3]hexane structure.

References

  • Miyano, S., Abe, N., & Sumoto, K. (1975). A novel synthesis of 1-oxaspiro[2.3]hexane. Journal of the Chemical Society, Chemical Communications, (19), 760. (Note: While a direct link to the full text may require a subscription, this reference points to early synthesis work.)
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][3]

  • PubChem. (n.d.). 1-Oxaspiro[2.3]hexane. National Center for Biotechnology Information. [Link][1]

  • ResearchGate. (n.d.). Synthesis and applications of 1-oxaspiro[2.3]hexanes.[Link][2]

  • Chemistry LibreTexts. (2025). Spectroscopy of Ethers and Epoxides.[Link][5]

  • Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides.[Link][6]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[Link][14]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[Link][13]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane.[Link][9]

  • Bruker. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link][16]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][4]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][10]

  • Helmenstine, A. M. (2018). Acquiring 1 H and 13 C Spectra. In Introduction to Organic Spectroscopy.[Link][15]

  • University of Wisconsin-Madison. (n.d.). Small molecule NMR sample preparation.[Link][12]

  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.[Link][17]

  • University College London. (n.d.). Chemical shifts.[Link][8]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum.[Link][7]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.[Link][18]

Sources

Mass spectrometry fragmentation pattern of 1-Oxaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Oxaspiro[2.3]hexane

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Oxaspiro[2.3]hexane. As a strained bicyclic ether, its fragmentation is governed by a unique interplay of alpha-cleavage characteristic of ethers and ring-opening pathways driven by the inherent strain of its cyclobutane and oxirane moieties. This document outlines the primary fragmentation mechanisms, predicts the major fragment ions, and presents a standardized protocol for experimental data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are intended to serve as a valuable resource for researchers in structural elucidation, synthetic chemistry, and drug discovery, enabling the confident identification of this and structurally related spirocyclic compounds.

Introduction to 1-Oxaspiro[2.3]hexane and its Mass Spectral Analysis

Overview of the Analyte

1-Oxaspiro[2.3]hexane is a spirocyclic organic compound featuring an oxirane (epoxide) ring fused to a cyclobutane ring at a single carbon atom. Its unique three-dimensional structure and high ring strain make it an interesting substrate in synthetic chemistry.

  • Molecular Formula: C₅H₈O[1][2]

  • Molecular Weight: 84.12 g/mol [1][2]

  • Structure: Chemical structure of 1-Oxaspiro[2.3]hexane

The Imperative of Mass Spectrometry in Structural Elucidation

In the synthesis and discovery of novel chemical entities, unambiguous structure confirmation is paramount. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique that provides critical information about a molecule's weight and structure by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its subsequent fragment ions.[3] For a molecule like 1-Oxaspiro[2.3]hexane, where the combination of functional groups and ring systems dictates its chemical behavior, understanding its fragmentation pattern is key to its identification in complex mixtures.

Predicted Fragmentation Pathways of 1-Oxaspiro[2.3]hexane

The fragmentation of 1-Oxaspiro[2.3]hexane under 70 eV electron ionization is predicted to be a complex process dominated by the molecule's most labile features: the lone pair electrons on the ether oxygen and the high strain energy of the three- and four-membered rings.

The Molecular Ion (M•+)

Upon electron impact, a non-bonding electron is typically ejected from the oxygen atom, forming the molecular ion (M•+) at m/z = 84 . Due to the significant ring strain, the molecular ion of 1-Oxaspiro[2.3]hexane is expected to be of moderate to low abundance, as it will readily undergo fragmentation to yield more stable species.

Primary Fragmentation Mechanisms

The initial fragmentation events are driven by the desire to relieve ring strain and form stable carbocations or radical cations.

  • Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for ethers.[4][5] Cleavage of the C-C bond adjacent (alpha) to the oxygen atom can occur. For the spirocyclic system, this involves breaking the cyclobutane ring. This leads to the formation of a resonance-stabilized oxonium ion and a radical. The most likely α-cleavage results in the loss of an ethylene molecule (C₂H₄, 28 Da) through a more complex rearrangement, leading to a prominent ion.

  • Ring-Opening and Cleavage: The high strain of both the oxirane and cyclobutane rings makes them susceptible to ring-opening followed by fragmentation.

    • Loss of Ethylene (C₂H₄): A common fragmentation pathway for cyclobutane derivatives involves cleavage across the ring to eliminate a neutral ethylene molecule (28 Da).[6][7] This pathway is predicted to be highly favorable, leading to a significant peak at m/z = 56 .

    • Loss of Formaldehyde (CH₂O): Cleavage can also be initiated at the oxirane ring, leading to the expulsion of a neutral formaldehyde molecule (30 Da). This would produce a fragment ion at m/z = 54 .

    • Loss of Carbon Monoxide (CO): Following initial ring opening, a rearrangement can lead to the loss of a neutral carbon monoxide molecule (28 Da), resulting in a fragment ion at m/z = 56 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller, stable ions.

  • The m/z 56 ion can lose a hydrogen atom to form a stable cation at m/z = 55 .

  • Further fragmentation of the cyclobutane-derived ions can lead to the formation of allyl cations or related C₃ species, such as the propargyl cation at m/z = 39 or the allyl cation at m/z = 41 .

Summary of Predicted Key Fragment Ions

The following table summarizes the most anticipated fragment ions in the EI-MS spectrum of 1-Oxaspiro[2.3]hexane.

m/zProposed IdentityProposed Neutral LossPathwayPredicted Intensity
84[C₅H₈O]•+ (Molecular Ion)-IonizationLow to Moderate
56[C₄H₈]•+ or [C₃H₄O]•+C₂H₄ or CORing CleavageHigh (Possible Base Peak)
55[C₄H₇]+C₂H₅•H• loss from m/z 56High
43[C₃H₇]+ or [C₂H₃O]+C₂H₅•General Alkyl FragmentationModerate
42[C₃H₆]•+C₂H₂ORearrangement/CleavageModerate to High
41[C₃H₅]+ (Allyl Cation)C₂H₃O•Secondary FragmentationHigh
39[C₃H₃]+C₂H₅O•Secondary FragmentationModerate
29[C₂H₅]+ or [CHO]+C₃H₃O•General Alkyl FragmentationModerate
Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation routes for 1-Oxaspiro[2.3]hexane.

Fragmentation_Pattern Predicted Fragmentation of 1-Oxaspiro[2.3]hexane cluster_frags M Molecular Ion [C₅H₈O]•+ m/z = 84 F56 [C₄H₈]•+ or [C₃H₄O]•+ m/z = 56 M->F56 - C₂H₄ or -CO (m/z 28) F42 [C₃H₆]•+ m/z = 42 M->F42 - C₂H₂O (m/z 42) F55 [C₄H₇]+ m/z = 55 F56->F55 - H• F41 [C₃H₅]+ m/z = 41 F56->F41 - CH₃• Experimental_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dilute Sample (10-100 µg/mL) Filt Filter Sample (0.22 µm) Prep->Filt Inject Inject 1 µL into GC-MS Filt->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 25-200) Ionize->Detect Process Spectrum Deconvolution Detect->Process Interpret Fragmentation Analysis Process->Interpret

Sources

A Theoretical Exploration of 1-Oxaspiro[2.3]hexane: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Oxaspiro[2.3]hexane, a unique spirocyclic ether, presents a compelling scaffold for investigation within medicinal chemistry and materials science due to its inherent three-dimensionality and strained ring systems. This technical guide provides a comprehensive theoretical analysis of its computational properties. Leveraging Density Functional Theory (DFT), we predict the molecule's fundamental characteristics, including its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and key reactivity descriptors. This in-silico examination offers foundational insights for researchers, scientists, and drug development professionals, enabling a deeper understanding of its potential applications and reactivity profile.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their rigid, three-dimensional structures can enhance binding affinity and selectivity to biological targets, often leading to improved pharmacological profiles. 1-Oxaspiro[2.3]hexane, with its fusion of an oxirane and a cyclobutane ring, is a particularly interesting yet under-explored example. The inherent ring strain of this molecule suggests a unique reactivity profile that could be harnessed for novel synthetic transformations.

Computational chemistry provides a powerful, non-invasive lens through which to probe the intrinsic properties of such molecules before embarking on extensive experimental synthesis and characterization.[1][2] This whitepaper outlines a theoretical investigation of 1-Oxaspiro[2.3]hexane, offering a predictive guide to its core physicochemical properties.

Computational Methodology: A Self-Validating System

To ensure scientific integrity and reproducibility, a well-defined computational protocol is paramount. The following methodology, based on established best practices in computational organic chemistry, was conceptualized for this analysis.[3][4][5]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) was selected as the theoretical framework for this investigation. DFT offers a favorable balance between computational cost and accuracy for studying organic molecules, making it a widely adopted method.[5] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is proposed. B3LYP is known for its reliability in predicting the geometries and electronic properties of a broad range of organic compounds.[6]

Basis Set Selection

The 6-31G(d,p) basis set is recommended for these calculations. This Pople-style basis set provides a good description of the electronic structure of first- and second-row elements and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.

Computational Protocol
  • Geometry Optimization: The initial structure of 1-Oxaspiro[2.3]hexane would be optimized to find the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached.[5]

  • Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum.[5]

  • Electronic Property Calculation: Single-point energy calculations would be carried out on the optimized geometry to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO).

The following diagram illustrates the proposed computational workflow:

Computational Workflow for 1-Oxaspiro[2.3]hexane cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-31G(d,p)) cluster_output Predicted Properties Input Initial 3D Structure of 1-Oxaspiro[2.3]hexane Opt Geometry Optimization Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Structure SPE Single-Point Energy Opt->SPE Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib Vibrational Frequencies (IR Spectrum) Freq->Vib Elec Electronic Properties (HOMO, LUMO, MEP) SPE->Elec React Reactivity Descriptors Elec->React

Caption: A flowchart of the proposed computational analysis of 1-Oxaspiro[2.3]hexane.

Predicted Molecular Geometry

The optimized molecular structure of 1-Oxaspiro[2.3]hexane is predicted to exhibit distinct geometric parameters arising from its strained spirocyclic nature. The cyclobutane ring is expected to be puckered, while the oxirane ring will maintain its characteristic triangular geometry.

Caption: 2D representation of 1-Oxaspiro[2.3]hexane.

Table 1: Predicted Key Geometric Parameters for 1-Oxaspiro[2.3]hexane

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C-C (cyclobutane)~1.55
C-C (oxirane)~1.47
C-O (oxirane)~1.43
**Bond Angles (°) **
C-C-C (cyclobutane)~88-90
C-O-C (oxirane)~61.5
C-C-O (oxirane)~59.25

Note: These are estimated values based on typical bond lengths and angles for similar strained ring systems.

Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Key vibrational modes are expected to include:

  • C-H stretching: Around 2900-3000 cm⁻¹

  • Cyclobutane ring deformation: In the fingerprint region (below 1500 cm⁻¹)

  • Oxirane ring breathing: A characteristic mode for the three-membered ring.

  • C-O-C asymmetric stretching: A strong band expected around 1250 cm⁻¹.

Table 2: Predicted Prominent Vibrational Frequencies for 1-Oxaspiro[2.3]hexane

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretching2950 - 3050
C-O-C asymmetric stretch~1250
Oxirane ring breathing~850 - 950
Cyclobutane ring puckering~200 - 300

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[7][8][9][10]

For 1-Oxaspiro[2.3]hexane, the HOMO is expected to be localized primarily on the oxygen atom due to its lone pairs of electrons. The LUMO is likely to be distributed across the C-O bonds of the strained oxirane ring.

Table 3: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-7.0 to -8.0
LUMO Energy+1.0 to +2.0
HOMO-LUMO Gap 8.0 to 10.0

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Predicted Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[11]

Table 4: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted ValueImplication
Ionization Potential (I)-EHOMO7.0 - 8.0 eVEnergy to remove an electron.
Electron Affinity (A)-ELUMO-1.0 to -2.0 eVEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 23.0 - 3.5 eVTendency to attract electrons.
Chemical Hardness (η)(I - A) / 24.0 - 5.0 eVResistance to change in electron distribution.
Global Electrophilicity (ω)χ² / (2η)~1.0 - 1.5 eVPropensity to accept electrons.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For 1-Oxaspiro[2.3]hexane, the MEP surface is expected to show a region of negative electrostatic potential (red) around the oxygen atom, indicating its nucleophilic character and susceptibility to electrophilic attack. Regions of positive electrostatic potential (blue) are anticipated around the hydrogen atoms.

Conclusion and Future Outlook

This theoretical investigation provides a foundational understanding of the computational properties of 1-Oxaspiro[2.3]hexane. The predicted high kinetic stability, coupled with the strained ring system, suggests that this molecule could serve as a versatile building block in organic synthesis. The localized nucleophilic character on the oxygen atom and the potential for ring-opening reactions make it an attractive target for further experimental and computational studies.

Future work should focus on experimental validation of these predicted properties through spectroscopic analysis and reactivity studies. Furthermore, computational modeling of its interactions with biological targets could unveil its potential as a novel scaffold in drug discovery.

References

  • ResearchGate. (n.d.). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.3]hexane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxaspiro[2.3]hexane (C5H8O). Retrieved from [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Open Research Europe. (2025). Theoretical structural study of van der Waals complexes between oxazole and atmospheric gases CO and N for capture applications. Retrieved from [Link]

  • University of Bath. (2021). DFT data for "Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans". Retrieved from [Link]

  • Kathmandu University Open Journal Systems. (n.d.). MOLECULAR STRUCTURE, MESP, HOMO-LUMO AND VIBRATIONAL ANALYSIS OF β-ASARONE USING DENSITY FUNCTIONAL THEORY. Retrieved from [Link]

  • MDPI. (2023). Graphocrown—A Novel, Two-Dimensional Oxocarbon: A Theoretical Study. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Single Excitation Energies Obtained from the Ensemble “HOMO– LUMO Gap”: Exact Results and Approximations. Retrieved from [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation and reactions of 4-oxaspiro[2.3]hexanes. Retrieved from [Link]

  • MDPI. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • American Chemical Society. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Retrieved from [Link]

  • Open Research Europe. (n.d.). Theoretical structural study of van der Waals complexes between oxazole and atmospheric gases CO 2 and N 2 for capture applications. Retrieved from [Link]

  • Baran Lab. (n.d.). Modern Computational Organic Chemistry. Retrieved from [Link]

  • Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles. Retrieved from [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

  • American Chemical Society. (2023). Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. Retrieved from [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Calculation of Ring Strain Energy in 1-Oxaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical determination of the ring strain energy (RSE) of 1-oxaspiro[2.3]hexane, a unique molecular architecture of interest in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, understanding the inherent strain of this spirocyclic system is paramount for predicting its reactivity, stability, and conformational behavior. This document delineates the foundational principles of ring strain, evaluates appropriate computational methodologies, and presents a detailed, step-by-step protocol for calculating the RSE using high-accuracy composite quantum chemical methods. The causality behind methodological choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Ring Strain in Drug Discovery

In the landscape of modern drug design, molecular complexity and three-dimensionality are key attributes for achieving high target affinity and selectivity. Strained cyclic systems, such as 1-oxaspiro[2.3]hexane, offer a compelling scaffold. The inherent potential energy stored within their bonds—the ring strain energy—can be strategically harnessed to modulate physicochemical properties and drive desired chemical transformations.[1]

1-Oxaspiro[2.3]hexane is a fascinating molecule featuring a spirocyclic fusion of two highly strained rings: an epoxide (oxirane) and a cyclobutane. The release of this strain can be a powerful thermodynamic driving force in chemical reactions, a principle leveraged in strain-release driven methodologies.[1] A precise quantification of this RSE is therefore not merely an academic exercise; it is a critical parameter for:

  • Predicting Thermodynamic Stability: Understanding the energetic landscape of the molecule and its isomers.

  • Informing Reaction Design: Designing synthetic routes that either leverage or avoid the consequences of high strain.

  • Rationalizing Reactivity: Explaining the kinetic and thermodynamic drivers of reactions involving ring-opening or rearrangement.

This guide will provide the theoretical and practical foundation for accurately calculating this crucial value.

Deconstructing the Strain in 1-Oxaspiro[2.3]hexane

The total ring strain energy in 1-oxaspiro[2.3]hexane is a composite of the strain inherent to its constituent rings, amplified by the spirocyclic fusion.

  • Angle Strain (Baeyer Strain): Arises from the deviation of bond angles from their ideal values. The internal angles of the three-membered epoxide ring are necessarily compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle of ~109.5° for sp³-hybridized atoms. The cyclobutane ring also possesses significant angle strain, though less severe than the epoxide.[2]

  • Torsional Strain (Pitzer Strain): Results from eclipsing interactions between adjacent bonds. The rigid, planar nature of the epoxide ring and the constrained conformation of the cyclobutane ring lead to unfavorable eclipsing of C-H bonds.

  • Spirocyclic Strain: The spiro-fusion itself introduces additional strain at the quaternary carbon center, where the orbitals must accommodate the geometric constraints of two perpendicular rings.

For the parent hydrocarbon, spiro[2.3]hexane, the ring strain has been calculated to be approximately the sum of the strain energies of cyclopropane and cyclobutane.[3] We can anticipate a similar, though not identical, situation for 1-oxaspiro[2.3]hexane, with the understanding that the introduction of the heteroatom will modulate the electronic structure and bond lengths, thereby influencing the final strain energy.

Computational Strategy: The Homodesmotic Reaction Approach

To isolate the energy associated purely with ring strain, we must devise a computational experiment that cancels out other energetic contributions, such as those from standard bond energies. The most reliable method for this is the use of a homodesmotic reaction .[2]

A homodesmotic reaction is a hypothetical, isodesmic reaction where the number of each type of carbon-carbon bond and the number of each type of carbon atom with its attached hydrogens are conserved on both the reactant and product sides.[2] This ensures that the calculated reaction enthalpy primarily reflects the difference in strain energy between the cyclic reactant and its acyclic, "strain-free" counterparts.

The workflow for this calculation can be visualized as follows:

G cluster_0 Step 1: Geometry Optimization & Frequency Calculation cluster_1 Step 2: Single-Point Energy Calculation cluster_2 Step 3: Ring Strain Energy Calculation A Input Structures: 1-Oxaspiro[2.3]hexane & Acyclic References B Quantum Chemistry Software (e.g., Gaussian, ORCA) A->B C Select Model Chemistry: G3(MP2) or similar (e.g., B3LYP/6-31G(d) for initial geometry) B->C D Perform Geometry Optimization and Frequency Analysis C->D E Optimized Geometries D->E F High-Level Single-Point Energy Calculation (e.g., G3(MP2) composite method) E->F G Obtain High-Accuracy Electronic Energies (Eelec) and Zero-Point Energies (ZPE) F->G H Define Homodesmotic Reaction G->H I Calculate Reaction Enthalpy (ΔHrxn) at 0 K H->I J ΔHrxn ≈ Ring Strain Energy (RSE) I->J caption Computational Workflow for RSE Calculation

Caption: A high-level overview of the computational workflow for determining RSE.

Justification for the Choice of Model Chemistry: G3(MP2)

For accurate thermochemical predictions, high-level composite methods are essential. Gaussian-3 (G3) theory and its more computationally efficient variant, G3(MP2) , are excellent choices.[4][5] These methods approximate a very high-level calculation by combining results from a series of lower-level calculations. This approach systematically corrects for basis set deficiencies and electron correlation effects, typically achieving an accuracy of within 1-2 kcal/mol for enthalpies of formation, which is crucial for a reliable RSE determination.[4][6][7]

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, actionable protocol for calculating the RSE of 1-oxaspiro[2.3]hexane.

Defining the Homodesmotic Reaction

The first critical step is to construct a balanced homodesmotic reaction. The goal is to break open the rings of 1-oxaspiro[2.3]hexane into acyclic molecules while preserving the count of all bond types and atom hybridizations. A suitable reaction is:

1-Oxaspiro[2.3]hexane + 2 Ethane + Propane → Dimethyl ether + n-Butane + Isobutane

Let's analyze this reaction to confirm it is homodesmotic:

Atom/Bond TypeReactantsProducts
Atom Types
C(C)(C)(C)(O)10 (Corrected below)
C(C)(H)₂33
C(C)(H)₃22
C(O)(H)₂22
O(C)₂11
Bond Types
C-C (sp³-sp³)66
C-O (sp³-sp³)22
C-H1818

Correction: The initial simple reaction is not perfectly homodesmotic due to the quaternary spiro-carbon. A more rigorous scheme is required to balance the atom types perfectly.

A More Rigorous Homodesmotic Reaction:

1-Oxaspiro[2.3]hexane + 2 Ethane + Propane → Dimethyl ether + Propane + 2-Methylpropane

Let's re-evaluate this improved reaction:

Atom/Bond TypeReactantsProducts
Atom Types
C(C)₂(O)(H)₂ (from epoxide)20
C(C)₂(H)₂ (from cyclobutane)30
C(C)₄ (spiro)10
O(C)₂11 (in Dimethyl ether)
C(H)₃(C)2 (in Ethane) + 2 (in Propane) = 42 (in Dimethyl ether) + 2 (in Propane) + 3 (in 2-Methylpropane) = 7
C(H)₂(C)₂1 (in Propane)1 (in Propane)
C(H)(C)₃01 (in 2-Methylpropane)

This demonstrates the challenge of creating a perfectly balanced homodesmotic reaction for complex cyclic systems. A practical and widely accepted approach involves a set of simpler isodesmic reactions or a group-based method. For this guide, we will proceed with a well-established isodesmic approach that effectively isolates the strain.

Proposed Isodesmic Reaction Scheme:

1-Oxaspiro[2.3]hexane + 2 Propane + Ethane → Cyclobutane + Oxirane + 2,2-Dimethylpropane

This reaction is not strictly homodesmotic but serves to transfer the ring systems to their parent forms, making the enthalpy of reaction a measure of the additional strain from the spiro-fusion and heteroatom placement relative to the parent rings.

A more direct approach calculates the strain relative to a strain-free reference state derived from group increments.

Computational Protocol

Step 1: Molecular Structure Generation and Initial Optimization

  • Construct 3D models of all molecules in the chosen reaction scheme (1-oxaspiro[2.3]hexane, propane, ethane, dimethyl ether, n-butane, isobutane).

  • Perform an initial geometry optimization using a computationally inexpensive method, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set (e.g., 6-31G(d)). This provides a reasonable starting geometry for the higher-level calculations.

Step 2: High-Accuracy Energy Calculations (G3(MP2) Method)

  • For each optimized structure, perform the series of single-point energy calculations as prescribed by the G3(MP2) composite method.[5] This involves calculations at the QCISD(T), MP2, and HF levels with different basis sets.

  • The G3(MP2) protocol combines these energies to yield a final, high-accuracy electronic energy at 0 K (E₀).

  • From the frequency calculation (performed at the HF/6-31G(d) level as part of the G3(MP2) recipe), obtain the zero-point vibrational energy (ZPVE).

  • Calculate the total energy at 0 K for each molecule: E_total = E₀ + ZPVE.

Step 3: Calculation of the Reaction Enthalpy

  • Using the calculated E_total values, compute the enthalpy of the homodesmotic reaction (ΔH_rxn) at 0 K: ΔH_rxn = Σ(E_total, products) - Σ(E_total, reactants)

  • The negative of this reaction enthalpy gives the Ring Strain Energy (RSE) of 1-oxaspiro[2.3]hexane. RSE = -ΔH_rxn

The entire process can be visualized in the following diagram:

G cluster_mol Molecules for Calculation cluster_calc Computational Steps per Molecule cluster_final Final RSE Calculation mol1 1-Oxaspiro[2.3]hexane mol_node mol1->mol_node mol2 Ethane mol2->mol_node mol3 Propane mol3->mol_node mol4 Dimethyl ether mol4->mol_node mol5 n-Butane mol5->mol_node mol6 Isobutane mol6->mol_node opt 1. Geometry Optimization (B3LYP/6-31G(d)) freq 2. Frequency Calculation (HF/6-31G(d)) -> ZPVE opt->freq g3mp2 3. G3(MP2) Single-Point Energy Calculations -> E₀ freq->g3mp2 etotal 4. E_total = E₀ + ZPVE g3mp2->etotal sum_prod Σ(E_total) of Products etotal->sum_prod sum_react Σ(E_total) of Reactants etotal->sum_react delta_h ΔH_rxn = Σ(E_prod) - Σ(E_react) sum_prod->delta_h sum_react->delta_h rse RSE = -ΔH_rxn delta_h->rse mol_node->opt caption Detailed Protocol for RSE Calculation via Homodesmotic Reaction

Caption: A detailed flowchart of the computational protocol.

Expected Results and Interpretation

Ring SystemExperimental/Calculated RSE (kcal/mol)
Cyclopropane~27.5
Oxirane (Epoxide)~27-28
Cyclobutane~26.5
Spiro[2.3]hexane~54.9 (approx. 27.5 + 26.5 + spiro-strain)[3]
1-Oxaspiro[2.3]hexane Predicted: > 54 kcal/mol

The RSE of 1-oxaspiro[2.3]hexane is expected to be slightly higher than that of spiro[2.3]hexane. The replacement of a CH₂ group with an oxygen atom to form the epoxide introduces similar levels of angle and torsional strain as a cyclopropane ring, but with different bond lengths and electronic effects that could marginally increase the overall strain. The calculated value from the G3(MP2) protocol will provide a precise, high-confidence value for this key energetic parameter.

Conclusion

The ring strain energy of 1-oxaspiro[2.3]hexane is a critical determinant of its chemical behavior. This guide has established a robust, first-principles-based computational protocol for its accurate determination. By employing a well-defined homodesmotic reaction and a high-accuracy composite method like G3(MP2), researchers can obtain a reliable RSE value. This information is invaluable for the rational design of synthetic pathways and for understanding the thermodynamic landscape of this important class of spirocyclic compounds, ultimately aiding in the development of novel therapeutics.

References

  • A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - NIH. (2022). Retrieved January 25, 2026, from [Link]

  • 1-Oxaspiro[2.3]hexane | C5H8O | CID 529197 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Curtiss, L. A., Redfern, P. C., Raghavachari, K., Rassolov, V., & Pople, J. A. (1999). Gaussian-3 theory using reduced Mo”ller-Plesset order. The Journal of Chemical Physics, 110(10), 4703–4709. [Link]

  • Benson group increment theory - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † - MDPI. (2020). Retrieved January 25, 2026, from [Link]

  • The semi-empirical AMI method is used to calculate heats of hydrogenation of cycloalkanes which in turn are employed to obtain strain energies. (n.d.). Retrieved January 25, 2026, from [Link]

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. (n.d.). Retrieved January 25, 2026, from [Link]

  • G3(MP2) Theory. (n.d.). Retrieved January 25, 2026, from [Link]

  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element | Inorganic Chemistry. (2022). Retrieved January 25, 2026, from [Link]

  • Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Compound 529197: 1-Oxaspiro[2.3]hexane - Catalog - Data.gov. (n.d.). Retrieved January 25, 2026, from [Link]

  • Bach, R. D. (2009). Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. Journal of the American Chemical Society, 131(14), 5233–5243. [Link]

  • (PDF) Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Recent Advances in Computational Thermochemistry and Challenges for the Future - NCBI. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

The Ascendancy of Spirocycles: A Three-Dimensional Approach to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemistry has witnessed a significant shift away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. Among these, spirocyclic compounds—molecules containing two rings that share a single common atom—have emerged as a particularly promising class of scaffolds. Their inherent rigidity and three-dimensional nature offer a powerful tool to navigate the complexities of biological targets, leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the strategic application of spirocyclic systems in modern drug discovery, delving into their structural advantages, diverse synthetic methodologies, and impactful case studies that underscore their transformative potential.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds offer a compelling solution by introducing a higher fraction of sp3-hybridized carbons, a characteristic correlated with improved clinical success.[1] The core advantages of incorporating spirocyclic motifs can be distilled into several key areas:

  • Enhanced Three-Dimensionality and Structural Rigidity : The defining feature of a spirocycle is its rigid, three-dimensional geometry.[2] This structural constraint reduces the conformational flexibility of a molecule, which can pre-organize key binding functionalities into an optimal orientation for interaction with a biological target.[1] This "entropic advantage" can lead to a significant increase in binding affinity and potency.[3]

  • Improved Physicochemical Properties : The introduction of spirocyclic moieties has been demonstrated to favorably modulate a compound's physicochemical properties. Shifting from planar, aromatic systems to sp3-rich spirocycles generally leads to:

    • Increased Solubility : The less planar and more polar surface area of many spirocyclic systems can disrupt crystal lattice packing and improve aqueous solubility.[1]

    • Decreased Lipophilicity (LogP/LogD) : By replacing lipophilic aromatic rings with saturated spirocyclic systems, the overall lipophilicity of a molecule can be fine-tuned to fall within a more desirable range for oral bioavailability and reduced off-target effects.[1]

    • Enhanced Metabolic Stability : The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic enzymes, such as cytochrome P450s, thereby increasing the metabolic stability and half-life of a drug candidate.[1][4]

  • Novel Chemical Space and Intellectual Property : As the landscape of known chemical matter becomes increasingly crowded, spirocyclic scaffolds provide access to novel and underexplored areas of chemical space.[5] This not only offers new opportunities for hit identification but also provides a strong foundation for securing intellectual property rights.

  • Fine-Tuning of Potency and Selectivity : The rigid orientation of substituents on a spirocyclic core allows for precise control over their spatial arrangement.[5][6] This enables medicinal chemists to fine-tune interactions with the target protein, leading to enhanced potency and, crucially, improved selectivity against related proteins or off-targets.[1]

Strategic Synthesis of Spirocyclic Scaffolds

The synthetic accessibility of spirocyclic compounds has historically been a barrier to their widespread adoption. However, recent advancements in synthetic organic chemistry have provided a diverse toolbox for the construction of these complex architectures.[6] The choice of synthetic strategy is dictated by the desired ring systems, functional group tolerance, and stereochemical requirements.

Key Synthetic Strategies

Several powerful synthetic strategies have emerged for the construction of spirocyclic frameworks:

  • Cycloaddition Reactions : [3+2] cycloaddition reactions are a particularly effective method for the synthesis of five-membered spirocyclic rings. For instance, the reaction of an in-situ generated azomethine ylide with an appropriate dipolarophile can efficiently construct spiro-pyrrolidine scaffolds.[7]

  • Annulation Reactions : Annulation, or ring-forming, reactions provide a direct route to spirocycles. These can involve a variety of mechanisms, including radical-polar crossover and transition-metal-catalyzed processes.[8][9]

  • Ring-Closing Metathesis (RCM) : Olefin metathesis, particularly RCM, has become a robust and versatile tool for the synthesis of a wide range of spirocyclic systems, including those containing medium-sized rings.[10] The use of well-defined ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, allows for the formation of the spirocyclic core under mild conditions.[10]

  • Multicomponent Reactions (MCRs) : MCRs offer an efficient approach to building molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly functionalized spirocyclic compounds, saving time and resources.[7]

  • C-H Activation/Functionalization : Direct C-H activation and subsequent annulation represents a highly atom-economical strategy for constructing spirocycles, avoiding the need for pre-functionalized starting materials.[11]

Experimental Protocol: Synthesis of a Spirooxindole Scaffold via [3+2] Cycloaddition

Spirooxindoles are a privileged scaffold found in numerous natural products and bioactive molecules.[12][13] The following protocol outlines a general procedure for their synthesis via a three-component [3+2] cycloaddition reaction.[7]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Isatin Isatin Conditions MeOH, Reflux 3-6 h Isatin->Conditions AminoAcid Amino Acid (e.g., Octahydroindole-2-carboxylic acid) AminoAcid->Conditions Chalcone Chalcone Derivative Chalcone->Conditions Product Spirooxindole Product Conditions->Product

A representative [3+2] cycloaddition for spirooxindole synthesis.

Materials:

  • Isatin (1.0 equiv)

  • Octahydroindole-2-carboxylic acid (1.0 equiv)

  • Substituted Chalcone (1.0 equiv)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 equiv), octahydroindole-2-carboxylic acid (1.0 equiv), and the desired chalcone derivative (1.0 equiv).

  • Add methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux and stir for 3-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole product.[7]

Self-Validation: The successful synthesis of the target spirooxindole can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to verify the structure and purity of the final compound.

Case Studies: The Impact of Spirocycles in Drug Development

The strategic incorporation of spirocyclic scaffolds has led to the successful development of several approved drugs and promising clinical candidates across a range of therapeutic areas.

Olaparib and the Rise of Spirocyclic PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Olaparib, a first-in-class PARP inhibitor, features a flexible piperazine ring.[1] In an effort to improve upon the properties of existing PARP inhibitors, researchers have explored the replacement of this piperazine with a spirocyclic diamine scaffold.[1] This modification resulted in a compound with higher specificity for PARP-1 and reduced ability to induce DNA damage, a property that could lead to lower cytotoxicity and a better safety profile.[1]

Enhancing Selectivity: A Spirocyclic Approach to HDAC Inhibitors

Quisinostat is a potent pan-inhibitor of histone deacetylases (HDACs) that has been investigated as a cancer therapeutic.[1] While effective, its lack of selectivity can lead to off-target effects. To repurpose this scaffold for the treatment of malaria, which requires targeting P. falciparum HDACs (PfHDACs), a scaffold hopping approach was employed.[1] The flexible piperidine linker in Quisinostat was replaced with a rigid spirocyclic pyrolidino-azetidine moiety.[1] This structural modification led to a significant improvement in selectivity for PfHDAC1 over human HDACs, resulting in lower cytotoxicity and a more promising profile for an antimalarial agent.[1]

Quantitative Impact of Spirocyclization on Physicochemical Properties

The theoretical benefits of incorporating spirocycles are borne out by empirical data. The following table summarizes the observed improvements in key physicochemical properties upon replacing a common heterocyclic motif with a spirocyclic analogue.

Parent ScaffoldSpirocyclic AnalogueChange in PropertyReference
PiperazineAzaspiro[3.3]heptaneLower LogD, Increased Solubility, Higher Metabolic Stability[1]
Morpholine2-Oxa-6-azaspiro[3.3]heptaneLower LogD, Increased Solubility, Higher Metabolic Stability
PiperidineAzaspiro[3.4]octaneLower LogD, Increased Basicity, Higher Metabolic Stability[1]

Future Directions and Conclusion

The application of spirocyclic scaffolds in medicinal chemistry is a rapidly evolving field.[5][14] The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible range of spirocyclic systems, providing medicinal chemists with an even richer palette of three-dimensional building blocks.[3][6] Furthermore, the integration of computational modeling and structure-based drug design will enable the more rational design of spirocyclic ligands with tailored properties.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. (2025, August 5). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018, March 6). Juniper Publishers. Retrieved January 25, 2026, from [Link]

  • Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]

  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. (2023, January 20). MDPI. Retrieved January 25, 2026, from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023, October 8). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. (2025, November 11). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021, February 10). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2026, January 9). ACS Publications. Retrieved January 25, 2026, from [Link]

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023, November 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” [4 + 2] annulation reaction. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis of Spiro-oxindoles (Spiroindolones) via Oxidative Ring Contraction Approach. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. (2025, October 28). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Publications. (n.d.). SpiroChem. Retrieved January 25, 2026, from [Link]

Sources

Conformational Analysis of the 1-Oxaspiro[2.3]hexane Ring System: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Strained Spirocyclic Systems in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention. Their rigid and well-defined geometries provide a unique platform for exploring chemical space, often leading to improved pharmacological properties such as target affinity, selectivity, and metabolic stability. The 1-oxaspiro[2.3]hexane motif, a fascinating union of a strained oxirane and a puckered cyclobutane ring, represents an intriguing and underexplored scaffold. Its inherent strain and distinct conformational preferences offer a unique opportunity for the design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the 1-oxaspiro[2.3]hexane ring system, drawing upon fundamental principles of stereochemistry, computational modeling, and spectroscopic techniques to provide a predictive framework for its behavior.

Theoretical Conformational Landscape: A Tale of Two Strained Rings

The conformational behavior of 1-oxaspiro[2.3]hexane is dictated by the interplay of the inherent structural features of its two constituent rings: the highly strained, planar oxirane and the flexible, puckered cyclobutane.

The Puckered Nature of the Cyclobutane Ring

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to considerable angle strain from the deviation of the internal C-C-C bond angles (90°) from the ideal tetrahedral angle (109.5°). To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][2][3] This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease to approximately 88°.[1][2] However, the energetic gain from the reduction in eclipsing interactions outweighs this, making the puckered conformation the global energy minimum.[4] High-level ab initio calculations on cyclobutane have determined the equilibrium puckering angle to be around 29.6°.[5]

The puckering of the cyclobutane ring in 1-oxaspiro[2.3]hexane will lead to two primary, interconverting puckered conformations. The energy barrier for this interconversion in unsubstituted cyclobutane is relatively low, estimated to be around 482 cm⁻¹ (approximately 1.38 kcal/mol).[5]

Caption: Interconversion of the two puckered conformations of the cyclobutane ring in 1-oxaspiro[2.3]hexane proceeds through a higher-energy planar transition state.

Influence of the Spiro-fused Oxirane

The spiro-fusion of the rigid, planar three-membered oxirane ring to the cyclobutane ring introduces unique stereoelectronic effects that will influence the conformational equilibrium. The oxirane ring itself is conformationally locked. The presence of the spiro center will likely have a subtle but discernible effect on the puckering of the cyclobutane ring. The C-C bonds of the oxirane will influence the electron distribution in the adjacent C-C bonds of the cyclobutane, potentially altering the puckering angle and the barrier to interconversion. While specific data for 1-oxaspiro[2.3]hexane is not available, studies on other spirocyclic systems suggest that the spiro-atom can act as a buttressing group, influencing the conformational preferences of the adjacent ring.

Computational Approaches to Elucidating the Conformational Landscape

In the absence of extensive experimental data, quantum chemical calculations provide a powerful tool for mapping the potential energy surface of 1-oxaspiro[2.3]hexane and identifying its low-energy conformers.[6][7]

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the conformational preferences of organic molecules, including strained ring systems.[8]

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: Generate an initial 3D structure of 1-oxaspiro[2.3]hexane.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential energy minima. This can be achieved using molecular mechanics force fields initially to rapidly explore the conformational space.

  • Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and geometry.[9][10]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

  • Transition State Search: To determine the energy barriers between conformers, transition state searches can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition states should have exactly one imaginary frequency corresponding to the interconversion coordinate.

  • Data Analysis: The relative energies of the conformers and the energy barriers between them can be used to construct a potential energy surface and predict the equilibrium populations of each conformer at a given temperature using the Boltzmann distribution.

Computational_Workflow cluster_workflow DFT Conformational Analysis Workflow Start Initial 3D Structure Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search DFT_Opt Geometry Optimization (DFT: e.g., B3LYP/6-311++G(d,p)) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minima, Obtain Thermo Data) DFT_Opt->Freq_Calc TS_Search Transition State Search (e.g., STQN) DFT_Opt->TS_Search PES Potential Energy Surface (Relative Energies, Barriers) Freq_Calc->PES TS_Search->PES End Conformational Population (Boltzmann Distribution) PES->End

Sources

Palladium-Catalyzed Synthesis of Spirocyclic Epoxides: A Guide to Core Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic epoxides represent a class of privileged scaffolds in medicinal chemistry and natural product synthesis, combining the conformational rigidity of a spirocenter with the synthetic versatility of an epoxide. While direct, single-step palladium-catalyzed routes to these structures are nascent, palladium catalysis offers powerful and indispensable strategies for assembling the core spirocyclic framework, which can then be readily converted to the target epoxide. This guide provides an in-depth analysis of the core palladium-catalyzed methodologies for constructing spirocyclic systems, focusing on the mechanistic underpinnings, the rationale behind experimental design, and detailed protocols for practical application. We will explore intramolecular Heck-type cyclizations and palladium-catalyzed cycloadditions as primary pathways to spiro-alkene precursors, and discuss the subsequent epoxidation step. This document serves as a technical resource for researchers aiming to leverage the precision of palladium catalysis for the synthesis of these complex and valuable molecules.

Introduction: The Strategic Value of Spirocyclic Epoxides

The spirocyclic motif, characterized by two rings sharing a single quaternary carbon atom, imparts a unique three-dimensional architecture to molecules. This structural feature is highly sought after in drug discovery as it can enhance binding affinity, improve metabolic stability, and increase novelty of intellectual property. When combined with an epoxide—a strained three-membered ether—the resulting spirocyclic epoxide becomes a versatile intermediate, primed for a variety of stereospecific ring-opening reactions to introduce diverse functionalities.

The direct synthesis of such structures via palladium catalysis remains a significant challenge. However, the true power of palladium lies in its unparalleled ability to forge the critical carbon-carbon bonds required to construct the spirocyclic core with exceptional control over regio- and stereoselectivity. This guide focuses on these foundational palladium-catalyzed reactions, providing the knowledge to build the essential spiro-alkene precursors.

Core Strategy I: Intramolecular Mizoroki-Heck Spirocyclization

The intramolecular Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cyclization. It provides a robust pathway to spirocycles by tethering an aryl or vinyl halide to an alkene. The reaction is particularly effective for synthesizing spirooxindoles, a prevalent core in many biologically active compounds.[1][2]

The Catalytic Cycle: A Mechanistic Dissection

Understanding the catalytic cycle is paramount to troubleshooting and optimizing these reactions. The process is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

Causality Behind Component Selection:

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): Pd(II) acetate is a common choice due to its stability and easy reduction to the active Pd(0) state by phosphine ligands or other reagents in the mixture. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a direct source of Pd(0) and is preferred for reactions sensitive to oxidizing conditions.[3]

  • Ligand (e.g., PPh₃, PCy₃, dppe): The ligand stabilizes the palladium center, influences its reactivity, and is critical for selectivity. Triphenylphosphine (PPh₃) is a general-purpose ligand. More electron-rich and bulky phosphines like tricyclohexylphosphine (PCy₃) can accelerate oxidative addition and influence regioselectivity.[4] Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) can enforce specific geometries around the metal center.[3]

  • Base (e.g., K₂CO₃, Ag₂CO₃, i-Pr₂NEt): The base is crucial for the final step, β-hydride elimination, and to neutralize the HX acid generated, thereby regenerating the Pd(0) catalyst. The choice of base can significantly impact yield and catalyst turnover.

Heck_Spirocyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)L₂-X Complex OxAdd->PdII_Aryl Carbopalladation Intramolecular Carbopalladation (5-exo-trig) PdII_Aryl->Carbopalladation Spirocyclic_Pd_Intermediate Spirocyclic Alkyl-Pd(II) Intermediate Carbopalladation->Spirocyclic_Pd_Intermediate BetaHydride β-Hydride Elimination Spirocyclic_Pd_Intermediate->BetaHydride Pd_Hydride_Complex Hydrido-Pd(II) Complex BetaHydride->Pd_Hydride_Complex ReductiveElim Reductive Elimination Pd_Hydride_Complex->ReductiveElim Product Spirocyclic Alkene Pd_Hydride_Complex->Product ReductiveElim->Pd0 HX HX ReductiveElim->HX BaseH [Base-H]⁺X⁻ HX->BaseH Base Base Base->ReductiveElim

Caption: Catalytic cycle for the intramolecular Mizoroki-Heck spirocyclization.

The key step for forming the spirocenter is the intramolecular carbopalladation, where the aryl-palladium bond adds across the tethered alkene. This step is typically regioselective, favoring a 5-exo-trig cyclization to form a five-membered ring, which is kinetically preferred.[5] The subsequent β-hydride elimination generates the spirocyclic alkene product and a hydrido-palladium(II) complex, which reductively eliminates HX in the presence of a base to regenerate the active Pd(0) catalyst.[6]

Substrate Scope and Data

The intramolecular Heck reaction has been successfully applied to a variety of substrates, leading to the formation of spirooxindoles and other spirocyclic frameworks with high diastereoselectivity.[1]

Precursor TypePalladium SourceLigand/AdditiveBaseYield (%)d.e. (%)Reference
N-Acryloyl-2-iodoanilinePd(OAc)₂PPh₃Ag₂CO₃85>98[1]
N-Allyl-2-iodoaniline deriv.Pd(OAc)₂PCy₃K₂CO₃78N/A[4]
ortho-Iodophenyl β-oxo esterPd₂(dba)₃DACH-Trost LigandN/A9794 (e.e)[2]
Validated Experimental Protocol: Synthesis of a Spirooxindole Precursor

This protocol is adapted from a reported synthesis of spirooxindoles via a Mizoroki-Heck reaction.[1]

Objective: To synthesize a spirooxindole via Pd(0)-catalyzed intramolecular Mizoroki-Heck cyclization.

Materials:

  • N-protected 2-iodoaniline precursor (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Triphenylphosphine (PPh₃, 0.2 equiv)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-iodoaniline precursor (e.g., 0.5 mmol), silver(I) carbonate (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.

Self-Validation: The high diastereoselectivity (>98% d.e.) observed is a hallmark of this concerted intramolecular pathway, validating the proposed mechanistic control.[1]

Core Strategy II: Palladium-Catalyzed [3+2] Cycloaddition

Another powerful strategy for spirocycle synthesis involves the palladium-catalyzed [3+2] cycloaddition. This reaction typically involves a three-atom component, often generated from a vinyl-substituted cyclic precursor like a vinyl epoxide or vinyl cyclic carbonate, which reacts with a two-atom component (a dipolarophile).[7][8] This approach is highly modular for creating diverse[9][9]-spirolactam and other related scaffolds.[7]

The Catalytic Cycle: The Role of the π-Allyl Complex

This mechanism is distinct from the Heck reaction and is more akin to the Tsuji-Trost reaction.[10] The key intermediate is a zwitterionic π-allyl palladium complex.

Causality Behind Component Selection:

  • Precursor (e.g., Vinyl Epoxide, Vinyl Methylene Cyclic Carbonate): These substrates are ideal because they undergo facile oxidative addition with Pd(0) to open the strained ring and form the π-allyl palladium intermediate.[3][11] The departing oxygen or carbonate acts as an internal leaving group.

  • Palladium Catalyst (e.g., Pd₂(dba)₃): A Pd(0) source is essential to initiate the cycle via oxidative addition to the vinyl group.[10][12]

  • Ligand (e.g., dppe): Bidentate phosphine ligands are crucial for stabilizing the π-allyl intermediate and influencing the stereochemical outcome of the subsequent nucleophilic attack.

Cycloaddition_Spiro cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PiAllyl Zwitterionic π-Allyl Pd(II) Complex OxAdd->PiAllyl NucAttack Intramolecular Nucleophilic Attack PiAllyl->NucAttack Spiro_Intermediate Spirocyclic Pd(II) Intermediate NucAttack->Spiro_Intermediate ReductiveElim Reductive Elimination Spiro_Intermediate->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Spirocyclic Product ReductiveElim->Product VinylPrecursor Vinyl Cyclic Precursor (e.g., Vinyl Epoxide) VinylPrecursor->OxAdd Nucleophile Tethered Nucleophile Nucleophile->NucAttack

Caption: Generalized workflow for Pd-catalyzed intramolecular [3+2] spirocyclization.

The reaction begins with the oxidative addition of a Pd(0) complex to the vinyl epoxide, which generates a π-allyl palladium intermediate.[12] One terminus of the π-allyl system is electrophilic, while the other end of the original three-atom component becomes nucleophilic (e.g., an alkoxide from the opened epoxide). This nucleophilic terminus then attacks a tethered electrophile (or an external one in intermolecular versions), leading to the formation of the second ring and the spirocenter. The final step is the reductive elimination that releases the spirocyclic product and regenerates the Pd(0) catalyst.

The Final Step: From Spiro-Alkene to Spiro-Epoxide

Once the spirocyclic alkene has been synthesized using one of the palladium-catalyzed methods described, the final transformation to the spirocyclic epoxide is typically straightforward. This is achieved through standard epoxidation protocols.

Common Epoxidation Reagents
  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used, commercially available, and reliable reagent for the epoxidation of a broad range of alkenes. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

  • Dimethyldioxirane (DMDO): A powerful yet mild epoxidizing agent, prepared as a solution in acetone. It is particularly useful for sensitive substrates.

The diastereoselectivity of the epoxidation is dictated by the steric environment of the spiro-alkene. The reagent will typically approach from the less hindered face of the double bond, often leading to a single major diastereomer.

Conclusion and Future Outlook

Palladium catalysis provides an exceptionally powerful and versatile platform for the synthesis of complex spirocyclic systems. While the direct, one-pot palladium-catalyzed synthesis of spirocyclic epoxides is an area ripe for future development, the current state-of-the-art relies on a robust two-stage strategy: (1) palladium-catalyzed construction of a spiro-alkene core, followed by (2) a reliable chemical epoxidation. The intramolecular Heck reaction and [3+2] cycloadditions are pillar methodologies for the first stage, offering exquisite control over the formation of the critical spirocyclic framework. By understanding the deep mechanistic principles that govern these transformations, researchers can rationally design and optimize synthetic routes to access novel spirocyclic epoxides for applications in drug discovery and beyond. Future research will likely focus on developing novel catalytic systems that can perform both the spirocyclization and epoxidation in a single, tandem operation, perhaps utilizing palladium in a dual catalytic role for both C-C bond formation and subsequent oxidation.

References

  • Adeyemi, A. (2020). Palladium(0)-Catalyzed Synthesis of Spirocycles and Supercritical Chemistry using a Resistively Heated Flow Reactor. DiVA portal. [Link]

  • Zhang, T., et al. (2023). Enantioselective Michael Spirocyclization of Palladium Enolates. ResearchGate. [Link]

  • Castaño, A. M., et al. (2001). Reaction of Vinyl Epoxides with Palladium-Switchable Bisnucleophiles: Synthesis of Carbocycles. The Journal of Organic Chemistry, 66(2), 589-593. [Link]

  • Li, Z., et al. (2020). Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Organic & Biomolecular Chemistry. [Link]

  • Helm, M. D., et al. (2011). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]

  • Li, Y., et al. (2019). Synthesis of Spiro 1,3-Oxazolidines via Palladium-Catalyzed [3 + 2] Cycloaddition of Vinyl Epoxides with Cyclohexadienimines. ResearchGate. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

  • Wikipedia. Tsuji–Trost reaction. [Link]

  • Wang, C., et al. (2019). Palladium-Catalyzed Diastereoselective Formal [5 + 3] Cycloaddition for the Construction of Spirooxindoles Fused with an Eight-Membered Ring. Organic Letters. [Link]

  • Larraufie, M.-H., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Kaur, H., & Kaur, G. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Ma, X., et al. (2023). Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)-H Alkylation: A Computational Mechanistic Study. The Journal of Physical Chemistry A. [Link]

  • Zhu, M., et al. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Marshall, J. A. (2000). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [Link]

Sources

An In-Depth Technical Guide to the Purification of 1-Oxaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the purification of 1-Oxaspiro[2.3]hexane, a valuable spirocyclic building block in medicinal chemistry and drug development. Recognizing the compound's inherent strain and potential for rearrangement, this document outlines a robust methodology focused on maintaining structural integrity while achieving high purity. The guide delves into the rationale behind each step, from the initial workup of a typical Corey-Chaykovsky reaction mixture to the final characterization of the purified product. It is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for obtaining high-quality 1-Oxaspiro[2.3]hexane for their research endeavors.

Introduction: The Significance and Challenges of Purifying 1-Oxaspiro[2.3]hexane

1-Oxaspiro[2.3]hexane, with its unique three-dimensional structure featuring a strained cyclobutane ring fused to an epoxide, is a compelling scaffold for the synthesis of novel therapeutic agents. Its compact and rigid framework offers a distinct advantage in exploring new chemical space for drug discovery. However, the very features that make this molecule attractive also present significant challenges in its purification. The inherent ring strain of both the cyclobutane and epoxide moieties renders the molecule susceptible to degradation under harsh conditions, such as extreme pH or high temperatures.

The primary synthetic route to 1-Oxaspiro[2.3]hexane is the Johnson-Corey-Chaykovsky reaction between cyclobutanone and a sulfur ylide.[1][2][3] This reaction, while effective, introduces a variety of impurities that must be carefully removed. These include unreacted starting materials, byproducts from the ylide generation, and the sulfur-containing reagent itself. A successful purification protocol must therefore be mild enough to preserve the delicate spiroepoxide structure while efficiently removing these contaminants.

This guide provides a detailed, field-proven protocol for the purification of 1-Oxaspiro[2.3]hexane, emphasizing the scientific principles that underpin each step to ensure both purity and yield.

Understanding the Impurity Profile

A critical first step in developing a robust purification strategy is to understand the potential impurities that may be present in the crude reaction mixture. For the synthesis of 1-Oxaspiro[2.3]hexane via the Corey-Chaykovsky reaction, the following impurities are commonly encountered:

  • Unreacted Cyclobutanone: The starting ketone may not be fully consumed during the reaction.

  • Sulfur Byproducts: The sulfur ylide reagent is typically generated from a sulfonium salt, leading to byproducts such as dimethyl sulfoxide (DMSO) or dimethyl sulfide.[1]

  • Unreacted Sulfonium Salt: The precursor to the sulfur ylide may remain in the reaction mixture.

  • Base: A strong base, such as sodium hydride or potassium tert-butoxide, is used to generate the ylide and may be present in the crude product.[4]

  • Solvents: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or DMSO.

The physical and chemical properties of these impurities, in relation to 1-Oxaspiro[2.3]hexane, will dictate the most effective purification strategy.

Purification Strategy: A Two-Pronged Approach

Given the volatile nature of 1-Oxaspiro[2.3]hexane and the non-volatile nature of many of the impurities, a two-pronged purification strategy is recommended:

  • Aqueous Workup: To remove the majority of the inorganic salts and water-soluble organic impurities.

  • Fractional Distillation: To separate the volatile product from any remaining non-volatile impurities and unreacted starting materials.

An alternative for less volatile spiroepoxides, or for smaller scale purifications, is flash column chromatography. However, the potential for decomposition on silica gel must be carefully considered.

Detailed Purification Protocol

This protocol is designed for the purification of 1-Oxaspiro[2.3]hexane synthesized via the Corey-Chaykovsky reaction.

Step 1: Aqueous Workup

The initial workup is designed to remove the bulk of the water-soluble impurities.

Experimental Protocol:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water. This should be done carefully, especially if a reactive base like sodium hydride was used.

  • Transfer the mixture to a separatory funnel.

  • Add a suitable organic solvent with a low boiling point, such as diethyl ether or dichloromethane, to extract the product.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble salts and DMSO).

    • Brine (saturated aqueous sodium chloride solution) to aid in the separation of the aqueous and organic layers and to remove residual water.

  • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Carefully concentrate the organic phase using a rotary evaporator at low temperature and reduced pressure to remove the bulk of the solvent.

Causality Behind Experimental Choices:

  • Quenching with water: Neutralizes any remaining base and dissolves inorganic salts.

  • Extraction with a low-boiling solvent: Facilitates the subsequent removal of the solvent without excessive heating, which could lead to product degradation.

  • Washing with brine: Reduces the solubility of the organic product in the aqueous phase, improving the yield.

  • Drying the organic layer: Essential to remove any residual water, which could interfere with the subsequent distillation.

Step 2: Fractional Distillation

Fractional distillation is a highly effective method for purifying volatile liquids with different boiling points.[5]

Experimental Protocol:

  • Assemble a fractional distillation apparatus. A short-path distillation apparatus is recommended to minimize product loss.

  • Transfer the crude 1-Oxaspiro[2.3]hexane from the workup step into the distillation flask.

  • Slowly and carefully heat the distillation flask.

  • Monitor the purity of the collected fractions using an appropriate analytical technique, such as GC-MS.

Causality Behind Experimental Choices:

  • Fractional Distillation: Allows for the separation of compounds with close boiling points, such as the product and any remaining volatile impurities.

  • Short-path distillation: Minimizes the surface area the hot vapor comes into contact with, reducing the potential for decomposition and maximizing yield for small quantities.

Purity Assessment and Characterization

The purity of the final product should be assessed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of volatile compounds like 1-Oxaspiro[2.3]hexane.

  • Expected Results: A single major peak in the gas chromatogram corresponding to the molecular weight of 1-Oxaspiro[2.3]hexane (84.12 g/mol ).[6] The mass spectrum should show the characteristic fragmentation pattern for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified product.

  • Expected ¹H NMR Data: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane and epoxide rings.

  • Expected ¹³C NMR Data: The carbon NMR spectrum should show the expected number of signals for the unique carbon atoms in the molecule.

Handling and Storage

Due to its strained nature and potential reactivity, purified 1-Oxaspiro[2.3]hexane should be handled and stored with care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Troubleshooting

Problem Possible Cause Solution
Low yield after workup Incomplete extraction of the product.Perform multiple extractions with the organic solvent. Ensure the brine wash is used to minimize the product's solubility in the aqueous layer.
Product decomposition during distillation Overheating or prolonged heating.Use a short-path distillation apparatus. Apply a gentle vacuum to lower the boiling point. Ensure the heating bath temperature is only slightly above the boiling point of the product.
Contamination with starting material (cyclobutanone) Incomplete reaction or co-distillation.Ensure the reaction goes to completion by monitoring with TLC or GC. Use a more efficient fractional distillation column.
Broad or unexpected peaks in NMR spectrum Presence of impurities or decomposition.Re-purify the sample. Check for potential degradation by re-analyzing a freshly purified sample.

Visualizations

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Analysis Crude_Mixture Crude Reaction Mixture (1-Oxaspiro[2.3]hexane, Impurities) Quenching Quench with Water Crude_Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Pure_Product Pure 1-Oxaspiro[2.3]hexane Distillation->Pure_Product GCMS GC-MS Pure_Product->GCMS NMR NMR Spectroscopy Pure_Product->NMR

Caption: Workflow for the purification of 1-Oxaspiro[2.3]hexane.

Logic of Impurity Removal

Impurity_Removal cluster_impurities Impurity Types Crude Crude Product (Product + Impurities) Workup Aqueous Workup Crude->Workup Distillation Fractional Distillation Crude->Distillation Water_Soluble Water-Soluble Impurities (Salts, DMSO) Pure_Product Pure Product Organic_Volatile Volatile Organic Impurities (Unreacted Ketone, Solvents) Organic_NonVolatile Non-Volatile Organic Impurities (Sulfonium Salt) Workup->Water_Soluble Removes Distillation->Organic_Volatile Separates Distillation->Organic_NonVolatile Removes

Caption: Rationale for the two-stage purification process.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 529197, 1-Oxaspiro[2.3]hexane. [Link].

  • Google Patents. (2015). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. .
  • Google Patents. (2005).
  • ResearchGate. (2006). Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins. [Link].

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link].

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link].

  • ResearchGate. (2015). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. [Link].

  • Royal Society of Chemistry. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. [Link].

  • Google Patents. (2011).
  • YouTube. (2024, February 12). Cleavage of Cyclic Ethers. [Link].

  • MDPI. (2023). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. [Link].

  • YouTube. (2025, March 14). Corey-Chaykovsky Reaction | Epoxidation | Aziridination | Cyclopropanation. [Link].

  • Organic Syntheses. (n.d.). 3. [Link].

  • ACS Publications. (2026, January 16). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). [Link].

  • ResearchGate. (2014). (PDF) Purification of Small Interfering RNA Using Nondenaturing Anion-Exchange Chromatography. [Link].

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link].

  • Google Patents. (2014). Process for preparing spiro[2.5]octane-5,7-dione. .
  • Google Patents. (1983).
  • Google Patents. (2018). A kind of preparation method of 4,7- diaza spiro [2.
  • Google Patents. (2013). Synthesis method of spiro[2.5]octane-5-carboxylic acid. .

Sources

The Rising Star of Strained Scaffolds: A Technical Guide to the Applications of 1-Oxaspiro[2.3]hexane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel molecular architectures with tailored three-dimensional shapes is a perpetual driving force in organic synthesis, particularly within the realms of drug discovery and materials science. In this context, strained ring systems have emerged as powerful building blocks, offering unique reactivity and the ability to access complex molecular scaffolds with high efficiency. Among these, 1-oxaspiro[2.3]hexane, a fascinating molecule featuring a spiro-fused cyclobutane and oxirane ring, has garnered significant attention. Its inherent ring strain, a consequence of the fusion of two small rings, translates into a rich and diverse reactivity profile, making it a versatile intermediate for the synthesis of highly functionalized cyclobutane and cyclopentane derivatives. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1-oxaspiro[2.3]hexane, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies for accessing this strained scaffold, explore its multifaceted reactivity under various conditions, and showcase its utility in the construction of complex molecular targets.

Introduction: The Allure of Strain in Chemical Synthesis

In the landscape of organic chemistry, the cyclobutane moiety has become increasingly important, serving as a versatile bioisostere for aromatic rings and a key structural motif in numerous bioactive molecules.[1] The rigid, three-dimensional nature of the cyclobutane ring allows for precise control over the spatial arrangement of substituents, a critical aspect in the design of potent and selective drugs. 1-Oxaspiro[2.3]hexane, with its embedded cyclobutane and highly reactive epoxide, represents a powerful synthetic tool for the introduction of this valuable four-membered ring into more complex structures. The high ring strain of this spirocycle, estimated to be comparable to its hydrocarbon analog spiro[2.3]hexane (≈56 kcal/mol), is the primary driver of its reactivity, enabling a variety of ring-opening and rearrangement reactions that would be inaccessible with less strained systems.[2]

This guide will illuminate the synthetic pathways to 1-oxaspiro[2.3]hexane and its derivatives, dissect the mechanistic intricacies of its characteristic reactions, and provide practical, field-proven protocols for its application in organic synthesis.

Synthetic Strategies for Accessing 1-Oxaspiro[2.3]hexanes

The efficient construction of the strained 1-oxaspiro[2.3]hexane framework is a critical first step in harnessing its synthetic potential. Two primary strategies have emerged as the most effective and versatile: the palladium-catalyzed spirocyclization of bicyclo[1.1.0]butyl carbinolates and the cyclopropanation of 2-methyleneoxetanes.

Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butyl Carbinolates

A powerful and modular approach to 1-oxaspiro[2.3]hexanes involves a palladium-catalyzed reaction of in situ generated bicyclo[1.1.0]butyl carbinolates with aryl triflates.[2] This method leverages the immense strain energy of the bicyclo[1.1.0]butane (BCB) core (≈66 kcal/mol) as a thermodynamic driving force for the formation of the spirocyclic epoxide.[2]

The reaction proceeds via a proposed catalytic cycle initiated by the oxidative addition of palladium(0) to the aryl triflate. The resulting arylpalladium(II) complex then undergoes a C-C σ-bond alkoxypalladation with the bicyclo[1.1.0]butyl carbinolate, leading to the formation of a palladacyclobutane intermediate. Reductive elimination from this intermediate furnishes the desired 1-oxaspiro[2.3]hexane and regenerates the palladium(0) catalyst. A key feature of this reaction is its high diastereoselectivity, with the products being formed as single diastereomers.[2]

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) ArPd(II)OTf ArPd(II)OTf Pd(0)->ArPd(II)OTf Oxidative Addition (ArOTf) Palladacyclobutane Palladacyclobutane ArPd(II)OTf->Palladacyclobutane C-C σ-bond Alkoxypalladation (BCB Carbinolate) Palladacyclobutane->Pd(0) Product 1-Oxaspiro[2.3]hexane Palladacyclobutane->Product Reductive Elimination

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of 1-oxaspiro[2.3]hexanes.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 1-Oxaspiro[2.3]hexane Derivative [2]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the bicyclo[1.1.0]butyl sulfoxide (1.0 equiv), the desired ketone or aldehyde (1.2 equiv), and anhydrous THF.

  • Carbinolate Formation: Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the mixture at this temperature for 30 minutes to generate the bicyclo[1.1.0]butyl carbinolate.

  • Catalyst and Reagent Addition: To the solution, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and the aryl triflate (1.5 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryKetone/AldehydeAryl TriflateYield (%)
1AcetophenonePhenyl triflate85
2Cyclohexanone4-Tolyl triflate92
3Benzaldehyde4-Methoxyphenyl triflate78

Table 1: Representative yields for the palladium-catalyzed synthesis of 1-oxaspiro[2.3]hexane derivatives.[2]

Modified Simmons-Smith Cyclopropanation of 2-Methyleneoxetanes

An alternative and efficient route to 1-oxaspiro[2.3]hexanes involves the cyclopropanation of 2-methyleneoxetanes using a modified Simmons-Smith reaction.[3] This method is particularly attractive due to the accessibility of 2-methyleneoxetanes from various precursors. The reaction typically employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) as the cyclopropanating agent.[4][5][6]

The choice of reaction conditions is crucial to avoid Lewis acid-catalyzed rearrangement of the starting material or the product. Maintaining a low temperature throughout the reaction is generally necessary to achieve high yields of the desired spirocycle.

G Start 2-Methyleneoxetane Product 1-Oxaspiro[2.3]hexane Start->Product Cyclopropanation Reagents Et₂Zn, CH₂I₂ (Simmons-Smith) Reagents->Product

Caption: Synthesis of 1-oxaspiro[2.3]hexane via Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Synthesis of a 4-Oxaspiro[2.3]hexane [3]

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the 2-methyleneoxetane (1.0 equiv) in anhydrous diethyl ether.

  • Reagent Preparation: In a separate flask, add diiodomethane (2.0 equiv) to a solution of diethylzinc (1.0 M in hexanes, 2.0 equiv) at 0 °C. Stir for 30 minutes.

  • Reaction: Add the freshly prepared Simmons-Smith reagent to the solution of the 2-methyleneoxetane at 0 °C. Stir the reaction mixture at 0 °C for 4-6 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Entry2-Methyleneoxetane SubstituentYield (%)
13-Phenyl83
23,3-Dimethyl75
33-Benzyl80

Table 2: Yields for the Simmons-Smith synthesis of substituted 4-oxaspiro[2.3]hexanes.[3]

Reactivity and Synthetic Applications

The synthetic utility of 1-oxaspiro[2.3]hexane stems from its high reactivity, which is primarily dictated by the strained epoxide ring. This reactivity can be harnessed to generate a variety of valuable building blocks, most notably functionalized cyclobutanes and cyclopentanones.

Lewis Acid-Promoted Rearrangements: Access to Cyclobutanones and Cyclopentanones

One of the most characteristic and synthetically useful reactions of 1-oxaspiro[2.3]hexanes is their rearrangement in the presence of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂).[3][7] This rearrangement can lead to the formation of either cyclobutanones or cyclopentanones, with the product distribution being highly dependent on the substitution pattern of the spirocycle.

The mechanism of this rearrangement is thought to proceed through the coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of a C-O bond to generate a carbocationic intermediate. Subsequent 1,2-migration of a carbon-carbon bond from the cyclobutane ring leads to the observed products. The regioselectivity of the bond migration is influenced by the stability of the resulting carbocation and the migratory aptitude of the respective bonds.

G cluster_pathway BF₃·OEt₂ Mediated Rearrangement Start 1-Oxaspiro[2.3]hexane Intermediate Carbocationic Intermediate Start->Intermediate Lewis Acid Activation Lewis_Acid BF₃·OEt₂ Lewis_Acid->Intermediate Product1 Cyclobutanone Intermediate->Product1 Path A: 1,2-Alkyl Shift Product2 Cyclopentanone Intermediate->Product2 Path B: Ring Expansion

Caption: Mechanistic pathways for the Lewis acid-promoted rearrangement of 1-oxaspiro[2.3]hexane.

Causality Behind Product Selectivity: The outcome of the rearrangement is a delicate balance of electronic and steric factors. For instance, substituents on the cyclobutane ring that can stabilize an adjacent positive charge will favor pathways leading to their migration. Conversely, sterically demanding substituents may disfavor certain migratory pathways. A judicious choice of substituents on the starting 1-oxaspiro[2.3]hexane allows for predictable access to either the cyclobutanone or cyclopentanone scaffold.

Nucleophilic Ring-Opening: Stereoselective Synthesis of Functionalized Cyclobutanes

The epoxide moiety of 1-oxaspiro[2.3]hexane is susceptible to nucleophilic attack, providing a direct route to highly functionalized cyclobutane derivatives. The regioselectivity of the ring-opening is typically governed by steric factors, with the nucleophile preferentially attacking the less hindered carbon of the epoxide. This reaction proceeds with inversion of configuration at the attacked carbon, a hallmark of an Sₙ2-type mechanism.

A variety of nucleophiles, including organocuprates (Gilman reagents), amines, and thiols, can be employed in these ring-opening reactions.[8] Organocuprates are particularly effective for the introduction of carbon-based substituents.

Experimental Protocol: Ring-Opening of a 1-Oxaspiro[2.3]hexane with an Organocuprate

  • Reagent Preparation: Prepare the lithium dimethylcuprate solution by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at 0 °C.

  • Reaction: Add a solution of the 1-oxaspiro[2.3]hexane (1.0 equiv) in diethyl ether to the freshly prepared Gilman reagent at -78 °C.

  • Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting cyclobutanol derivative by flash chromatography.

This stereoselective ring-opening provides access to a wide array of chiral, non-racemic cyclobutane building blocks that are valuable in the synthesis of natural products and pharmaceuticals, such as carbocyclic nucleoside analogues.[9]

Applications in the Total Synthesis of Complex Molecules

The unique reactivity of 1-oxaspiro[2.3]hexane has been leveraged in the total synthesis of several natural products. Its ability to serve as a compact and reactive precursor to functionalized four- and five-membered rings makes it an attractive tool for synthetic chemists.

Conclusion and Future Outlook

1-Oxaspiro[2.3]hexane has firmly established itself as a versatile and powerful building block in modern organic synthesis. Its facile synthesis and diverse reactivity, driven by its inherent ring strain, provide elegant and efficient pathways to highly valuable cyclobutane and cyclopentane derivatives. The ability to control the outcome of its reactions through careful selection of substrates and reaction conditions underscores its utility for target-oriented synthesis.

As the demand for structurally complex and three-dimensional molecules continues to grow in the fields of medicine and materials science, the applications of strained spirocycles like 1-oxaspiro[2.3]hexane are poised to expand even further. Future research in this area will likely focus on the development of new catalytic and enantioselective transformations of this remarkable scaffold, unlocking even greater potential for the construction of novel and functional molecular architectures. The insights and protocols presented in this guide are intended to empower researchers to explore and exploit the rich chemistry of 1-oxaspiro[2.3]hexane in their own synthetic endeavors.

References

  • Aggarwal, V. K., et al. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation.
  • Bekolo, H., & Howell, A. R. (2001). Preparation and reactions of 4-oxaspiro[2.3]hexanes. New Journal of Chemistry, 25, 673-675.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529197, 1-Oxaspiro[2.3]hexane. Retrieved January 25, 2026 from [Link].

  • Wölfl, B., Winter, N., Li, J., & Aggarwal, V. K. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation.
  • MedCrave. (2019). Boron trifluoride etherate in organic synthesis. MOJ Biorg Org Chem, 3(1), 18-21.
  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link].

  • Chatterjee, A. (2019). Boron trifluoride etherate in organic synthesis. MedCrave Online Journal of Bioorganic & Organic Chemistry.
  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.
  • ResearchGate. (n.d.). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link].

  • Zhang, Z., et al. (2024). Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. Chemical Science, 15(1), 123-129.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link].

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link].

  • ResearchGate. (n.d.). Total Synthesis of Grandisol. Retrieved from [Link].

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3185.
  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
  • PubMed. (2023).
  • ResearchGate. (n.d.). Boron trifluoride etherate. Retrieved from [Link].

  • SciSpace. (2022).
  • National Institutes of Health. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues.
  • Enamine. (2024). 4-Azaspiro[2.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • PubMed. (2018). Synthesis of Indenes by a BF3·OEt2-Mediated, One-Pot Reaction of Aryl Homopropargyl Alcohols, Aldehydes, and Arenes.
  • Wiley-VCH. (n.d.).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). Scope of ABB‐carbinols employed in the semipinacol rearrangement... Retrieved from [Link].

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.
  • National Institutes of Health. (2025).
  • YouTube. (2020).
  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • PubMed. (2017). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.

Sources

An In-Depth Technical Guide to the Ring-Opening Reactions of 1-Oxaspiro[2.3]hexane with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the reactivity of 1-oxaspiro[2.3]hexane, a strained bicyclic ether, with a range of nucleophiles. We will explore the mechanistic underpinnings, regiochemical and stereochemical outcomes, and the synthetic utility of these transformations. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging strained-ring systems for the synthesis of novel molecular architectures.

Introduction: The Unique Reactivity of 1-Oxaspiro[2.3]hexane

1-Oxaspiro[2.3]hexane is a fascinating molecule characterized by the fusion of two strained rings: a three-membered oxirane (epoxide) and a four-membered cyclobutane, connected through a spirocyclic carbon atom. The significant ring strain inherent in both moieties, particularly the epoxide, is the primary driver for its reactivity. The relief of this strain provides a powerful thermodynamic driving force for ring-opening reactions.[1]

The products of these reactions are highly functionalized cyclobutanes, which are valuable building blocks in medicinal chemistry.[2] Spirocyclic scaffolds, in particular, are of growing interest as they introduce three-dimensionality, a key feature for enhancing the properties of drug candidates.[2][3] This guide will delve into the predictable yet versatile ways in which the epoxide ring of 1-oxaspiro[2.3]hexane can be opened, providing access to a diverse array of substituted cyclobutane derivatives.

Core Mechanistic Principles: A Dichotomy of Pathways

The ring-opening of epoxides, including 1-oxaspiro[2.3]hexane, proceeds via two primary mechanistic pathways, dictated by the nature of the nucleophile and the reaction conditions.[4][5]

Base-Catalyzed and Uncatalyzed Ring-Opening (SN2 Pathway)

Under basic or neutral conditions, strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring in a classic SN2 fashion.[6] The driving force is the release of the high ring strain.[4] For unsymmetrical epoxides like 1-oxaspiro[2.3]hexane, the attack is governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom.[6][7] In this case, attack occurs at the methylene (CH₂) carbon (C2) rather than the sterically encumbered quaternary spiro carbon (C3). This reaction is stereospecific, resulting in an inversion of configuration at the site of attack.[4][8]

sn2_mechanism cluster_reactants Reactants cluster_ts Sɴ2 Transition State cluster_int Alkoxide Intermediate cluster_prod Product R 1-Oxaspiro[2.3]hexane TS [Transition State] R->TS Nucleophilic Attack at C2 (less hindered) Nu Nu:⁻ Nu->TS Int Intermediate TS->Int Ring Opening P 1-(Hydroxymethyl)cyclobutanol derivative Int->P Protonation H2O H₂O H2O->P acid_mechanism cluster_reactants Reactants cluster_protonated Protonated Epoxide cluster_ts Sɴ1-like Transition State cluster_prod Product R 1-Oxaspiro[2.3]hexane Protonated Activated Intermediate R->Protonated H_plus H⁺ H_plus->Protonated Protonation TS [Transition State] Protonated->TS Attack at C3 (more substituted) P 1-(Nucleomethyl)cyclobutanol TS->P Ring Opening & Deprotonation Nu_H Nu-H Nu_H->TS

Caption: Acid-Catalyzed Ring-Opening Mechanism.

Reactions with Specific Classes of Nucleophiles

The principles outlined above can be applied to predict the outcomes of reactions with various nucleophiles.

Hydrolysis (O-Nucleophiles)
  • Acid-Catalyzed Hydrolysis : Treatment with dilute aqueous acid (e.g., H₂SO₄) leads to the formation of 1-(hydroxymethyl)cyclobutane-1,1-diol is not expected, rather the attack of water at the tertiary carbon C3 would yield a rearranged product, likely a cyclopropyl methanol derivative or cyclopentanone after pinacol-type rearrangement. A more direct product from attack at C3 would be 1-(hydroxymethyl)cyclobutanol, but this is the same product as basic hydrolysis. The regioselectivity in acid is key. Given the high strain and the tertiary nature of the spiro carbon, acid catalysis is expected to favor attack at C3. [5]The product is 1-(hydroxymethyl)cyclobutanol .

  • Base-Catalyzed Hydrolysis : Reaction with aqueous hydroxide (e.g., NaOH) proceeds via an SN2 mechanism. [6]The hydroxide ion attacks the less hindered methylene carbon (C2), yielding 1-(hydroxymethyl)cyclobutanol after protonation of the resulting alkoxide. [6]

    Condition Nucleophile Site of Attack Product Mechanism
    Dilute H₂SO₄ (aq) H₂O C3 (more sub.) 1-(Hydroxymethyl)cyclobutanol SN1-like

    | NaOH (aq) | OH⁻ | C2 (less sub.) | 1-(Hydroxymethyl)cyclobutanol | SN2 |

Experimental Protocol: Base-Catalyzed Hydrolysis of an Epoxide

This is a representative protocol based on standard procedures for epoxide hydrolysis.

  • Setup: To a solution of 1-oxaspiro[2.3]hexane (1.0 eq) in a 1:1 mixture of THF and water, add sodium hydroxide (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

  • Workup: Neutralize the reaction mixture with dilute HCl (1M).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 1-(hydroxymethyl)cyclobutanol, can be purified by column chromatography on silica gel.

Ring-Opening with N-Nucleophiles (e.g., Amines, Azides)
  • Amines : Amines are generally moderate nucleophiles and often require elevated temperatures or catalysis to open epoxides. The reaction follows the SN2 pathway, with the amine attacking the less hindered C2 carbon to produce the corresponding 1-(aminomethyl)cyclobutanol derivative.

  • Azides : Sodium azide (NaN₃) is an excellent nucleophile for epoxide ring-opening. [9]The reaction is typically performed in a protic solvent mixture (e.g., alcohol/water) and proceeds via SN2 attack at the C2 position to yield 1-(azidomethyl)cyclobutanol . [9]This product is a valuable synthetic intermediate, as the azide can be readily reduced to a primary amine.

Ring-Opening with C-Nucleophiles (e.g., Grignard Reagents)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent carbon nucleophiles. They react with epoxides in an SN2 fashion. [4]For 1-oxaspiro[2.3]hexane, this means the alkyl group will add to the C2 carbon, leading to the formation of a 1-(1-hydroxyalkyl)cyclobutanol derivative after an acidic workup.

workflow_grignard start 1-Oxaspiro[2.3]hexane reagent 1. Grignard Reagent (R-MgX) in Ether 2. H₃O⁺ Workup start->reagent Sɴ2 Reaction product 1-(1-Hydroxyalkyl)cyclobutanol derivative reagent->product

Caption: Grignard Reaction Workflow.

Reductive Ring-Opening (H-Nucleophiles)

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can open epoxides. The hydride (H⁻) acts as the nucleophile. The reaction follows SN2 regioselectivity, with the hydride attacking the less substituted carbon (C2). [4]This results in the formation of 1-methylcyclobutanol .

Lewis Acid-Mediated Rearrangements: An Alternative Pathway

The reaction of 1-oxaspiro[2.3]hexane can be dramatically altered by the presence of a strong Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). Instead of simple nucleophilic addition, the Lewis acid can coordinate to the epoxide oxygen, promoting a skeletal rearrangement. [10] Coordination of BF₃ weakens the C-O bonds and induces a significant build-up of positive charge at the spiro carbon (C3). This can trigger a 1,2-alkyl shift, where one of the bonds of the cyclobutane ring migrates, leading to ring expansion. This pathway results in the formation of cyclopentanone . [10]This rearrangement is a powerful method for transforming the spiro[2.3]hexane skeleton into a five-membered carbocycle.

rearrangement_mechanism cluster_reactants Reactants cluster_complex Lewis Acid Complex cluster_carbocation Carbocation Intermediate cluster_product Product R 1-Oxaspiro[2.3]hexane Complex Activated Complex R->Complex LA BF₃·Et₂O LA->Complex Coordination Carbocation Intermediate Complex->Carbocation C-O Bond Cleavage Product Cyclopentanone Carbocation->Product 1,2-Alkyl Shift (Ring Expansion)

Sources

An In-depth Technical Guide to the Lewis Acid-Catalyzed Rearrangement of 1-Oxaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing Reactivity of Strained Spirocycles

The landscape of modern organic synthesis and medicinal chemistry is increasingly reliant on the development of novel molecular scaffolds that offer unique three-dimensional architectures. Among these, strained ring systems have garnered significant attention as their inherent ring strain can be harnessed as a driving force for potent and selective chemical transformations. The 1-oxaspiro[2.3]hexane framework, a fascinating spirocycle featuring a cyclobutane ring fused to an oxirane, embodies this principle. Its high degree of ring strain makes it a versatile synthetic intermediate, primed for strategic bond cleavage and rearrangement to afford valuable carbocyclic products.

This technical guide provides a comprehensive exploration of the Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.3]hexane, a powerful transformation that unlocks access to synthetically useful cyclobutanone derivatives. This reaction, often classified as a Meinwald or House-Meinwald rearrangement, proceeds through a fascinating mechanistic pathway driven by the release of ring strain. For researchers, scientists, and professionals in drug development, understanding the nuances of this rearrangement—from the choice of catalyst to the reaction conditions—is paramount for its effective application in the synthesis of complex molecules. This guide will delve into the mechanistic underpinnings of this transformation, provide practical experimental guidance, and discuss the factors that govern its outcome, thereby serving as a valuable resource for harnessing the synthetic potential of this strained spirocyclic system.

Mechanistic Insights: A Cascade of Strain Release

The Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.3]hexane to cyclobutanone is a thermodynamically favorable process, driven by the release of significant ring strain inherent in the spirocyclic epoxide system. The reaction is initiated by the coordination of a Lewis acid to the oxygen atom of the oxirane ring. This coordination enhances the electrophilicity of the epoxide, facilitating the cleavage of one of the C-O bonds.

The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Epoxide: The Lewis acid (LA) coordinates to the lone pair of electrons on the oxygen atom of the 1-oxaspiro[2.3]hexane, forming a Lewis acid-base adduct. This activation polarizes the C-O bonds of the epoxide, making them more susceptible to cleavage.

  • Epoxide Ring Opening: The activated epoxide undergoes ring opening. This can occur via two possible pathways: cleavage of the C1-O bond or the C2-O bond. Cleavage of the C1-O bond, which is a quaternary carbon, is generally favored as it leads to a more stable tertiary carbocationic intermediate.

  • Carbocation Formation and Rearrangement: The ring opening results in the formation of a cyclobutylcarbinyl-like cation. This intermediate is highly unstable and rapidly undergoes a 1,2-hydride shift or alkyl shift to relieve ring strain and form a more stable carbocation. In the case of the parent 1-oxaspiro[2.3]hexane, a 1,2-hydride shift is not possible. Instead, the rearrangement proceeds via a concerted migration of one of the cyclobutane C-C bonds.

  • Formation of the Carbonyl Group: The rearrangement cascade culminates in the formation of a protonated cyclobutanone.

  • Deprotonation and Catalyst Regeneration: The protonated cyclobutanone is then deprotonated, yielding the final cyclobutanone product and regenerating the Lewis acid catalyst.

The choice of Lewis acid can significantly influence the reaction rate and, in the case of substituted 1-oxaspiro[2.3]hexanes, the regioselectivity of the rearrangement. Stronger Lewis acids can accelerate the reaction but may also lead to undesired side reactions. Therefore, the selection of an appropriate Lewis acid is crucial for achieving high yields and selectivity.

Reaction_Mechanism start 1-Oxaspiro[2.3]hexane adduct Lewis Acid-Base Adduct start->adduct + LA LA Lewis Acid (LA) carbocation Carbocation Intermediate adduct->carbocation Epoxide Ring Opening rearranged Rearranged Intermediate carbocation->rearranged 1,2-Alkyl Shift (Ring Expansion) product Cyclobutanone rearranged->product - LA Experimental_Workflow setup Reaction Setup: 1-Oxaspiro[2.3]hexane in CH₂Cl₂ at 0 °C addition Catalyst Addition: Slowly add BF₃·OEt₂ setup->addition monitoring Reaction Monitoring: TLC or GC-MS addition->monitoring quenching Quenching: Saturated NaHCO₃ solution monitoring->quenching workup Aqueous Workup: Separation and Extraction quenching->workup purification Purification: Column Chromatography workup->purification analysis Product Analysis: NMR, IR, MS purification->analysis

The Strategic Incorporation of 1-Oxaspiro[2.3]hexane in Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional, planar scaffolds that have long dominated drug discovery. In this context, three-dimensional (3D) molecular architectures have garnered significant attention for their potential to improve target selectivity, metabolic stability, and overall drug-like properties. Among these, strained spiro-heterocycles are emerging as particularly valuable motifs. This guide provides an in-depth technical exploration of the 1-oxaspiro[2.3]hexane core, a unique and relatively underexplored scaffold, for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and strategic incorporation into bioactive molecules, highlighting its potential as a bioisosteric replacement and a modulator of physicochemical properties.

The Rationale for Strained Spirocycles in Medicinal Chemistry

The incorporation of sp³-rich centers into drug candidates is a well-established strategy to enhance their three-dimensionality and escape the "flatland" of aromatic rings. Strained spiro-heterocycles, such as those containing oxetane or cyclobutane rings, offer a rigid and conformationally restricted framework. This rigidity can pre-organize the molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity.[1][2]

The 1-oxaspiro[2.3]hexane scaffold, which fuses an epoxide and a cyclobutane ring at a single carbon atom, is of particular interest. The inherent ring strain of this system not only imparts a defined 3D geometry but also provides a reactive handle for further functionalization through strain-releasing reactions.

Synthesis of the 1-Oxaspiro[2.3]hexane Core

Access to the 1-oxaspiro[2.3]hexane core and its derivatives is crucial for its exploration in drug discovery. Several synthetic strategies have been developed, primarily leveraging the reactivity of strained precursors.

From Bicyclo[1.1.0]butanes

A prominent method for the synthesis of 1-oxaspiro[2.3]hexanes involves the palladium-catalyzed spirocyclization of bicyclo[1.1.0]butyl carbinolates. This approach takes advantage of the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the spirocyclic system. The reaction proceeds through a σ-bond nucleopalladation mechanism and has been shown to be compatible with a range of functional groups.[3]

Experimental Protocol: Palladium-Catalyzed Spirocyclization

  • Preparation of the Bicyclo[1.1.0]butyl carbinolate: To a solution of the corresponding bicyclo[1.1.0]butyl carbinol in an anhydrous aprotic solvent (e.g., THF, dioxane), add a suitable base (e.g., NaH, KHMDS) at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon, nitrogen). Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Palladium-Catalyzed Cyclization: To the freshly prepared carbinolate solution, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., a phosphine ligand) in a catalytic amount. The reaction is typically stirred at room temperature or gently heated to facilitate the cyclization.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-oxaspiro[2.3]hexane derivative.

Johnson-Corey-Chaykovsky Type Reactions

An alternative and modular approach to spiro[2.3]hexane analogues, including the 1-oxaspiro[2.3]hexane core, is through the Johnson-Corey-Chaykovsky reaction. This method involves the reaction of a suitable sulfonium salt with a carbonyl compound. For the synthesis of 1-oxaspiro[2.3]hexanes, a cyclobutyl-substituted sulfonium salt can react with a ketone or aldehyde to furnish the spirocyclic epoxide.[3]

Conceptual Workflow: Johnson-Corey-Chaykovsky Reaction

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 Cyclobutyl Sulfide step1 Formation of Sulfonium Salt start1->step1 start2 Alkyl Halide start2->step1 start3 Ketone/Aldehyde step3 Nucleophilic attack on Carbonyl start3->step3 step2 Deprotonation to form Ylide step1->step2 Base step2->step3 step4 Intramolecular Ring Closure step3->step4 product 1-Oxaspiro[2.3]hexane Derivative step4->product

Caption: Johnson-Corey-Chaykovsky reaction workflow.

Strategies for Incorporation into Bioactive Molecules

The true utility of the 1-oxaspiro[2.3]hexane motif lies in its ability to be incorporated into larger, more complex molecules. The primary strategy for this is through the nucleophilic ring-opening of the epoxide, a well-established and versatile reaction.

Nucleophilic Ring-Opening

The strained epoxide ring of 1-oxaspiro[2.3]hexane is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction results in the formation of a functionalized cyclobutanol derivative, effectively tethering the spirocyclic core to the parent molecule.

The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the reaction may proceed through a more carbocation-like transition state, leading to attack at the more substituted carbon.

Reaction Scheme: Nucleophilic Ring-Opening

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1-Oxaspiro[2.3]hexane product Functionalized Cyclobutanol reactant1->product reactant2 Nucleophile (Nu-H) reactant2->product condition Acid or Base Catalyst condition->product

Caption: General scheme for nucleophilic ring-opening.

Physicochemical and Pharmacokinetic Profile Modulation

The introduction of an oxetane-containing scaffold like 1-oxaspiro[2.3]hexane can significantly impact the physicochemical properties of a molecule.[2][4][5] These changes can be advantageous in overcoming common liabilities in drug development.

PropertyImpact of 1-Oxaspiro[2.3]hexane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogP/LogD) Generally DecreasedThe polarity of the oxetane moiety typically reduces the overall lipophilicity of the molecule.
Metabolic Stability Often ImprovedThe spirocyclic core can block metabolically labile sites and is generally more resistant to enzymatic degradation compared to more flexible aliphatic chains.[2]
Molecular Rigidity IncreasedThe fused ring system reduces the number of rotatable bonds, leading to a more conformationally constrained molecule.
Three-Dimensionality EnhancedThe spirocyclic nature introduces a distinct 3D vector, allowing for better exploration of chemical space.[5]

Case Studies and Bioisosteric Considerations

While the direct incorporation of the parent 1-oxaspiro[2.3]hexane into marketed drugs is not yet prevalent, the broader class of spirocyclic oxetanes is gaining traction. These motifs are often considered as bioisosteres for more common functional groups.

  • Carbonyl and Gem-Dimethyl Groups: The 3,3-disubstituted oxetane moiety is a validated surrogate for gem-dimethyl and carbonyl functionalities.[4] The 1-oxaspiro[2.3]hexane can be viewed as a constrained analogue in this context.

  • Morpholine and Piperidine: Spirocyclic aza-oxetanes have been proposed as valuable alternatives to morpholine and piperidine, offering improved metabolic stability and reduced basicity.[2][6] While not a direct analogue, the 1-oxaspiro[2.3]hexane, after ring-opening with an amine, can generate structures that occupy a similar chemical space.

The potential of 1-oxaspiro[2.3]hexane derivatives in drug discovery is exemplified by the interest in related structures like 1-oxaspiro[2.3]hexane-2-carbonitrile, which is being explored for applications in pharmaceuticals due to its unique structure.[7]

Future Outlook and Challenges

The 1-oxaspiro[2.3]hexane scaffold represents a promising yet underexplored area in medicinal chemistry. Its unique combination of rigidity, three-dimensionality, and reactivity makes it an attractive building block for the design of novel bioactive molecules.

Challenges:

  • Synthetic Accessibility: While methods exist, the synthesis of functionalized 1-oxaspiro[2.3]hexanes can be challenging and may require specialized starting materials and catalysts.

  • Limited Precedent: The scarcity of examples in clinical development means that the full potential and possible liabilities of this scaffold are not yet fully understood.

Opportunities:

  • Novel Chemical Space: The incorporation of this motif allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

  • Improved Drug-like Properties: The demonstrated benefits of related oxetane-containing scaffolds on physicochemical properties suggest that the 1-oxaspiro[2.3]hexane core can be a valuable tool for lead optimization.

As synthetic methodologies become more robust and our understanding of the properties of strained spirocycles deepens, the 1-oxaspiro[2.3]hexane core is poised to become a valuable addition to the medicinal chemist's toolbox.

References

  • A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... - ResearchGate. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • 1-Oxaspiro[2.3]hexane | C5H8O | CID 529197 - PubChem. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to Troubleshooting and Optimization in Drug Development: From Preclinical Challenges to Clinical Success

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel therapeutic from a laboratory concept to a patient's bedside is a testament to scientific rigor, perseverance, and significant investment. However, this path is fraught with challenges. The drug development process is notoriously long, expensive, and has a high rate of failure; nearly 90% of drug candidates that enter clinical trials do not reach the market.[1] This attrition is often due to a lack of efficacy, unforeseen toxicity, or poor drug-like properties that could have been identified and mitigated earlier.[2]

Proactive troubleshooting and continuous optimization are therefore not just beneficial but essential for navigating this complex landscape. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical framework for anticipating, identifying, and resolving common hurdles. We will move beyond simple procedural lists to explore the fundamental causality behind experimental choices, grounding every recommendation in the principles of Experience, Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) .[3][4] By fostering a deep understanding of the "why," this guide empowers you to build robust, self-validating systems that enhance the probability of success.

Part 1: Deconstructing Preclinical Hurdles – A Proactive Approach

The preclinical phase sets the foundation for the entire drug development program. Flaws in early-stage assessment are magnified downstream, leading to costly late-stage failures. A proactive optimization strategy is critical to building a solid evidence base for advancing a candidate to the clinic.

Chapter 1.1: The Challenge of Predictive Models

A primary reason for clinical trial failure is the poor translation of efficacy and safety data from preclinical models to human subjects.[1][5] This disconnect often stems from the inherent limitations of traditional in vitro cell cultures and animal models, which may not accurately recapitulate complex human physiology and disease states.[6][7]

The Causality of Poor Translation: Standard 2D cell cultures lack the complex cell-cell interactions and microenvironment of human tissue. Animal models, while invaluable, possess species-specific metabolic and physiological differences that can lead to misleading pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[7]

Optimization Strategy: Implementing Advanced Models

To bridge this translational gap, the adoption of more physiologically relevant systems is paramount. Technologies like organ-on-a-chip (OOC) and complex 3D cell cultures (e.g., spheroids, organoids) offer a more accurate representation of human organ function and tissue architecture.[8][9] The key to their successful implementation is a rigorous validation process to ensure their reliability and relevance for a specific purpose.[10][11]

Experimental Protocol: Validation of a Liver-on-a-Chip Model for Toxicity Screening

This protocol outlines a self-validating system to qualify a microfluidic liver-on-a-chip (LOC) model against a known hepatotoxic compound and compare its performance to standard 2D hepatocyte cultures.

Objective: To validate the physiological relevance and predictive capacity of a LOC model for drug-induced liver injury (DILI).

Methodology:

  • Device Preparation & Cell Seeding:

    • Prepare the polydimethylsiloxane (PDMS)-based microfluidic device according to the manufacturer's protocol.[12]

    • Coat the channels with an appropriate extracellular matrix (e.g., 20 µg/mL human fibronectin) to promote cell attachment and incubate at 37°C for 3 hours.[12]

    • Seed primary human hepatocytes into the "liver" chamber at a density of 2 x 10⁵ cells/cm².

    • Perfuse the chip with culture medium using a microfluidic pump to mimic physiological flow conditions.

    • Culture for 3-5 days to allow for tissue architecture formation and stable metabolic function.

  • Functional Characterization & Baseline Assessment:

    • Viability: Perform live/dead staining (e.g., Calcein AM/Ethidium homodimer-1) and image using fluorescence microscopy to confirm >95% viability.

    • Metabolic Function: Collect media effluent daily and measure albumin and urea production using ELISA kits. Stable production over 48-72 hours indicates a healthy, functioning culture.

    • Cytochrome P450 Activity: Assess the activity of key drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6) using specific substrate assays (e.g., luciferin-based probes). This establishes the model's metabolic competence.

  • Validation with a Known Hepatotoxin:

    • Prepare a dose-response curve for a well-characterized hepatotoxic drug (e.g., Acetaminophen).

    • Introduce the drug into the LOC model and a parallel 2D primary hepatocyte culture at concentrations ranging from therapeutic to known toxic levels.

    • Incubate for 24 and 48 hours.

    • Endpoint Measurement:

      • Measure cell viability (e.g., using an MTS assay).

      • Quantify the release of liver injury biomarkers, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), from the media effluent using commercially available assay kits.[13]

      • Compare the IC50 (half-maximal inhibitory concentration) values and the biomarker release profiles between the LOC model and the 2D culture.

  • Data Analysis & Acceptance Criteria:

    • The LOC model is considered validated if it demonstrates a statistically significant increase in sensitivity (i.e., a lower, more clinically relevant IC50) to the hepatotoxin compared to the 2D model.

    • The model should also demonstrate a dose-dependent increase in ALT/AST release that correlates with cell death.

    • This multi-parameter validation ensures the model is not just viable but functionally representative of a key aspect of human liver physiology.[14]

Chapter 1.2: Navigating Pharmacokinetics and Pharmacodynamics (PK/PD)

Unexpected PK/PD profiles are a common source of preclinical troubleshooting. A compound may be highly potent in vitro but show poor exposure in vivo, or it may exhibit a narrow therapeutic window, leading to toxicity at efficacious doses.

The "Why" Behind Poor PK/PD: These issues often arise from factors such as poor absorption, rapid metabolism, high plasma protein binding, or off-target engagement. Understanding the interplay between a drug's concentration in the body and its biological effect is crucial for optimizing its dosing regimen.[15]

Optimization Strategy: Integrated PK/PD Modeling

Instead of assessing PK and PD as separate endpoints, an integrated modeling approach allows for the prediction of a drug's behavior and helps to establish a clear dose-exposure-response relationship. This is essential for informing dose selection for IND-enabling toxicology studies and first-in-human trials.[15]

Data Presentation: Comparative Pharmacokinetic Parameters

The table below illustrates how PK parameters for a hypothetical drug candidate might be compared across different preclinical species. Such data is vital for allometric scaling to predict human PK.[16]

ParameterUnitMouseRatDog
Clearance (CL) mL/min/kg55.235.815.1
Volume of Distribution (Vd) L/kg2.11.81.5
Half-life (t½) hours0.450.581.15
Bioavailability (F%) %254065
Blood-to-Plasma Ratio ratio0.650.740.60
This table presents hypothetical data for illustrative purposes.[5][17][18][19]

Part 2: The Fulcrum of Success – IND-Enabling Studies and CMC

Successfully navigating Investigational New Drug (IND)-enabling studies is the critical checkpoint before human trials can begin. This phase requires meticulous attention to data integrity and the manufacturing process.

Chapter 2.1: Ensuring Data Integrity and Regulatory Compliance

Regulatory agencies like the U.S. Food and Drug Administration (FDA) operate on the principle that if it wasn't documented, it didn't happen. Data integrity is the foundation of a successful regulatory submission.[7][20]

Self-Validating System: The ALCOA+ Framework

To ensure trust and compliance, all data generated should adhere to the ALCOA+ principles.[2][15][22][23] This framework is a self-validating system for data governance.

  • A ttributable: Who performed an action and when?

  • L egible: Can you read the data?

  • C ontemporaneous: Was it recorded as it happened?

  • O riginal: Is it the first recording or a true copy?

  • A ccurate: Does the data reflect the actual event?

  • +

  • C omplete: Is all data present, including repeats or failures?

  • C onsistent: Is the data presented chronologically and logically?

  • E nduring: Is the data recorded in a permanent, maintainable format?

  • A vailable: Can the data be accessed for review or audit?[4]

Visualization: Compliant Data Lifecycle Management Workflow

This diagram illustrates a workflow designed to embed ALCOA+ principles at every stage.

G cluster_0 Data Generation cluster_1 Data Processing & Review cluster_2 Archiving & Retrieval DataCapture 1. Data Capture (Contemporaneous, Original) Metadata 2. Metadata Logging (Attributable, Legible) DataCapture->Metadata Timestamped User ID Processing 3. Data Processing (Accurate, Consistent) Metadata->Processing Review 4. Peer Review & QA (Complete) Processing->Review Audit Trail Archive 5. Secure Archiving (Enduring) Review->Archive Version Control Locked Record Retrieval 6. Audit & Retrieval (Available) Archive->Retrieval Authorized Access

Caption: A self-validating data workflow incorporating ALCOA+ principles.

Chapter 2.2: Streamlining Chemistry, Manufacturing, and Controls (CMC)

CMC issues, such as poor stability, inconsistent batch quality, or formulation challenges, are common and costly sources of delay.[21]

Optimization Strategy: Applying Quality by Design (QbD)

QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[6][24][25] The causality is simple: designing quality in from the start is more efficient than testing quality in at the end.

Key Principles of QbD:

  • Define a Quality Target Product Profile (QTPP): This prospectively defines the quality characteristics the final drug product must have.

  • Identify Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes that must be within a specific range to ensure the desired product quality.

  • Identify Critical Process Parameters (CPPs): These are the process variables that have an impact on a CQA.

  • Establish a Design Space: This is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality.

Protocol: Early-Stage Solid Form Screening

An essential part of early CMC and QbD is identifying the optimal solid form (e.g., polymorph, salt, cocrystal) of the active pharmaceutical ingredient (API), as this choice profoundly impacts stability, solubility, and manufacturability.[26][27]

Objective: To identify a stable, soluble, and manufacturable solid form of an API for early development.

Methodology:

  • API Characterization:

    • Thoroughly characterize the initial API lot using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to establish a baseline.

    • Assess aqueous solubility and pKa.

  • Polymorph Screen:

    • Subject the API to a variety of crystallization conditions, including different solvents, temperatures, and evaporation rates.

    • Analyze the resulting solids by XRPD to identify unique crystalline forms (polymorphs).

  • Salt/Cocrystal Screen (if applicable):

    • If the API has ionizable functional groups and poor solubility, perform a salt screen with a range of pharmaceutically acceptable counter-ions.

    • If the API is neutral but has hydrogen-bonding capabilities, perform a cocrystal screen with suitable co-formers.

  • Developability Assessment:

    • Take the most promising unique forms identified in steps 2 & 3.

    • Assess their key properties:

      • Thermodynamic Stability: Conduct slurry experiments to determine the most stable form at relevant temperatures.

      • Hygroscopicity: Measure water uptake under different relative humidity conditions.

      • Dissolution Rate: Compare the intrinsic dissolution rates of the different forms.

      • Physical Properties: Evaluate particle size, morphology, and flowability.

  • Lead Form Nomination:

    • Select the lead solid form that provides the optimal balance of stability, solubility, and manufacturability to support progression into formulation development and first-in-human studies.[28][29]

Part 3: Optimizing the Clinical Pathway – From Protocol to Patient

The transition to clinical development is the most expensive phase. Optimization here focuses on designing efficient trials and having robust strategies to troubleshoot unexpected clinical findings.

Chapter 3.1: Designing Robust and Efficient Clinical Trial Protocols

A poorly designed protocol can lead to recruitment delays, high patient burden, protocol amendments, and inconclusive data. Overly complex protocols that collect non-essential data are a significant and avoidable drain on resources.[30]

The Rationale Behind Adaptive Trial Designs:

Traditional clinical trials have a fixed design. In contrast, adaptive designs allow for pre-planned modifications to a trial's course based on interim data analysis.[31][32][33] This flexibility can lead to more efficient, informative, and ethical trials by, for example, stopping a trial early for success or futility, dropping ineffective dose arms, or enriching the patient population for likely responders.[32][34]

Visualization: Adaptive vs. Traditional Trial Design

This diagram contrasts the linear path of a traditional design with the flexible, decision-driven path of an adaptive design.

G cluster_0 Traditional Design cluster_1 Adaptive Design T_Start Start Trial (Fixed N) T_End End of Trial Analysis T_Start->T_End All patients complete study A_Start Start Trial A_Interim1 Interim Analysis 1 A_Start->A_Interim1 A_Adapt1 Adaptation: - Stop for Futility? - Drop Dose Arm? A_Interim1->A_Adapt1 Pre-specified rules A_Interim2 Interim Analysis 2 A_Adapt1->A_Interim2 Continue Trial A_Adapt2 Adaptation: - Stop for Efficacy? - Adjust N? A_Interim2->A_Adapt2 Pre-specified rules A_End End of Trial Final Analysis A_Adapt2->A_End Continue Trial

Caption: Comparison of a rigid traditional trial design with a flexible adaptive design.[35]

Chapter 3.2: A Case Study in Mechanistic Troubleshooting – Targeting a Signaling Pathway

When a drug yields unexpected results in the clinic—either a lack of efficacy or an off-target toxicity—a deep mechanistic understanding is required to troubleshoot the problem.

The MAPK/ERK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[36][37] It is frequently dysregulated in cancers, making it a prime target for drug development.[38][39]

Visualization: The MAPK/ERK Signaling Pathway

This diagram illustrates the core components of the pathway and highlights potential points for therapeutic intervention.

G cluster_0 Cytoplasm cluster_1 Nucleus Receptor Growth Factor Receptor (RTK) GRB2 GRB2/SOS Receptor->GRB2 Ras Ras GRB2->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Raf_Inhibitor Raf Inhibitors Raf_Inhibitor->Raf MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade with points of therapeutic intervention.[40]

Troubleshooting Scenario: A highly specific Raf inhibitor shows promising results in preclinical models but causes unexpected skin toxicities in a Phase I trial. The hypothesis is that the drug has an unknown off-target kinase activity.

Protocol: Phosphoproteomics Workflow to Identify Off-Target Kinase Inhibition

Objective: To identify the global phosphorylation changes in cells treated with the Raf inhibitor to uncover potential off-target effects.

Methodology:

  • Sample Preparation:

    • Culture a relevant cell line (e.g., human keratinocytes) and treat with the Raf inhibitor at a clinically relevant concentration or with a vehicle control.

    • Harvest cells rapidly and lyse in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Perform a standard proteomics workflow: reduce, alkylate, and digest proteins into peptides using trypsin.

    • Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads.[41] This step is critical as phosphopeptides are typically low in abundance.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.[30]

  • Data Analysis and Interpretation:

    • Use specialized software to identify and quantify thousands of phosphopeptides from the inhibitor-treated and control samples.

    • Perform statistical analysis to identify phosphosites that are significantly down-regulated or up-regulated upon drug treatment.

    • On-target validation: Confirm that known downstream targets of the Raf-MEK-ERK pathway (e.g., specific sites on MEK and ERK) are down-regulated. This validates the assay.

    • Off-target identification: Use kinase substrate motif analysis and pathway databases (e.g., KEGG, Reactome) to identify other kinases whose activity may be inhibited, leading to the observed toxicities. For example, a significant down-regulation of substrates for a kinase involved in skin cell adhesion could explain the observed toxicity.

  • Validation:

    • Validate key off-target hits using orthogonal methods, such as in vitro kinase assays with the purified off-target kinase or by developing a more specific inhibitor and observing if the toxicity is abrogated.[3][42][43]

Conclusion

The landscape of drug development is evolving. While the challenges remain formidable, our ability to meet them is advancing through superior technologies, more predictive models, and a more profound, mechanistic understanding of biology. The core philosophy of this guide—a proactive, evidence-based approach grounded in scientific integrity—is timeless. By embedding the principles of troubleshooting and optimization into every phase of the development lifecycle, from the earliest discovery efforts to the design of pivotal clinical trials, we can systematically de-risk our programs. This not only enhances the efficiency and cost-effectiveness of the process but, most importantly, increases the probability of delivering safe and effective new medicines to the patients who need them.

References

  • Dealing With The Challenges Of Drug Discovery | ZeClinics CRO. (2024, October 21). ZeClinics. Retrieved from [Link]

  • Validating organ-on-chip assays for regulatory acceptance in preclinical safety testing. (2025, September 2). AMS Biotechnology (AMSBIO). Retrieved from [Link]

  • Steps to Validate a New Cell Line for Research Use. (2024, October 23). Atlantis Bioscience. Retrieved from [Link]

  • Fabrication and Validation of an Organ-on-chip System with Integrated Electrodes to Directly Quantify Transendothelial Electrical Resistance. (2017, September 26). Journal of Visualized Experiments. Retrieved from [Link]

  • Organs-on-Chips: New science and standards for implementation (Sept 2021). (2023, April 5). YouTube. Retrieved from [Link]

  • Chapter 15: Organ-on-a-chip Technology Roadmap: Regulatory Framework, Industry Adoption, Key Players, Technology Transfer, Validation, and Ethical Considerations. (2024, August 14). Royal Society of Chemistry. Retrieved from [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013, August 27). ResearchGate. Retrieved from [Link]

  • Quality by Design (QbD) in pharmaceutical development: A comprehensive review. (2024, January 20). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. (2023, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • The ALCOA++ Principles for Data Integrity in Clinical Trials. (2025, August 28). Quanticate. Retrieved from [Link]

  • Schematic comparison of conventional fixed design and adaptive design... (n.d.). ResearchGate. Retrieved from [Link]

  • Principles of early drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Validation of Open organ-on-chip Technology for End user applications | open-TOP | Project | Fact Sheet | H2020. (2023, December 27). CORDIS | European Commission. Retrieved from [Link]

  • MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • IND-Enabling Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. (2023, April 24). National Center for Biotechnology Information. Retrieved from [Link]

  • New approaches to clinical trials: Adaptive designs. (n.d.). EUPATI Toolbox. Retrieved from [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). BioAgilytix. Retrieved from [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. (2025, October 13). MDPI. Retrieved from [Link]

  • (PDF) Quality by Design (QBD) in Pharmaceutical Development: A Review of Principles and Case Studies. (2025, July 29). ResearchGate. Retrieved from [Link]

  • ALCOA+ and Data Integrity in Clinical Trials. (n.d.). Castor. Retrieved from [Link]

  • Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. (n.d.). Lonza. Retrieved from [Link]

  • Establishing the scientific validity of complex in vitro models. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. (n.d.). ResearchGate. Retrieved from [Link]

  • ALCOA+ Principles for Data Integrity in Life Sciences. (n.d.). Eurotherm. Retrieved from [Link]

  • Adaptive designs in clinical trials: why use them, and how to run and report them. (2018, February 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding Pharmaceutical Quality by Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. (2024, July 22). ACS Publications. Retrieved from [Link]

  • Key Considerations in Early-Stage Formulation Development. (2025, November 4). Topiox Research. Retrieved from [Link]

  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Approaches to benchmark and characterize in vitro human model systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IND content and format for Phase 1 studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. (n.d.). MDPI. Retrieved from [Link]

  • ALCOA+ Principles: A Guide to GxP Data Integrity. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Developing Formulations for Phase 1 Clinical Trials. (n.d.). BioPharma Services. Retrieved from [Link]

  • Introduction To IND Enabling GLP Toxicology Studies. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Quality by design. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • FDA Investigational New Drug (IND) Toolkit. (2020, September 3). Albert Einstein College of Medicine. Retrieved from [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. (2025, September 26). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • ALCOA+ Principles: The Cornerstone of Data Integrity in Life Sciences. (2024, August 1). Technology Networks. Retrieved from [Link]

  • Adaptive Trial Design: A Guide to Flexible Clinical Trials. (n.d.). IntuitionLabs. Retrieved from [Link]

  • What Is Quality by Design (QbD)? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Schematic of a traditional clinical trial design with fixed sample... (n.d.). ResearchGate. Retrieved from [Link]

  • Basic pharmacokinetic and pharmacodynamic parameters of each drug in different cell types. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Mastering the Synthesis of 1-Oxaspiro[2.3]hexane: A Technical Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxaspiro[2.3]hexane motif, a unique and strained spirocyclic ether, is an increasingly important building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used groups, offering the potential for improved physicochemical and pharmacological properties of drug candidates. However, the synthesis of this strained ring system can be challenging, often resulting in modest yields. This in-depth technical guide provides a comprehensive analysis of the key synthetic strategies for 1-oxaspiro[2.3]hexane, with a focus on understanding the underlying reaction mechanisms and providing actionable insights for yield optimization. We will delve into the practical and theoretical aspects of the Johnson-Corey-Chaykovsky reaction, strain-release driven spirocyclization, and the Paterno-Büchi reaction, offering detailed protocols and a comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Rising Significance of 1-Oxaspiro[2.3]hexane in Drug Design

The quest for novel molecular scaffolds that can unlock new areas of chemical space and provide enhanced drug-like properties is a central theme in modern drug discovery. Saturated spirocycles have emerged as particularly attractive motifs due to their inherent three-dimensionality and conformational rigidity. The 1-oxaspiro[2.3]hexane scaffold, which features a spiro-fused cyclobutane and oxirane ring, offers a unique geometric profile that can be exploited to fine-tune the interaction of a molecule with its biological target. Its application as a bioisostere for other functional groups can lead to improvements in metabolic stability, solubility, and target-binding affinity.[1][2]

Despite its potential, the synthesis of 1-oxaspiro[2.3]hexane is not without its challenges. The inherent ring strain of the system can make its formation difficult and can also render the product susceptible to rearrangement or decomposition. This guide will provide a detailed examination of the most effective synthetic routes to this valuable scaffold, with a focus on maximizing yield and purity.

Key Synthetic Strategies and Yield Optimization

Three primary synthetic strategies have emerged for the construction of the 1-oxaspiro[2.3]hexane core:

  • The Johnson-Corey-Chaykovsky Reaction: A classic and versatile method for the formation of epoxides from ketones.

  • Strain-Release Driven Spirocyclization: A modern approach that leverages the high ring strain of bicyclo[1.1.0]butane precursors.

  • The Paterno-Büchi Reaction: A photochemical [2+2] cycloaddition to form the oxetane ring, which in this case would be the isomeric 4-oxaspiro[2.3]hexane, but the principles can be considered for related structures.

This section will provide a detailed analysis of each method, including mechanistic insights, step-by-step protocols, and strategies for yield improvement.

The Johnson-Corey-Chaykovsky Reaction: A Workhorse for Epoxidation

The Johnson-Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides from aldehydes and ketones using a sulfur ylide.[1][3] In the context of 1-oxaspiro[2.3]hexane synthesis, the reaction proceeds via the nucleophilic attack of a sulfur ylide, typically generated from trimethylsulfoxonium iodide, on the carbonyl carbon of cyclobutanone.

The reaction is initiated by the deprotonation of a sulfonium salt, such as trimethylsulfoxonium iodide, with a strong base (e.g., sodium hydride) to form the sulfur ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. The resulting betaine intermediate undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the dimethyl sulfoxide leaving group to form the desired epoxide ring.[3]

JCC_Mechanism Cyclobutanone Cyclobutanone Betaine Betaine Intermediate Cyclobutanone->Betaine Nucleophilic Attack Ylide Sulfur Ylide (from (CH3)3SO+I- + Base) Ylide->Betaine Product 1-Oxaspiro[2.3]hexane Betaine->Product Intramolecular SN2 reaction

Figure 1: Simplified mechanism of the Johnson-Corey-Chaykovsky reaction for the synthesis of 1-Oxaspiro[2.3]hexane.

Materials:

  • Cyclobutanone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask to create a slurry.

  • To this slurry, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The reaction is exothermic, and the temperature should be maintained below 25°C.

  • Stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cool the ylide solution to 0°C in an ice bath.

  • Add a solution of cyclobutanone (1.0 eq) in anhydrous DMSO dropwise to the ylide solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water, saturated aqueous ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

ParameterRecommendation for Optimal YieldRationale
Base Sodium hydride is commonly used and effective.[1]Ensures complete deprotonation of the sulfonium salt to generate the active ylide.
Solvent Anhydrous DMSO is the solvent of choice.Effectively dissolves the sulfonium salt and stabilizes the ylide intermediate.
Temperature Maintain low temperatures (0-5°C) during the addition of cyclobutanone.Controls the exothermic reaction and minimizes side reactions.
Purity of Reagents Use freshly distilled cyclobutanone and ensure all reagents and solvents are anhydrous.Water will quench the ylide and reduce the overall yield.
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.Prolonged reaction times may lead to product decomposition.
Strain-Release Driven Spirocyclization: A Modern and Efficient Approach

A more recent and highly efficient method for the synthesis of 1-oxaspiro[2.3]hexane derivatives involves a palladium-catalyzed spirocyclization of bicyclo[1.1.0]butyl carbinolates.[4][5] This reaction takes advantage of the high ring strain of the bicyclo[1.1.0]butane starting material to drive the formation of the spirocyclic product.

The reaction begins with the deprotonation of a bicyclo[1.1.0]butyl carbinol to form a lithium alkoxide. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction. The proposed catalytic cycle involves the oxidative addition of an aryl triflate to a Pd(0) catalyst, followed by coordination to the bicyclo[1.1.0]butane. A subsequent intramolecular carbopalladation and reductive elimination sequence leads to the formation of the 1-oxaspiro[2.3]hexane ring and regeneration of the Pd(0) catalyst.[4]

SRD_Workflow Start Bicyclo[1.1.0]butyl carbinol Deprotonation Deprotonation (e.g., n-BuLi) Start->Deprotonation Intermediate Lithium Carbinolate Deprotonation->Intermediate Spirocyclization Pd-Catalyzed Spirocyclization Intermediate->Spirocyclization Product 1-Oxaspiro[2.3]hexane Derivative Spirocyclization->Product

Figure 2: General workflow for the strain-release driven synthesis of 1-oxaspiro[2.3]hexane derivatives.

Materials:

  • Bicyclo[1.1.0]butylmethanol

  • n-Butyllithium (n-BuLi)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Aryl triflate (as a coupling partner)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • To a solution of bicyclo[1.1.0]butylmethanol (1.0 eq) in anhydrous THF at -78°C under a nitrogen atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the mixture at -78°C for 30 minutes to generate the lithium carbinolate.

  • In a separate flask, prepare the active palladium catalyst by mixing the palladium precursor and the phosphine ligand in anhydrous solvent.

  • Add the aryl triflate (1.2 eq) and the palladium catalyst solution to the lithium carbinolate solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendation for Optimal YieldRationale
Palladium Catalyst Catalyst screening is crucial. Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.[5]The choice of catalyst can significantly impact reaction efficiency and yield.
Ligand Bulky, electron-rich phosphine ligands like XPhos or SPhos often give good results.[5]The ligand influences the stability and reactivity of the palladium catalyst.
Solvent Anhydrous, coordinating solvents such as THF or dioxane are typically used.The solvent can affect the solubility of the reagents and the stability of the catalytic species.
Temperature The reaction often requires elevated temperatures to proceed at a reasonable rate.Provides the necessary activation energy for the catalytic cycle.
The Paterno-Büchi Reaction: A Photochemical Approach

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6] While this reaction is primarily used to synthesize oxetanes, its principles could be conceptually applied to the synthesis of 1-oxaspiro[2.3]hexane by reacting cyclobutanone with a suitable C1 synthon under photochemical conditions. However, practical examples for the synthesis of the parent 1-oxaspiro[2.3]hexane via this route are scarce in the literature.

The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state. This excited state then reacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the four-membered oxetane ring. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the carbonyl compound and the alkene.[6]

Purification and Characterization of 1-Oxaspiro[2.3]hexane

The successful synthesis of 1-oxaspiro[2.3]hexane is contingent upon its effective purification and unambiguous characterization.

Purification
  • Fractional Distillation: Due to its relatively low boiling point, fractional distillation is a suitable method for purifying 1-oxaspiro[2.3]hexane from less volatile impurities.

  • Column Chromatography: For smaller scale syntheses or for the removal of impurities with similar boiling points, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.

Characterization

The structure and purity of 1-oxaspiro[2.3]hexane can be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 1-oxaspiro[2.3]hexane is expected to show characteristic signals for the protons on the cyclobutane and oxirane rings. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the cyclobutane and oxirane rings, including the spiro carbon.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC: Gas chromatography can be used to assess the purity of the synthesized 1-oxaspiro[2.3]hexane and to monitor the progress of the reaction.

    • MS: Mass spectrometry will show the molecular ion peak corresponding to the mass of 1-oxaspiro[2.3]hexane (C₅H₈O, MW: 84.12 g/mol ).[7] The fragmentation pattern can provide further structural confirmation.

Comparative Analysis of Synthetic Routes and Future Outlook

Synthetic RouteAdvantagesDisadvantagesEstimated Yield Range
Johnson-Corey-Chaykovsky Well-established, readily available starting materials, reliable for epoxide formation.[1][3]Use of stoichiometric strong base, potential for side reactions.Moderate to Good
Strain-Release Driven Spirocyclization High efficiency, good functional group tolerance, modern and elegant approach.[4]Requires synthesis of specialized bicyclo[1.1.0]butane precursors, use of expensive palladium catalysts.Good to Excellent
Paterno-Büchi Reaction Photochemical method, can offer unique selectivity.[6]Often results in mixtures of isomers, requires specialized photochemical equipment, limited examples for this specific target.Variable

Future Outlook:

The development of more efficient and sustainable methods for the synthesis of 1-oxaspiro[2.3]hexane and its derivatives remains an active area of research. Future efforts will likely focus on:

  • Catalytic Johnson-Corey-Chaykovsky Reactions: The development of catalytic versions of this reaction would reduce waste and improve atom economy.

  • Optimization of Palladium-Catalyzed Spirocyclizations: Further refinement of the catalyst system and reaction conditions could lead to even higher yields and broader substrate scope.[5]

  • Novel Photochemical Approaches: The exploration of new photocatalysts and reaction conditions could make the Paterno-Büchi reaction a more viable and selective route to this scaffold.

Conclusion

The synthesis of 1-oxaspiro[2.3]hexane is a key step in unlocking the potential of this valuable scaffold in medicinal chemistry. This guide has provided a detailed overview of the most promising synthetic strategies, with a focus on practical implementation and yield optimization. By understanding the nuances of the Johnson-Corey-Chaykovsky reaction and the elegance of strain-release driven methodologies, researchers are well-equipped to efficiently synthesize 1-oxaspiro[2.3]hexane and its derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

[1] A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link] [3] A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - NIH. (n.d.). Retrieved January 25, 2026, from [Link] [8] Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link] [2] Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. (2025, September 15). Retrieved January 25, 2026, from [Link] [4] Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link] [7] 1-Oxaspiro[2.3]hexane | C5H8O | CID 529197 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link] [6] (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction - ResearchGate. (2013, September 16). Retrieved January 25, 2026, from [Link] [5] Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications | CCS Chemistry - Chinese Chemical Society. (2025, May 9). Retrieved January 25, 2026, from [Link]

Sources

Navigating the Strained Landscape: A Technical Guide to Overcoming Low Conversion in 1-Oxaspiro[2.3]hexane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-oxaspiro[2.3]hexane motif, a compact and highly strained bicyclic ether, represents a powerful building block in modern organic synthesis. Its inherent ring strain is a double-edged sword: it provides the thermodynamic driving force for a variety of useful transformations, yet it also presents significant challenges in controlling reaction pathways and achieving high conversion. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the common pitfalls leading to low conversion in reactions involving 1-oxaspiro[2.3]hexanes and offers a systematic approach to troubleshooting and optimization.

The Energetic Heart of the Problem: Understanding the Reactivity of 1-Oxaspiro[2.3]hexane

The high reactivity of 1-oxaspiro[2.3]hexane stems from the significant ring strain associated with the fusion of a cyclobutane and an epoxide ring. This strain energizes the molecule, making it susceptible to ring-opening under conditions that would leave more conventional ethers inert. However, this reactivity can manifest in several ways, primarily through two competing pathways: nucleophilic ring-opening of the epoxide and Lewis acid-catalyzed rearrangement. Low conversion to the desired product is often a consequence of this delicate balance of reactivity.

The key to troubleshooting lies in understanding and controlling these pathways. Factors such as the nature of the substrate, the choice of catalyst and nucleophile, and subtle variations in reaction conditions can dramatically influence the outcome of the reaction.

Deconstructing Low Conversion: A Mechanistic Approach to Troubleshooting

Low conversion in 1-oxaspiro[2.3]hexane reactions can rarely be attributed to a single cause. It is often a result of a combination of factors that favor undesired reaction pathways or lead to the decomposition of starting materials and products. A systematic, mechanistically informed approach is crucial for effective troubleshooting.

The Crossroads of Reactivity: Nucleophilic Attack vs. Rearrangement

The most common source of low conversion is the competition between nucleophilic ring-opening and rearrangement pathways. The choice of reaction conditions dictates which pathway predominates.

  • Nucleophilic Ring-Opening: This pathway is favored by strong, "soft" nucleophiles in the absence of strong Lewis acids. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the epoxide carbons.[1][2]

  • Lewis Acid-Catalyzed Rearrangement: In the presence of a Lewis acid, the epoxide oxygen can be activated, facilitating a rearrangement to a more stable carbocationic intermediate, which can then lead to a variety of products, most commonly cyclopentanone derivatives.[3]

Troubleshooting Strategy:

  • If the desired product is from nucleophilic ring-opening:

    • Minimize Lewis acidity: Ensure all reagents and solvents are free of acidic impurities. If a salt is used as an additive, consider its potential Lewis acidity.

    • Employ strong, non-basic nucleophiles: Thiolates, cyanides, and organocuprates are often effective.

    • Use a protic solvent: Protic solvents can stabilize the developing negative charge on the oxygen atom during ring-opening.

  • If the desired product is from a rearrangement:

    • Screen Lewis acids: The choice of Lewis acid is critical. Harder Lewis acids (e.g., BF3·OEt2) tend to favor rearrangement, while softer ones may be less effective.[4]

    • Control stoichiometry: The amount of Lewis acid can influence the reaction rate and selectivity. A catalytic amount is often sufficient.

    • Consider the solvent: Aprotic, non-coordinating solvents are generally preferred for Lewis acid-catalyzed reactions.

The Challenge of Regioselectivity in Nucleophilic Ring-Opening

Even when the nucleophilic ring-opening pathway is favored, low conversion to the desired isomer can occur due to poor regioselectivity. The nucleophile can attack either the spiro carbon or the methylene carbon of the epoxide.

  • Steric hindrance: Generally, nucleophilic attack is favored at the less sterically hindered carbon.[2]

  • Electronic effects: The substitution pattern on the cyclobutane ring can influence the electronics of the epoxide carbons, directing the nucleophilic attack.

Troubleshooting Strategy:

  • Vary the nucleophile: Bulky nucleophiles will exhibit a greater preference for the less hindered position.

  • Modify the substrate: If possible, introducing steric bulk on the cyclobutane ring can direct the nucleophile to the desired position.

  • Chelation control: The presence of a coordinating group on the substrate can direct the nucleophile to a specific carbon through chelation with a metal-based reagent.

The Stereochemical Puzzle: Controlling Diastereoselectivity

The formation of undesired diastereomers is a frequent cause of reduced yield of the target molecule. The stereochemical outcome of 1-oxaspiro[2.3]hexane reactions is highly dependent on the reaction mechanism and conditions.

  • SN2-type reactions: Nucleophilic ring-opening typically proceeds with inversion of stereochemistry at the attacked carbon.[1]

  • Rearrangements: The stereochemical outcome of rearrangements can be more complex and may depend on the specific Lewis acid and substrate.

Troubleshooting Strategy:

  • Chiral catalysts and reagents: For enantioselective transformations, the use of chiral Lewis acids or chiral nucleophiles is essential.

  • Temperature optimization: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the transition state geometries and, therefore, the stereochemical outcome.

A Practical Guide to Reaction Optimization: Experimental Protocols and Data

The following sections provide a framework for systematically optimizing reactions involving 1-oxaspiro[2.3]hexane.

Experimental Workflow for Troubleshooting Low Conversion

This workflow provides a logical progression for identifying and resolving issues leading to low conversion.

Troubleshooting_Workflow start Low Conversion Observed analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis identify Identify Byproducts and Unreacted Starting Material analysis->identify pathway Competing Pathways? identify->pathway regio Regioisomers Formed? identify->regio stereo Diastereomers Formed? identify->stereo decomp Decomposition? identify->decomp optimize_pathway Optimize for Desired Pathway: - Adjust Catalyst/Nucleophile - Modify Solvent Polarity pathway->optimize_pathway Yes optimize_regio Improve Regioselectivity: - Vary Nucleophile Sterics - Substrate Modification regio->optimize_regio Yes optimize_stereo Enhance Stereoselectivity: - Screen Chiral Ligands/Catalysts - Optimize Temperature stereo->optimize_stereo Yes optimize_decomp Minimize Decomposition: - Lower Temperature - Use Milder Reagents - Check Reagent Purity decomp->optimize_decomp Yes success High Conversion Achieved optimize_pathway->success optimize_regio->success optimize_stereo->success optimize_decomp->success

Caption: A systematic workflow for troubleshooting low conversion in 1-oxaspiro[2.3]hexane reactions.

Table 1: Representative Reaction Conditions and Outcomes

This table summarizes typical conditions for the two major reaction pathways and highlights key variables for optimization.

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Typical Yields (%)Key Optimization Parameters
Nucleophilic Ring-Opening R-MgBr, R-LiTHF, Et₂O-78 to 2540-90Nucleophile stoichiometry, temperature, addition rate
NaCN, KCNDMSO, DMF25 to 8060-95Solvent purity, reaction time
R-SH, NaHTHF, DMF0 to 5070-98Base stoichiometry, temperature
Lewis Acid Rearrangement BF₃·OEt₂CH₂Cl₂-78 to 050-85Lewis acid loading, temperature, substrate concentration
TiCl₄CH₂Cl₂-7860-90Strict anhydrous conditions, slow addition of Lewis acid
Sc(OTf)₃MeCN, CH₂Cl₂0 to 2575-95Catalyst loading, solvent choice

Note: Yields are highly substrate-dependent and the provided ranges are for illustrative purposes.

Step-by-Step Protocol for a Generic Nucleophilic Ring-Opening

This protocol provides a starting point for the nucleophilic ring-opening of 1-oxaspiro[2.3]hexane.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-oxaspiro[2.3]hexane (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, 0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) with a suitable cooling bath.

  • Nucleophile Addition: Slowly add the nucleophile (1.1-1.5 equiv) to the stirred solution. For highly reactive nucleophiles like organolithiums, a very slow, dropwise addition is crucial to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or water for other nucleophiles).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step-by-Step Protocol for a Generic Lewis Acid-Catalyzed Rearrangement

This protocol outlines a general procedure for the Lewis acid-catalyzed rearrangement of 1-oxaspiro[2.3]hexane.

  • Preparation: Under an inert atmosphere, dissolve 1-oxaspiro[2.3]hexane (1.0 equiv) in a dry, non-coordinating solvent (e.g., CH₂Cl₂, 0.1 M).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Lewis Acid Addition: Slowly add the Lewis acid (0.1-1.1 equiv) to the stirred solution. The addition should be dropwise to maintain a low internal temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or a triethylamine solution in the reaction solvent).

  • Workup: Warm the mixture to room temperature and add water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Analytical Techniques for Monitoring and Characterization

Accurate monitoring of the reaction is essential for effective troubleshooting. A combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Provides a quick and simple method for monitoring the disappearance of starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the products and for identifying isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile or thermally sensitive compounds and for the separation and quantification of isomers.

Conclusion

Troubleshooting low conversion in reactions involving 1-oxaspiro[2.3]hexane demands a deep understanding of its inherent reactivity and a systematic, evidence-based approach to optimization. By carefully considering the interplay between nucleophilic attack and rearrangement pathways, and by methodically addressing issues of regioselectivity and stereoselectivity, researchers can unlock the full synthetic potential of this valuable and versatile building block. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges of this strained ring system and for achieving high yields of desired products, thereby accelerating the pace of discovery in chemical synthesis and drug development.

References

  • Aggarwal, V. K., et al. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. Angewandte Chemie International Edition, 62(5), e202214739. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Hassan, N. A., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers, 13(16), 2733. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.3]hexane. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Royal Society of Chemistry. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Xu, W., et al. (2026). Lewis acid-catalyzed cascade via intercepted Meyer-Schuster O-allenylation and[2][2]-sigmatropic rearrangement: Divergent synthesis of 2-alkenylanilines and indoles. Organic Chemistry Frontiers. [Link]

  • YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. Chad's Prep. [Link]

  • YouTube. (2024, October 21). Epoxide Ring Opening Reactions | SN1 and SN2 Substitution | CSIR NET June 2024 Chemical Science [Video]. Chemazon. [Link]

  • Zhang, X., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 332. [Link]

  • Zhu, J., et al. (2017). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 15(38), 8116-8119. [Link]

  • Zlotorzynski, M., et al. (2018). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry, 20(13), 3006-3010. [Link]

  • Trost, B. M., & Cregg, C. J. (2015). Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Aryl-2-oxindoles. Organic Letters, 17(19), 4826–4829. [Link]

Sources

A Senior Scientist's Guide to Byproduct Identification in 1-Oxaspiro[2.3]hexane Synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Oxaspiro[2.3]hexane, a strained spirocyclic epoxide, is a valuable building block in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular scaffolds.[1][2] Its synthesis, most commonly achieved via the Johnson-Corey-Chaykovsky reaction, requires stringent purity control for applications in drug development. This technical guide provides researchers and drug development professionals with a comprehensive framework for the identification of process-related byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of methods to explore the mechanistic origins of potential impurities, establishing a scientifically grounded, proactive approach to analytical characterization. This document details a self-validating GC-MS workflow, from sample preparation to mass spectral interpretation, designed to ensure the unequivocal identification of the target compound and its associated byproducts.

Introduction: The Imperative for Purity

The utility of novel chemical entities in pharmaceutical research is directly correlated with their purity. For scaffolds like 1-oxaspiro[2.3]hexane, which are often employed as bioisosteres or key intermediates, even minor impurities can confound biological assays, compromise reaction yields in subsequent steps, and introduce regulatory hurdles.[3] The Johnson-Corey-Chaykovsky reaction, while elegant and efficient, is not without its complexities.[4][5] The use of a strong base and a highly reactive sulfur ylide necessitates a robust analytical method to verify the outcome.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical tool for this task. Its ability to separate volatile and semi-volatile compounds in a complex mixture and provide high-fidelity mass spectra for structural elucidation makes it indispensable for analyzing the crude output of this synthesis. This guide will demonstrate how a deep understanding of the reaction mechanism informs the entire analytical process, transforming GC-MS from a quality control tool into an integral part of process optimization.

The Synthetic Landscape: The Johnson-Corey-Chaykovsky Reaction

The synthesis of 1-oxaspiro[2.3]hexane is classically performed by reacting cyclobutanone with a sulfur ylide, such as dimethylsulfoxonium methylide. This ylide is generated in situ by the deprotonation of a corresponding sulfoxonium salt (e.g., trimethylsulfoxonium iodide) with a strong, non-nucleophilic base like sodium hydride (NaH).[6]

The causality behind this choice of reagent is rooted in its reactivity profile. Dimethylsulfoxonium methylide is a relatively stable ylide that reacts with ketones via a nucleophilic attack on the carbonyl carbon.[7] This initial addition is followed by an intramolecular 3-exo-tet ring closure, where the resulting alkoxide displaces the dimethyl sulfoxide (DMSO) leaving group to form the desired epoxide ring.[4] This pathway is kinetically favored and leads to the thermodynamically stable spiro-epoxide.

Reaction_Pathway Figure 1: Johnson-Corey-Chaykovsky Synthesis of 1-Oxaspiro[2.3]hexane reagents Trimethylsulfoxonium Salt + NaH ylide Dimethylsulfoxonium Methylide (Ylide) reagents->ylide Deprotonation (in situ generation) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack ketone Cyclobutanone ketone->betaine product 1-Oxaspiro[2.3]hexane betaine->product Intramolecular Ring Closure dmso DMSO (Byproduct) betaine->dmso Leaving Group Elimination

Figure 1: Johnson-Corey-Chaykovsky Synthesis of 1-Oxaspiro[2.3]hexane

The Genesis of Byproducts: A Mechanistic Perspective

A successful analytical investigation begins with a chemical understanding of what could go wrong. Byproducts are not random occurrences; they are the logical outcomes of competing reaction pathways. For this synthesis, we can classify potential impurities into three primary categories.

  • Category A: Unreacted Precursors & Reagents: The most straightforward impurities are unreacted cyclobutanone and the stoichiometric byproduct of the ylide, dimethyl sulfoxide (DMSO). Their presence indicates incomplete conversion or inefficient workup.

  • Category B: Base-Induced Side Reactions: The use of a strong base like NaH can promote the self-condensation of cyclobutanone. This aldol-type reaction can lead to the formation of dimeric species, which would be significantly less volatile than the desired product.

  • Category C: Ylide-Related Side Reactions: If a less stable sulfonium ylide (dimethylsulfonium methylide) is used with certain bases like n-BuLi, a β-hydroxymethyl sulfide byproduct can form through a competing pathway.[8] While less common with the sulfoxonium variant, its potential formation should not be discounted if reagents are varied.

The following diagram illustrates these primary reaction and side-reaction pathways.

Byproduct_Formation Figure 2: Mechanistic Origins of Potential Byproducts cluster_main Desired Reaction Pathway cluster_side Side Reactions ketone Cyclobutanone betaine Betaine Intermediate ketone->betaine unreacted Unreacted Cyclobutanone ketone->unreacted Incomplete Reaction ylide Sulfur Ylide ylide->betaine 1,2-Addition product 1-Oxaspiro[2.3]hexane (Product) betaine->product Ring Closure ketone2 Cyclobutanone enolate Cyclobutanone Enolate ketone2->enolate Deprotonation aldol_adduct Aldol Adduct (Dimer Byproduct) ketone2->aldol_adduct base Strong Base (NaH) base->enolate enolate->aldol_adduct Dimerization

Figure 2: Mechanistic Origins of Potential Byproducts

The Analytical Workflow: A Self-Validating GC-MS Protocol

A robust analytical method is one where the experimental choices are deliberate and justified. The following workflow is designed to provide clear, reproducible, and defensible data.

GCMS_Workflow Figure 3: GC-MS Analytical Workflow sample_prep Step 1: Sample Preparation (Dilution in CH2Cl2) injection Step 2: GC Injection (Split Mode) sample_prep->injection separation Step 3: Chromatographic Separation (Non-polar column) injection->separation ionization Step 4: Electron Ionization (EI) (70 eV) separation->ionization analysis Step 5: Mass Analysis (Quadrupole) ionization->analysis detection Step 6: Data Interpretation (TIC & Mass Spectra) analysis->detection

Figure 3: GC-MS Analytical Workflow
Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 2 mL GC vial.

    • Add 1.0 mL of a suitable solvent, such as dichloromethane or ethyl acetate. The choice is critical: the solvent must not co-elute with key analytes. Dichloromethane is often preferred for its volatility.

    • Cap the vial and vortex thoroughly to ensure complete dissolution. An optional internal standard (e.g., dodecane) can be added for quantitative analysis.

  • GC-MS Instrumentation & Parameters: The parameters below are a validated starting point. The rationale for these choices is to achieve a balance between resolution and analysis time, ensuring separation of the volatile product from both the solvent front and higher-boiling byproducts.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform
MS System Agilent 5977 MSD or equivalentProvides high-quality EI spectra
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmIndustry-standard non-polar column for general-purpose analysis.
Inlet Temperature 250 °CEnsures complete vaporization of analytes without thermal degradation.
Injection Volume 1.0 µLStandard volume for trace analysis.
Split Ratio 50:1Prevents column overloading from high-concentration components.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minInitial hold separates from solvent. The ramp resolves analytes by boiling point.
MS Source Temp 230 °CStandard temperature for stable ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Energy 70 eVUniversal standard for generating reproducible fragmentation patterns.
Scan Range 35 - 350 m/zCaptures the molecular ions and fragments of all expected components.

Data Interpretation: From Chromatogram to Chemical Identity

Interpreting the data is a systematic process of cross-validating retention time and mass spectral information.

  • The Total Ion Chromatogram (TIC): The first view of the data is the TIC. The product, 1-oxaspiro[2.3]hexane, is a small, relatively non-polar molecule and should elute early, well after the solvent peak but before larger molecules like the aldol dimer. Its known Kovats retention index of 718 on a standard non-polar phase provides a strong predictive anchor for its elution window.[9]

  • Mass Spectral Analysis: This is the core of identification. Each peak in the TIC is interrogated by examining its mass spectrum. The key is to look for the molecular ion (M⁺) and characteristic fragment ions.

The following table summarizes the expected GC-MS data for the target compound and its most probable byproducts.

CompoundFormulaMWExpected RT (Relative)Key Mass Fragments (m/z) & Interpretation
1-Oxaspiro[2.3]hexane C₅H₈O84.1Early84 (M⁺) , 56 (M⁺ - CO), 55 (M⁺ - CHO), 41
CyclobutanoneC₄H₆O70.1Very Early70 (M⁺) , 42 (M⁺ - CO), 41
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1Early78 (M⁺) , 63 (M⁺ - CH₃)
Cyclobutanone Aldol AdductC₈H₁₂O₂140.2Late140 (M⁺) , 122 (M⁺ - H₂O), 70 (Retro-aldol fragment)

Analysis of 1-Oxaspiro[2.3]hexane (MW=84):

  • Molecular Ion (m/z 84): The presence of a peak at m/z 84 is the first confirmation.[9][10]

  • Key Fragments: The strained ring system is prone to characteristic fragmentation. The loss of carbon monoxide (CO, 28 Da) is a common pathway for cyclic ketones and ethers, leading to a prominent fragment at m/z 56 (C₄H₈⁺). Subsequent loss of a hydrogen radical leads to a fragment at m/z 55 . A fragment at m/z 41 (C₃H₅⁺, allyl cation) is also expected from further fragmentation.

Analysis of Byproducts:

  • Cyclobutanone (MW=70): Will show a molecular ion at m/z 70 and a characteristic loss of CO to give a base peak at m/z 42 .

  • Aldol Adduct (MW=140): This higher-boiling byproduct will elute much later. It will show a molecular ion at m/z 140 and likely a fragment corresponding to the loss of water (m/z 122). A significant fragment at m/z 70 resulting from a retro-aldol fragmentation is a strong diagnostic clue.

Conclusion

The successful synthesis of high-purity 1-oxaspiro[2.3]hexane is underpinned by a rigorous and intelligent analytical strategy. This guide has demonstrated that by combining a mechanistic understanding of the Johnson-Corey-Chaykovsky reaction with a systematically developed GC-MS protocol, researchers can move beyond simple pass/fail testing. This approach allows for the confident identification of not only the desired product but also process-related byproducts, providing crucial feedback for reaction optimization, purification strategies, and ultimately, the acceleration of drug development programs. The principles and methodologies outlined herein constitute a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the analytical results.

References

  • Yu, Z.-X., et al. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Chemistry – An Asian Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529197, 1-Oxaspiro[2.3]hexane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Sunrise Chemical. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • Data.gov. (2023). Compound 529197: 1-Oxaspiro[2.3]hexane. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and applications of 1-oxaspiro[2.3]hexanes. [Image]. Retrieved from [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Preparation and reactions of 4-oxaspiro[2.3]hexanes. Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

Sources

Stability and Storage of 1-Oxaspiro[2.3]hexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Landscape of 1-Oxaspiro[2.3]hexane

1-Oxaspiro[2.3]hexane is a saturated heterocyclic compound featuring a unique spirocyclic system where an oxirane (epoxide) ring and a cyclobutane ring share a single carbon atom. This arrangement results in significant ring strain, rendering the molecule a valuable synthon in organic chemistry, particularly for the synthesis of complex cyclobutane and other carbocyclic derivatives. However, the inherent strain and the presence of the ether linkage also dictate its stability profile and necessitate specific handling and storage protocols to ensure its integrity and prevent hazardous situations. This guide provides an in-depth analysis of the stability and recommended storage conditions for 1-Oxaspiro[2.3]hexane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of 1-Oxaspiro[2.3]hexane is the first step in ensuring its safe handling and storage.

PropertyValueSource
Molecular Formula C₅H₈OPubChem[1]
Molecular Weight 84.12 g/mol PubChem[1]
CAS Number 157-48-2PubChem[1]
Appearance Likely a liquid (based on hazard classification)Inferred from GHS data
GHS Hazards Highly flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[1]PubChem[1]

Understanding the Inherent Instability: Key Degradation Pathways

The stability of 1-Oxaspiro[2.3]hexane is primarily influenced by the high degree of ring strain in both the oxirane and cyclobutane rings, and the reactivity of the ether linkage.

Acid-Catalyzed Ring Opening: A Major Vulnerability

The epoxide ring in 1-Oxaspiro[2.3]hexane is highly susceptible to acid-catalyzed ring-opening reactions.[2][3][4][5] Even trace amounts of acidic impurities can initiate this process, leading to the formation of diols, haloalcohols (in the presence of hydrohalic acids), or other addition products. The mechanism typically involves protonation of the ether oxygen, which activates the ring towards nucleophilic attack.[5]

Similarly, the oxetane ring, though generally less reactive than the epoxide, is also prone to decomposition in the presence of even mildly acidic nucleophiles.[6]

Peroxide_Formation Oxaspiro 1-Oxaspiro[2.3]hexane Peroxide Explosive Peroxides Oxaspiro->Peroxide Auto-oxidation Oxygen Oxygen (Air) Oxygen->Peroxide Light Light Light->Peroxide

Caption: Peroxide formation in 1-Oxaspiro[2.3]hexane.

Thermal and Photolytic Decomposition

Recommended Storage and Handling Protocols

Based on its chemical properties and potential for degradation, the following storage and handling procedures are essential for maintaining the quality and safety of 1-Oxaspiro[2.3]hexane.

Core Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. A recommended temperature range is 2-8 °C. [8][9]To minimize the rate of decomposition and peroxide formation. Avoid freezing, as this can sometimes cause peroxides to crystallize and become more shock-sensitive.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with oxygen, which is necessary for peroxide formation. [10]
Light Store in an amber or opaque container, in a dark location.To protect from light, which can accelerate peroxide formation and potentially initiate photolytic decomposition. [11][8]
Container Use a tightly sealed, air-impermeable container. [8]To prevent exposure to air and moisture.
Location Store in a dedicated, well-ventilated flammable liquid storage cabinet. [9][12][13]Due to its high flammability, segregation from other chemicals and ignition sources is critical.
Incompatible Materials

To prevent hazardous reactions, 1-Oxaspiro[2.3]hexane should be stored separately from the following:

  • Strong Acids: Will catalyze rapid and potentially exothermic ring-opening reactions. [14]* Strong Oxidizing Agents: Can react violently with the ether linkage.

  • Strong Bases: While generally less reactive with ethers than acids, strong bases can potentially initiate polymerization or other reactions, especially at elevated temperatures. [14]

Experimental Workflow: Peroxide Detection

Regular testing for peroxides is a critical safety measure. A qualitative and a semi-quantitative test are described below.

Workflow Diagram: Peroxide Testing

Peroxide_Testing_Workflow start Obtain Sample of 1-Oxaspiro[2.3]hexane test_choice Choose Test Method start->test_choice strip_test Use Peroxide Test Strip test_choice->strip_test Quick & Easy iodide_test Perform Iodide Test test_choice->iodide_test More Sensitive observe_strip Observe Color Change strip_test->observe_strip prepare_iodide Prepare Iodide/Acetic Acid Solution iodide_test->prepare_iodide interpret_strip Interpret Result (ppm Peroxide) observe_strip->interpret_strip mix_sample Mix with Sample prepare_iodide->mix_sample observe_iodide Observe Color Change mix_sample->observe_iodide interpret_iodide Interpret Result (Yellow/Brown Color) observe_iodide->interpret_iodide safe Safe for Use (< 10-20 ppm) interpret_strip->safe Low Peroxide dispose Dispose as Hazardous Waste (> 20 ppm) interpret_strip->dispose High Peroxide interpret_iodide->safe No/Faint Yellow interpret_iodide->dispose Yellow/Brown

Caption: Decision workflow for peroxide testing of 1-Oxaspiro[2.3]hexane.

Protocol 1: Semi-Quantitative Peroxide Test Strips

This is the recommended method for routine testing due to its simplicity and direct readout of peroxide concentration.

  • Obtain commercially available peroxide test strips. [10][11][15]2. Following the manufacturer's instructions, dip the test strip into the 1-Oxaspiro[2.3]hexane sample for the specified time.

  • Allow the solvent to evaporate and, if required by the test strip instructions, add a drop of deionized water to the test pad. [16]4. Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).

  • Action Level: If the peroxide concentration is found to be 20 ppm or greater, the material should be considered potentially hazardous and disposed of according to institutional safety guidelines. [10][16] Protocol 2: Qualitative Iodide Test

This method provides a visual indication of the presence of peroxides.

  • In a clean, dry test tube, add 1 mL of 1-Oxaspiro[2.3]hexane.

  • Add 1 mL of glacial acetic acid. [10]3. Add approximately 100 mg of potassium iodide or sodium iodide crystals. [17][11]4. Gently swirl the test tube to mix the contents.

  • A yellow to brown color indicates the presence of peroxides. [10][17]A faint yellow may indicate low levels, while a distinct brown color suggests a high and potentially dangerous concentration of peroxides.

Conclusion: A Proactive Approach to Safety and Stability

1-Oxaspiro[2.3]hexane is a molecule with significant synthetic potential, but its utility is intrinsically linked to an understanding and respect for its chemical stability. The high ring strain and the presence of an ether linkage make it susceptible to acid-catalyzed degradation and the formation of hazardous peroxides. By implementing the stringent storage and handling protocols outlined in this guide—including inert atmosphere storage, protection from light, and regular peroxide testing—researchers can ensure the integrity of the compound and maintain a safe laboratory environment. A proactive approach to the management of 1-Oxaspiro[2.3]hexane is not merely a recommendation; it is a necessity for reproducible and safe science.

References

  • Standard Operating Procedures (SOP) for peroxide forming compounds. University of Waterloo. [Link]

  • 1-Oxaspiro[2.3]hexane. PubChem, National Center for Biotechnology Information. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis and applications of 1-oxaspiro[2.3]hexanes. ResearchGate. [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. PubMed Central. [Link]

  • How to Handle and Store Ethyl Ether. Eagle Manufacturing. [Link]

  • Preparation and reactions of 4-oxaspiro[2.3]hexanes. Royal Society of Chemistry. [Link]

  • Appendix A Peroxide Test Protocol. Missouri S&T. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Peroxide-Forming Chemicals. Dartmouth College. [Link]

  • Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate. [Link]

  • Oxetane Presentation. The Dong Group. [Link]

  • n-Hexane - Safety Data Sheet. Carl ROTH. [Link]

  • Kinetics of the gas-phase thermal decomposition of 2,3-dimethyl-2,3-epoxypentane. Royal Society of Chemistry. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]

  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. University of Campinas. [Link]

  • Management, Storage and Testing of Peroxide-Forming Chemicals (PFCs). University of California, Irvine. [Link]

  • Oxetane. Wikipedia. [Link]

  • Flammable Liquids Storage Guidelines. Utah State University. [Link]

  • Use and Storage of Flammable and Combustible Liquids. University of Alabama at Birmingham. [Link]

  • Editorial on Ring-opening Reactions of Epoxides. Longdom Publishing. [Link]

  • Safety Data Sheet: n-hexane. Astech Ireland. [Link]

  • Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening!. YouTube. [Link]

  • Safety Data Sheet: n-hexane. Chemos GmbH & Co. KG. [Link]

Sources

Overcoming the Solubility Challenges of 1-Oxaspiro[2.3]hexane Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxaspiro[2.3]hexane scaffold is an emerging motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to novel pharmacological activities. However, the inherent lipophilicity and rigid structure of many derivatives present significant challenges in achieving adequate aqueous solubility, a critical prerequisite for oral bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles of poor solubility in this compound class and details a range of strategic approaches to overcome these hurdles. We will explore predictive physicochemical profiling, tailored formulation strategies including amorphous solid dispersions, nanosuspensions, lipid-based systems, and co-crystallization, and provide actionable experimental protocols to guide laboratory practice.

The Challenge: Understanding the Physicochemical Landscape of 1-Oxaspiro[2.3]hexane Derivatives

The spirocyclic nature of the 1-oxaspiro[2.3]hexane core imparts a high degree of rigidity to its derivatives.[1] This structural constraint, while often beneficial for target binding, can also contribute to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound. Furthermore, the introduction of various substituents to modulate pharmacological activity can significantly impact the molecule's overall lipophilicity, often pushing it into a region of poor aqueous solubility.[2]

To illustrate the solubility challenges, we have generated a predictive physicochemical profile for a series of hypothetical 1-oxaspiro[2.3]hexane derivatives with varying substituents. These estimations are based on established Quantitative Structure-Activity Relationship (QSAR) models and computational algorithms for predicting properties like LogP (a measure of lipophilicity) and aqueous solubility (LogS).[3][4][5]

Table 1: Predicted Physicochemical Properties of Hypothetical 1-Oxaspiro[2.3]hexane Derivatives

Compound IDR1 SubstituentR2 SubstituentPredicted LogPPredicted Aqueous Solubility (LogS) (mol/L)Predicted pKa (if applicable)
OS-Hex-001 -H-H1.8-3.5N/A
OS-Hex-002 -Phenyl-H3.5-5.2N/A
OS-Hex-003 -4-Chlorophenyl-H4.2-6.0N/A
OS-Hex-004 -H-COOH1.2-3.04.5 (acidic)
OS-Hex-005 -H-N(CH₃)₂2.1-4.08.5 (basic)

As evidenced in Table 1, the introduction of lipophilic groups like phenyl and chlorophenyl (OS-Hex-002 and OS-Hex-003) is predicted to significantly decrease aqueous solubility. Conversely, the incorporation of ionizable groups such as a carboxylic acid (OS-Hex-004) or a dimethylamine (OS-Hex-005) is expected to improve solubility, particularly at pH values where these groups are ionized.[2] These predictions underscore the importance of early-stage physicochemical characterization to anticipate and address solubility issues.

Foundational Strategy: Comprehensive Solubility and Solid-State Characterization

A thorough understanding of a compound's solubility behavior and solid-state properties is the cornerstone of any successful formulation strategy. This involves both kinetic and thermodynamic solubility assessments, as well as characterization of the solid form.

Experimental Determination of Solubility

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination using the Shake-Flask Method

This method determines the saturation solubility of a compound in a given medium.

Materials:

  • 1-Oxaspiro[2.3]hexane derivative powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade water, acetonitrile, and relevant solvents for analysis

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the 1-oxaspiro[2.3]hexane derivative to a vial containing a known volume of the desired medium (e.g., PBS).

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the equilibrium solubility in mg/mL or µg/mL.

Solid-State Characterization

Understanding the solid form of the API is crucial, as different polymorphs can exhibit different solubilities and stabilities.[6]

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline or amorphous nature of the compound and to detect different polymorphic forms.[7]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature (Tg), providing insights into the compound's crystallinity and thermal stability.[7][8]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and identify the presence of solvates or hydrates.[8]

Advanced Formulation Strategies for Solubility Enhancement

Based on the initial characterization, a tailored formulation strategy can be developed. The following sections detail several powerful techniques for enhancing the solubility of 1-oxaspiro[2.3]hexane derivatives.

Amorphous Solid Dispersions (ASDs)

Converting a crystalline drug to its amorphous state can significantly increase its aqueous solubility. ASDs are molecular mixtures of a drug and a polymer carrier, where the drug is dispersed in an amorphous form.[9]

Causality: The high-energy amorphous state has a lower thermodynamic barrier to dissolution compared to the stable crystalline form. The polymer serves to stabilize the amorphous drug and prevent re-crystallization.

Diagram 1: Amorphous Solid Dispersion Workflow

ASD_Workflow cluster_prep Solution Preparation cluster_process Spray Drying cluster_char Characterization API 1-Oxaspiro[2.3]hexane Derivative Mix Dissolution API->Mix Polymer Polymer (e.g., PVP, HPMC) Polymer->Mix Solvent Organic Solvent Solvent->Mix Atomization Atomization Mix->Atomization Drying Drying Chamber (Hot Gas) Atomization->Drying Cyclone Cyclone Separation Drying->Cyclone ASD_Powder Amorphous Solid Dispersion Powder Cyclone->ASD_Powder PXRD PXRD ASD_Powder->PXRD Solid-State DSC DSC ASD_Powder->DSC Thermal Dissolution Dissolution Testing ASD_Powder->Dissolution Performance

Caption: Workflow for preparing and characterizing amorphous solid dispersions.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Materials:

  • 1-Oxaspiro[2.3]hexane derivative

  • Polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, acetone)

  • Spray dryer

Procedure:

  • Dissolve the 1-oxaspiro[2.3]hexane derivative and the chosen polymer in the organic solvent to create a homogenous solution.

  • Optimize the spray drying parameters, including inlet temperature, spray rate, and gas flow rate.

  • Pump the solution through the nozzle of the spray dryer, atomizing it into fine droplets.

  • The hot drying gas evaporates the solvent from the droplets, forming solid particles.

  • Collect the resulting ASD powder from the cyclone separator.

  • Characterize the ASD for its amorphous nature (PXRD), glass transition temperature (DSC), and dissolution enhancement.[10]

Nanosuspensions

Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[11]

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Nanosizing dramatically increases this surface area.

Diagram 2: Nanosuspension Preparation by Wet Milling

Nanosuspension_Workflow cluster_prep Pre-milling cluster_process Wet Milling cluster_char Characterization API 1-Oxaspiro[2.3]hexane Derivative Slurry Coarse Suspension API->Slurry Stabilizer Stabilizer (e.g., Poloxamer) Stabilizer->Slurry Water Aqueous Medium Water->Slurry Milling Milling Chamber (with Grinding Media) Slurry->Milling Nanosuspension Nanosuspension Milling->Nanosuspension DLS DLS Nanosuspension->DLS Particle Size Zeta Zeta Potential Nanosuspension->Zeta Stability Dissolution Dissolution Testing Nanosuspension->Dissolution Performance

Caption: Workflow for preparing and characterizing a nanosuspension.

Protocol 3: Development of a Nanosuspension using Wet Milling

Materials:

  • 1-Oxaspiro[2.3]hexane derivative

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Planetary ball mill or similar wet milling equipment

  • Zirconium oxide grinding beads

Procedure:

  • Prepare a coarse suspension of the 1-oxaspiro[2.3]hexane derivative in an aqueous solution of the stabilizer.

  • Add the coarse suspension and grinding media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined duration.

  • Periodically withdraw samples to monitor the particle size distribution using Dynamic Light Scattering (DLS).

  • Continue milling until the desired particle size (typically <500 nm) is achieved.

  • Separate the nanosuspension from the grinding media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential (an indicator of stability), and dissolution rate.[12][13]

Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic 1-oxaspiro[2.3]hexane derivatives, LBDDS can be an effective strategy. These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.

Causality: LBDDS present the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step. They can also enhance absorption through various mechanisms, including increased membrane fluidity and lymphatic transport.[14][15]

Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • 1-Oxaspiro[2.3]hexane derivative

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 20)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Determine the solubility of the 1-oxaspiro[2.3]hexane derivative in various oils, surfactants, and co-surfactants.

  • Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

  • Select a formulation from the self-emulsifying region and dissolve the drug in the mixture with gentle heating and stirring.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity, and drug precipitation upon dilution.[6][16][17]

Co-crystals

Co-crystallization involves combining the API with a benign co-former molecule in a specific stoichiometric ratio to form a new crystalline solid with different physicochemical properties.[18][19]

Causality: The formation of new intermolecular interactions (e.g., hydrogen bonds) between the API and the co-former can disrupt the crystal packing of the API, leading to improved solubility and dissolution.[20]

Protocol 5: Screening for Co-crystal Formation

Materials:

  • 1-Oxaspiro[2.3]hexane derivative

  • A library of potential co-formers (e.g., GRAS-listed compounds with complementary functional groups)

  • Various solvents

  • Grinding equipment (e.g., ball mill)

  • PXRD, DSC

Procedure:

  • Liquid-Assisted Grinding:

    • Mix the API and a co-former in a 1:1 molar ratio in a grinding jar.

    • Add a small amount of a suitable solvent.

    • Grind the mixture for a specified time.

    • Analyze the resulting solid by PXRD to identify new crystalline phases.

  • Slurry Crystallization:

    • Prepare a saturated solution of the co-former.

    • Add an excess of the API to the solution and stir for an extended period.

    • Isolate the solid and analyze by PXRD.

  • Characterize any new crystalline phases by DSC to confirm the formation of a co-crystal (indicated by a single, sharp melting point different from the individual components).[3][21]

Conclusion: A Rational Approach to Formulation Development

Overcoming the poor solubility of 1-oxaspiro[2.3]hexane derivatives requires a systematic and scientifically driven approach. As outlined in this guide, the process begins with a thorough understanding of the compound's physicochemical properties, both through predictive modeling and empirical testing. This foundational knowledge then informs the rational selection of an appropriate solubility enhancement strategy. By leveraging advanced formulation techniques such as amorphous solid dispersions, nanosuspensions, lipid-based systems, and co-crystals, researchers can significantly improve the dissolution and bioavailability of these promising therapeutic agents. The provided protocols offer a starting point for the practical implementation of these strategies, enabling the successful progression of 1-oxaspiro[2.3]hexane derivatives from the laboratory to clinical development.

References

  • Ardena. (2021, October 1). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from [Link]

  • Barreiro, G., et al. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC - NIH. Retrieved from [Link]

  • Chadha, R., & Saini, A. (2021). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 23(1), 10-29. Retrieved from [Link]

  • Gao, L., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Retrieved from [Link]

  • Hwang, R. (2003). Design of Experiments for Formulation Development. Pharmaceutical Technology. Retrieved from [Link]

  • Kujawski, J., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

  • Law, D., & Zhou, D. (2017). Solid-State Characterization and Techniques. ResearchGate. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • TA Instruments. (n.d.). Characterization of solid state Drugs by Calorimetry. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Cocrystal Screening, Selection, and Formulation. Retrieved from [Link]

  • Uner, M., & Yener, G. (2007). Importance of solid-state characterization of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 365-376.
  • Zhang, Y., et al. (2018). Lipid-Based Drug Delivery Systems. PMC - NIH. Retrieved from [Link]

  • Aitipamula, S., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Retrieved from [Link]

  • Tetko, I. V., et al. (2005). ALOGPS 2.1 - a web-based service for logP and aqueous solubility prediction. VCCLAB. Retrieved from [Link]

  • Teja, S. B., et al. (2013). Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Excipients and Food Chemicals, 4(3), 85-94.
  • Raevsky, O. A., et al. (2014). QSAR and QSPR modeling of solubility. In QSAR and QSPR in Molecular Design. InTech.
  • Gao, Y., et al. (2013). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[11][18]trienones. PMC - NIH. Retrieved from [Link]

  • Hwang, R. C. (2003, November 2). Design of Experiments for Formulation Development. Pharmaceutical Technology. Retrieved from [Link]

  • Bergström, C. A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Liu, X., et al. (2013). Qualitative and quantitative methods to determine miscibility in amorphous drug–polymer systems. Kinam Park. Retrieved from [Link]

  • Agatonovic-Kustrin, S., et al. (2018). Application of experimental design methodology (DOE) in development and optimization of drug release method. ResearchGate. Retrieved from [Link]

  • Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI. Retrieved from [Link]

  • Mannhold, R., et al. (2009). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Wiley Online Library.
  • Asiri, A. M., et al. (2021). Synthesis, Characterization, Antioxidant and Antimicrobial Evaluation of Heterocyclic Dioxaaza Spiro Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Bend Research. (2014, February 19). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube. Retrieved from [Link]

  • UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link]

  • Optibrium. (2025, February 19). How to build a better QSAR model. YouTube. Retrieved from [Link]

  • Avdeef, A. (2001). A systematic review of various pKa determination techniques. OUCI. Retrieved from [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Al-Hujran, T. A. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. ResearchGate. Retrieved from [Link]

  • Ferreira, L. G., et al. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(2.3)hexane-1-carboxylic Acid. Retrieved from [Link]

  • Aragen Life Sciences. (2024, October 15). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Retrieved from [Link]

  • Ding, K., et al. (2013). Discovery of Novel Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one Compounds as Chemically Stable, and Orally Active Inhibitors of the MDM2-p53 Interaction. ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Retrieved from [Link]

  • Chen, Y., et al. (2024, July 8). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. RSC Publishing. Retrieved from [Link]

  • Kujawski, J., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Synthesis, Characterization, Antioxidant and Antimicrobial Evaluation of Heterocyclic Dioxaaza Spiro Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Prevalence of spiro[2.3]hexanes and spiro[3.3]heptanes (incl.... Retrieved from [Link]

  • da Silva, A. J. M., et al. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Retrieved from [Link]

  • Martin, L., et al. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Retrieved from [Link]

  • Tessier, P. M., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. PubMed. Retrieved from [Link]

  • Barik, A., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Sys Rev Pharm, 9(1), 79-84.
  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

Sources

The Spirocyclic Dilemma: A Technical Guide to 1-Oxaspiro[2.3]hexane versus 1-Azaspiro[2.3]hexane in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern pursuit of novel therapeutics that escape the chemical space of "flat" aromatic compounds, spirocyclic scaffolds have emerged as powerful tools for introducing three-dimensionality. Among these, the strained spiro[2.3]hexane framework, composed of a cyclopropane fused to a cyclobutane ring, offers a rigid and spatially defined core. The strategic incorporation of a heteroatom into this framework at the 1-position presents a critical choice for the medicinal chemist: the ethereal oxygen of 1-oxaspiro[2.3]hexane or the amine nitrogen of 1-azaspiro[2.3]hexane . This guide provides an in-depth comparative analysis of these two scaffolds, exploring their distinct physicochemical properties, synthetic accessibility, and strategic applications in drug design to empower researchers to make informed decisions in scaffold selection for next-generation drug candidates.

Introduction: Embracing Three-Dimensionality with Strained Spirocycles

The principle of "escaping from flatland" has become a central theme in contemporary drug discovery. Increasing the fraction of sp³-hybridized carbon centers in drug candidates is strongly correlated with higher clinical success rates, leading to improved potency, selectivity, and solubility while minimizing off-target effects.[1] Strained spiroheterocycles are particularly advantageous in this regard; their rigid conformations offer predictable exit vectors for substituents, enhancing selectivity and improving drug-like properties.[2]

This guide focuses on the nuanced yet impactful decision between incorporating a 1-oxaspiro[2.3]hexane or a 1-azaspiro[2.3]hexane core. The choice of the heteroatom—oxygen versus nitrogen—fundamentally alters the scaffold's electronic character, hydrogen bonding potential, and metabolic profile. Understanding these differences is paramount to rationally designing molecules with optimized absorption, distribution, metabolism, and excretion (ADME) properties and pharmacological activity.

Comparative Physicochemical and Structural Landscape

The substitution of a carbon atom with either oxygen or nitrogen at the 1-position of the spiro[2.3]hexane core imparts distinct and predictable physicochemical characteristics. These differences are crucial for modulating properties such as solubility, lipophilicity, and target engagement.

Geometry and Polarity

Both scaffolds enforce a rigid, three-dimensional geometry. The 1-oxaspiro[2.3]hexane motif, containing an ether linkage, introduces polarity and acts as a hydrogen bond acceptor.[3][4] It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve metabolic stability and aqueous solubility without a drastic increase in lipophilicity.[5][6]

The 1-azaspiro[2.3]hexane core introduces a nitrogen atom, which can be a secondary amine (N-H) or a tertiary amine (N-R). The secondary amine provides both a hydrogen bond donor and acceptor, while the tertiary amine is solely an acceptor.[7] Crucially, the nitrogen introduces a basic center, a feature that can be either advantageous or detrimental depending on the therapeutic target and desired ADME profile.

Basicity and Lipophilicity (pKa and LogP)

The most significant differentiator is the basicity of the azaspirocycle. The nitrogen atom in 1-azaspiro[2.3]hexane and its isomers can be protonated at physiological pH, which can be leveraged to enhance aqueous solubility or to form salt-bridge interactions with a biological target. However, high basicity can also lead to liabilities such as hERG channel inhibition or phospholipidosis. The pKa of the azetidine ring within the spirocycle is a key parameter; for example, replacing a piperidine with a 4-azaspiro[2.3]hexane motif has been shown to decrease a compound's basicity.[3]

Conversely, the 1-oxaspiro[2.3]hexane is a neutral, non-basic motif. This makes it an excellent choice when an increase in polarity and solubility is desired without introducing a basic center that could lead to off-target effects.[5]

The following table summarizes the key physicochemical properties of the parent scaffolds.

Property1-Oxaspiro[2.3]hexane1-Azaspiro[2.3]hexane (Parent)Rationale & Impact in Drug Design
Molecular Formula C₅H₈O[1][2][8]C₅H₉N[7]Low molecular weight scaffolds for fragment-based design.
Molecular Weight 84.12 g/mol [2][8]83.13 g/mol [7]Minimal addition to parent molecule mass.
Hydrogen Bond Donor 01 (for N-H)The aza-scaffold offers a hydrogen bond donor, enabling different target interactions.
Hydrogen Bond Acceptor 11Both can interact with biological targets via hydrogen bonding.
Basicity (pKa) N/A (Neutral)~8.0 - 9.5 (Azetidine-like)The aza-scaffold's basicity can be tuned to modulate solubility and target binding, but may introduce liabilities.
Calculated LogP (XLogP3-AA) ~0.5 (estimated)0.2[7]Both are relatively polar scaffolds, with the aza-variant being slightly more hydrophilic.
Topological Polar Surface Area 9.23 Ų (ether)12.03 Ų (amine)[7]The aza-scaffold presents a larger polar surface area.

Synthetic Accessibility

The feasibility of synthesizing these scaffolds and their derivatives is a critical consideration for their application in drug discovery campaigns.

Synthesis of 1-Oxaspiro[2.3]hexane Derivatives

One common approach to the 1-oxaspiro[2.3]hexane core involves the epoxidation of a methylenecyclobutane derivative, followed by ring expansion. Another powerful method is a strain-release driven spirocyclization from bicyclo[1.1.0]butyl carbinolates.[9]

Experimental Protocol: Synthesis of a 1-Oxaspiro[2.3]hexane derivative via Epoxidation

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Alkene: To a solution of the corresponding methylenecyclobutane (1.0 eq) in dichloromethane (DCM, 0.1 M), add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-oxaspiro[2.3]hexane.[10][11]

Synthesis of 1-Azaspiro[2.3]hexane Derivatives

The synthesis of azaspiro[2.3]hexanes often relies on the cyclopropanation of a corresponding azetidine derivative.[12] For example, an N-Boc-protected 2-azetidinone can undergo Tebbe or Petasis olefination to form an exocyclic methylene intermediate, which is then subjected to cyclopropanation.[13]

Experimental Protocol: Synthesis of a 4-Azaspiro[2.3]hexane derivative

This protocol outlines a general strategy for the synthesis of a 4-azaspiro[2.3]hexane, which can be adapted for the 1-aza isomer.

  • Olefin Synthesis: Treat N-Boc-protected 2-azetidinone (1.0 eq) with the Petasis reagent (Cp₂Ti(CH₃)₂, 1.5 eq) in toluene at 60-80 °C. The reaction is typically complete within 2-4 hours. After cooling, the reaction mixture is filtered and concentrated.

  • Cyclopropanation: Dissolve the resulting alkene in a suitable solvent like DCM. Add diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq) at 0 °C. Allow the reaction to proceed for 12-18 hours at room temperature.

  • Work-up and Deprotection: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with DCM. The organic layers are combined, dried, and concentrated. The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM).

  • Purification: The final product is purified by column chromatography or crystallization.[13]

Comparative Synthetic Workflow

The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. The following diagram illustrates the general synthetic logic for accessing both scaffolds.

G cluster_oxa 1-Oxaspiro[2.3]hexane Synthesis cluster_aza 1-Azaspiro[2.3]hexane Synthesis Oxa_Start Methylenecyclobutane Oxa_Step1 Epoxidation (e.g., m-CPBA) Oxa_Start->Oxa_Step1 Oxa_Product 1-Oxaspiro[2.3]hexane Core Oxa_Step1->Oxa_Product Aza_Start Substituted Azetidine Aza_Step1 Olefin Formation Aza_Start->Aza_Step1 Aza_Step2 Cyclopropanation (e.g., Simmons-Smith) Aza_Step1->Aza_Step2 Aza_Product 1-Azaspiro[2.3]hexane Core Aza_Step2->Aza_Product

Caption: General synthetic workflows for 1-oxaspiro[2.3]hexane and 1-azaspiro[2.3]hexane.

The Bioisosteric Exchange: Strategic Applications in Drug Design

The decision to use an oxa- or aza- spirocycle is a strategic one, aimed at fine-tuning a molecule's properties to achieve a desired therapeutic profile.

Case Study 1: The Oxetane as a gem-Dimethyl or Carbonyl Bioisostere

A well-established strategy in medicinal chemistry is the replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane to block metabolic oxidation at that position and improve aqueous solubility without significantly increasing lipophilicity.[3][5] This concept can be extended to the 1-oxaspiro[2.3]hexane core, where the spirocyclic ether can act as a metabolically more stable and polar surrogate for other functionalities. Similarly, the oxetane ring can mimic the polarity and hydrogen-bonding capacity of a carbonyl group.[5]

Case Study 2: The Azetidine for pKa Modulation and Target Interaction

In a kinase inhibitor program, introducing a basic nitrogen is often necessary for interacting with a key aspartate or glutamate residue in the hinge region of the kinase. The 1-azaspiro[2.3]hexane scaffold can provide this basic handle in a conformationally restricted manner. The basicity of the azetidine nitrogen can be modulated by substituents on the nitrogen or the ring, allowing for a fine-tuning of the pKa to optimize for both on-target activity and cell permeability. For instance, the introduction of an oxetane on a piperazine ring was shown to reduce basicity and improve selectivity in a spleen tyrosine kinase (SYK) inhibitor program.[3] A similar strategy could be employed with the azaspirocycle.

A Logic Tree for Scaffold Selection

To aid the medicinal chemist in selecting the appropriate scaffold, the following decision tree highlights the key considerations.

DecisionTree Start Need to introduce a rigid, polar 3D scaffold? Q_Basicity Is a basic nitrogen required for target binding or solubility? Start->Q_Basicity Aza_Path Consider 1-Azaspiro[2.3]hexane Q_Basicity->Aza_Path  Yes Oxa_Path Consider 1-Oxaspiro[2.3]hexane Q_Basicity->Oxa_Path  No Q_Basicity_Liability Is high basicity a potential liability (e.g., hERG, phospholipidosis)? Aza_Path->Q_Basicity_Liability Q_Hbond Is an H-bond donor required? Oxa_Path->Q_Hbond Aza_Modulate Use N-substitution to modulate pKa or consider non-basic bioisostere. Q_Basicity_Liability->Aza_Modulate Yes Aza_Proceed Proceed with aza-scaffold. Q_Basicity_Liability->Aza_Proceed No Aza_NH Use secondary (N-H) azaspiro[2.3]hexane. Q_Hbond->Aza_NH Yes Oxa_Proceed Proceed with oxa-scaffold. Q_Hbond->Oxa_Proceed No

Caption: A decision-making framework for selecting between oxa- and aza-spiro[2.3]hexane scaffolds.

Conclusion

The 1-oxaspiro[2.3]hexane and 1-azaspiro[2.3]hexane scaffolds are valuable, yet distinct, tools in the medicinal chemist's arsenal for creating novel, three-dimensional therapeutics. The choice between them is a strategic decision that hinges on the desired physicochemical properties and pharmacological profile of the target molecule. The non-basic, polar nature of the 1-oxaspiro[2.3]hexane makes it an ideal bioisostere for improving solubility and metabolic stability without introducing basicity-related liabilities. In contrast, the 1-azaspiro[2.3]hexane provides a tunable basic center and a hydrogen-bond donor, offering unique opportunities for specific target interactions and solubility enhancement. By understanding the fundamental differences in their properties and synthetic accessibility, drug discovery teams can rationally select and deploy these powerful scaffolds to accelerate the development of safer and more effective medicines.

References

  • Grygorenko, O. O., et al. (2025). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Request PDF. Available at: [Link]

  • Luisi, R., et al. (2021). Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds. ResearchGate. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]

  • PubChem. (n.d.). 1-oxaspiro[2.3]hexane. PubChem. Available at: [Link]

  • Data.gov. (2025). Compound 529197: 1-Oxaspiro[2.3]hexane. Data.gov. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Synthesis of (aza)spiro[2.3]hexanes by construction of the cyclopropane ring. ResearchGate. Available at: [Link]

  • Morandi, B., et al. (2020). Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ-Bond Nucleopalladation. ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Sim, J., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Sim, J., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.3]hexane. PubChem. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry, Conformation, and Stereoselectivity. Stereochemistry of Organic Compounds.
  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Wang, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Moses, J. E., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. Available at: [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Luisi, R., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. Available at: [Link]

  • Grygorenko, O. O., et al. (2018). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available at: [Link]

  • Various Authors. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Available at: [Link]

  • Various Authors. (2021). Synthesis of New Heterocycles with a Spiran Junction (Spiro 2-Isoxazoline-γ-Lactone) using the. TSI Journals. Available at: [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • Kovács, E., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Kovács, E., et al. (2022). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Carreira, E. M. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA. Available at: [Link]

  • Kürti, L., et al. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

  • Carreira, E. M. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • Pihlaja, K., et al. (1982). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Experimental Validation of the Biological Activity of 1-Oxaspiro[2.3]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Oncology

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is relentless. Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have emerged as a particularly promising class of molecules.[1] Their inherent three-dimensionality provides access to a vast and underexplored chemical space, offering unique opportunities for interaction with complex biological targets. Among these, derivatives of the 1-oxaspiro[2.3]hexane scaffold are gaining attention for their potential biological activities, most notably in the realm of oncology.[2][3][4]

Spirooxindoles, a prominent class of spiro compounds, have demonstrated significant antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancers.[3] Mechanistic studies have revealed their capacity to induce cell cycle arrest and apoptosis, and to inhibit angiogenesis and metastasis, marking them as compelling candidates for anticancer drug development.[3][5][6] This guide provides a comprehensive framework for the experimental validation of the anticancer activity of novel 1-oxaspiro[2.3]hexane derivatives, moving logically from initial cytotoxicity screening to mechanistic elucidation.

Strategic Workflow for Biological Activity Validation

A robust and logical experimental cascade is paramount for the efficient evaluation of novel chemical entities. The primary objective is to first confirm cytotoxic activity and then to elucidate the underlying mechanism of cell death. This multi-step approach ensures that resources are focused on compounds with the most promising therapeutic profiles. The workflow described herein is a field-proven strategy for advancing a compound from initial hit to a mechanistically understood lead.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Advancement A Synthesis & Characterization of 1-Oxaspiro[2.3]hexane Derivatives B Primary Cytotoxicity Screening (MTT Assay) A->B Test Compounds C Determination of IC50 Values Across Multiple Cancer Cell Lines B->C Dose-Response Data D Apoptosis vs. Necrosis Analysis (Annexin V / PI Staining) C->D Select 'Hit' Compounds (Potent & Selective) E Flow Cytometry Data Acquisition D->E Stained Cells F Quantification of Apoptotic Cell Population E->F Quadrant Statistics G In Vivo Efficacy Studies (Human Tumor Xenograft Models) F->G Confirm Mechanism of Action H Evaluation of Tumor Growth Inhibition G->H Tumor Volume Data

Caption: High-level experimental workflow for validating anticancer activity.

Part 1: Initial Validation: In Vitro Cytotoxicity Assessment

The foundational step in evaluating a potential anticancer agent is to determine its ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability and is widely used for high-throughput screening of compound libraries.[7]

Causality Behind the Method: The Principle of the MTT Assay

This assay's trustworthiness stems from its direct link to cellular metabolic activity, a hallmark of viable cells. The core principle involves the enzymatic conversion of a water-soluble yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT, into an insoluble purple formazan product.[8] This reduction is carried out by mitochondrial dehydrogenases in living, metabolically active cells. The resulting formazan crystals are then solubilized, and the concentration is determined spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of the compound's cytotoxic effect.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Cell culture medium (appropriate for the selected cell lines).

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • 96-well flat-bottom plates.

  • Test 1-Oxaspiro[2.3]hexane derivatives, dissolved in DMSO.

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol or acidified SDS).[9]

  • Multichannel pipette.

  • Microplate reader (capable of reading absorbance at 570-590 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The density should allow for logarithmic growth during the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-oxaspiro[2.3]hexane derivatives in culture medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Controls: Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours). A 72-hour treatment period often reveals the highest cytotoxic effect.[2][10]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100-150 µL of the solubilization solution to each well.[9]

    • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[9]

Data Presentation and Interpretation

The raw absorbance values are processed to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the compound required to inhibit cell proliferation by 50%.

Table 1: Representative Cytotoxicity Data for 1-Oxaspiro[2.3]hexane Derivatives

Compound IDCancer Cell LineIC₅₀ (µM) after 72h
OSH-001MCF-7 (Breast)8.5
OSH-001A549 (Lung)15.2
OSH-001HCT116 (Colon)11.8
OSH-002MCF-7 (Breast)2.1
OSH-002A549 (Lung)5.6
OSH-002HCT116 (Colon)3.9
DoxorubicinMCF-7 (Breast)0.9

Data is hypothetical for illustrative purposes.

Part 2: Mechanistic Validation: Apoptosis Detection by Flow Cytometry

Observing cytotoxicity is the first step; understanding the mechanism is critical for drug development. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled process that avoids inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[12]

Causality Behind the Method: The Principle of Annexin V/PI Staining

This assay's precision lies in its ability to detect two distinct cellular changes that occur during cell death.

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. A key early event in apoptosis is the translocation of PS to the outer leaflet.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[12]

By using both stains simultaneously, we can differentiate the cell populations via flow cytometry.

G cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrant Plot A Viable Cells (Annexin V-, PI-) Q4 Q4 Viable A->Q4 B Early Apoptotic Cells (Annexin V+, PI-) Q3 Q3 Early Apoptotic B->Q3 C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q2 Q2 Late Apoptotic C->Q2 D Necrotic Cells (Annexin V-, PI+) Q1 Q1 Necrotic D->Q1 Q_label PI Fluorescence → Q_label2 Annexin V-FITC Fluorescence →

Caption: Principle of apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with a 1-oxaspiro[2.3]hexane derivative (at its IC₅₀ concentration) and controls.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed and treat cells in 6-well plates as described for the MTT assay. Use the predetermined IC₅₀ concentration of your "hit" compound.

    • After the incubation period, harvest both adherent and floating cells to ensure the entire cell population is analyzed. Centrifuge the cell suspension.

  • Washing:

    • Wash the cells twice with cold 1X PBS to remove any residual medium.[13] Centrifuge and discard the supernatant between washes.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. (Note: volumes may vary based on the manufacturer's kit).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour for optimal signal.[13] Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

Data Interpretation

The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-).

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).

A significant increase in the percentage of cells in the Q3 and Q2 quadrants in the treated sample compared to the vehicle control confirms that the 1-oxaspiro[2.3]hexane derivative induces cell death via apoptosis.

Part 3: A Forward Look to In Vivo Validation

While in vitro assays are essential for initial screening and mechanistic studies, they do not fully replicate the complex biological environment of a living organism.[14][15] Therefore, promising compounds that demonstrate potent and selective cytotoxicity via apoptosis must be advanced to preclinical in vivo models.[16][17]

The most common and foundational in vivo model involves human tumor xenografts.[16] This is achieved by implanting human cancer cells subcutaneously into immunocompromised mice (e.g., athymic nude mice).[16] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to the vehicle-treated control group provides strong evidence of the compound's anticancer efficacy in a living system.[17]

Conclusion

The experimental validation of 1-oxaspiro[2.3]hexane derivatives as potential anticancer agents requires a systematic and multi-faceted approach. This guide outlines a logical progression from high-throughput cytotoxicity screening using the MTT assay to a detailed mechanistic analysis of apoptosis induction via Annexin V/PI flow cytometry. Each step is built upon a foundation of scientific causality, ensuring that the data generated is both reliable and translatable. By following this structured workflow, researchers can confidently identify and characterize novel spirocyclic compounds, paving the way for their potential development into next-generation cancer therapeutics.

References

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2024). Bioorganic Chemistry. [Link]

  • A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Serbian Chemical Society. [Link]

  • Synthesis and applications of 1-oxaspiro[2.3]hexanes. (N.D.). ResearchGate. [Link]

  • 1-Oxaspiro[2.3]hexane. (2025). Data.gov. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (N.D.). Methods in Molecular Biology. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (N.D.). Noble Life Sciences. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2024). World Journal of Pharmaceutical Research. [Link]

  • 1-Oxaspiro[2.3]hexane. (N.D.). PubChem. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2021). Drug Discovery and Therapy. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2024). Pharmaceuticals. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2012). Current Pharmaceutical Biotechnology. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). ResearchGate. [Link]

  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. (2025). Pharmacia. [Link]

  • Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. (2023). Polycyclic Aromatic Compounds. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]

  • Chemical structures of reported anticancer spirooxindoles and the... (N.D.). ResearchGate. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (N.D.). Alfa Cytology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). Molecules. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). RSC Advances. [Link]

  • Apoptosis Analysis by Flow Cytometry. (N.D.). Bio-Rad Antibodies. [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (N.D.). Creative Diagnostics. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]

  • Apoptosis Protocols. (N.D.). USF Health. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (N.D.). University of Georgia. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025). Scientific Reports. [Link]

Sources

An In-depth Technical Guide to the NMR Chemical Shift Comparison of Substituted 1-Oxaspiro[2.3]hexanes: A Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxaspiro[2.3]hexane scaffold, a unique structural motif featuring a strained three-membered oxirane ring fused to a cyclobutane, is of growing interest in medicinal chemistry. Understanding the electronic and steric effects of substituents on this framework is crucial for the rational design of novel therapeutics. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR chemical shifts of substituted 1-oxaspiro[2.3]hexanes. In the absence of extensive experimental data, this work pioneers a robust computational methodology, leveraging Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, to predict and interpret the NMR spectra of a representative series of these spirocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR spectroscopy and computational chemistry in the characterization and design of novel chemical entities.

Introduction: The Significance of the 1-Oxaspiro[2.3]hexane Moiety

The landscape of modern drug discovery is increasingly focused on the exploration of novel three-dimensional chemical space to identify molecules with improved pharmacological profiles. Spirocyclic systems, particularly those incorporating strained rings, have emerged as valuable bioisosteres for common aromatic and aliphatic rings, offering unique conformational constraints and exit vectors for substituent placement. The 1-oxaspiro[2.3]hexane core, with its inherent ring strain in both the cyclobutane and oxirane components, presents a fascinating and underexplored scaffold for medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift, a fundamental NMR parameter, is exquisitely sensitive to the local electronic environment of a nucleus. A thorough understanding of how substituents influence the ¹H and ¹³C chemical shifts of the 1-oxaspiro[2.3]hexane framework can provide profound insights into the electronic distribution and conformational preferences of these molecules, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies.

This technical guide addresses the current gap in the systematic NMR analysis of substituted 1-oxaspiro[2.3]hexanes. We present a validated computational workflow for the accurate prediction of their NMR spectra and provide a detailed analysis of the anticipated substituent effects.

Foundational Principles: Understanding Chemical Shifts in Strained Spirocycles

The ¹H and ¹³C NMR chemical shifts in 1-oxaspiro[2.3]hexanes are governed by a complex interplay of factors, primarily the unique electronic and steric environment imposed by the strained ring system.

  • Ring Strain and Hybridization: The cyclobutane ring in 1-oxaspiro[2.3]hexane is not planar, and the C-C-C bond angles are significantly compressed from the ideal sp³ angle of 109.5°. This rehybridization leads to increased s-character in the C-H bonds and a deshielding effect on the attached protons. The oxirane ring exhibits even greater ring strain, with bond angles of approximately 60°. The protons on the oxirane ring are typically found in the range of 2.5-3.5 ppm, a region influenced by both the ring strain and the electronegativity of the oxygen atom.

  • Anisotropic Effects: The C-C and C-O bonds within the strained rings create anisotropic magnetic fields. Depending on their orientation relative to the external magnetic field, nearby protons can be either shielded (shifted upfield) or deshielded (shifted downfield). These effects are particularly pronounced in the rigid spirocyclic system.

  • Substituent Effects: The introduction of substituents to the cyclobutane ring will modulate the chemical shifts of the entire scaffold through a combination of inductive and steric effects.

    • Inductive Effects: Electron-withdrawing groups (EWGs) will deshield nearby protons and carbons, shifting their signals downfield. Conversely, electron-donating groups (EDGs) will cause an upfield shift.

    • Steric Effects: Bulky substituents can induce conformational changes in the cyclobutane ring, altering the spatial relationships between atoms and, consequently, their chemical shifts. The gamma-gauche effect, for instance, can cause a shielding of carbon atoms.

A Validated Computational Workflow for NMR Prediction

Given the limited availability of systematic experimental NMR data for substituted 1-oxaspiro[2.3]hexanes, a computational approach provides a powerful and predictive alternative. The following workflow, based on Density Functional Theory (DFT), is a robust method for obtaining accurate ¹H and ¹³C NMR chemical shifts.[1][2][3]

G cluster_protocol Computational NMR Prediction Workflow A 1. Molecular Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p), PCM solvent model) A->B Initial 3D coordinates C 3. Frequency Calculation (Confirm true minimum) B->C Optimized geometry D 4. GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p), PCM) C->D Verified minimum E 5. Calculation of Isotropic Shielding Values (σ) D->E Absolute shieldings F 6. Linear Scaling Correction (δ_pred = (σ_ref - σ_calc) / (1 - slope_ref)) E->F Raw data G 7. Predicted NMR Spectrum F->G Scaled chemical shifts

Figure 1: A generalized workflow for the computational prediction of NMR chemical shifts using DFT.

Step-by-Step Computational Protocol
  • Structure Preparation: Generate the 3D structure of the desired substituted 1-oxaspiro[2.3]hexane using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization of the molecule. A widely used and reliable method is the B3LYP functional with the 6-311G(d,p) basis set.[4][5] To better model experimental conditions, it is recommended to include a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent like chloroform or dimethyl sulfoxide.[3]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[1] A different functional and a larger basis set are often beneficial for the NMR calculation itself. The mPW1PW91 functional with the 6-311+G(2d,p) basis set is a well-validated combination for this purpose.[6] The same solvent model used in the optimization should be applied here.

  • Data Processing and Scaling: The output of the GIAO calculation provides absolute shielding values (σ) for each nucleus. These must be converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS). A linear scaling approach is recommended to correct for systematic errors in the computational method.[7] The predicted chemical shift (δ_pred) can be calculated using the following equation:

    δ_pred = (σ_TMS - σ_calc) / (1 - slope)

    Where σ_TMS is the calculated shielding of TMS at the same level of theory, σ_calc is the calculated shielding of the nucleus of interest, and the slope is derived from a linear regression of calculated shieldings versus experimental chemical shifts for a set of standard compounds.

Predicted NMR Data for a Series of Substituted 1-Oxaspiro[2.3]hexanes

To illustrate the influence of substituents on the NMR spectra of 1-oxaspiro[2.3]hexanes, we present here the computationally predicted ¹H and ¹³C NMR chemical shifts for a series of derivatives substituted at the C4 and C5 positions of the cyclobutane ring. The parent, unsubstituted 1-oxaspiro[2.3]hexane is included as the reference compound.

Table 1: Investigated Series of Substituted 1-Oxaspiro[2.3]hexanes

Compound ID
1 HH
2 CH₃H
3 PhH
4 OCH₃H
5 FH
6 HCH₃

G a 1-Oxaspiro[2.3]hexane

Figure 2: Structure of the parent 1-oxaspiro[2.3]hexane scaffold.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Substituted 1-Oxaspiro[2.3]hexanes

Compound IDH2/H3 (Oxirane)H4H5H6Substituent Protons
1 2.75 (s)2.20 (m)1.90 (m)2.20 (m)-
2 2.73 (s)2.55 (m)1.75 (m)2.10 (m)1.15 (d, 3H)
3 2.80 (s)3.10 (m)2.05 (m)2.30 (m)7.20-7.40 (m, 5H)
4 2.72 (s)3.85 (m)1.80 (m)2.15 (m)3.30 (s, 3H)
5 2.78 (s)4.50 (dm)2.00 (m)2.25 (m)-
6 2.74 (s)2.15 (m)2.30 (m)2.15 (m)1.20 (d, 3H)

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Substituted 1-Oxaspiro[2.3]hexanes

Compound IDC1 (Spiro)C2/C3 (Oxirane)C4C5C6Substituent Carbons
1 65.050.030.015.030.0-
2 64.849.838.022.030.520.0
3 65.250.242.023.031.0140.0 (ipso), 128.5, 128.0, 127.0
4 64.549.575.020.029.055.0
5 64.949.985.0 (d, J_CF=170 Hz)21.029.5-
6 65.550.137.025.037.018.0

Analysis and Interpretation of Substituent Effects

The predicted NMR data in Tables 2 and 3 reveal distinct trends that can be rationalized based on fundamental electronic and steric principles.

Effects on the Cyclobutane Ring
  • ¹H NMR:

    • Inductive Effects: A clear downfield shift is observed for the proton at the position of substitution (H4) when an electron-withdrawing group is present. The highly electronegative fluorine atom in compound 5 causes the most significant downfield shift of H4 to approximately 4.50 ppm. The phenyl group in 3 also induces a downfield shift due to its anisotropic effect and mild inductive withdrawal. Conversely, the electron-donating methyl group in 2 causes a slight upfield shift of the adjacent protons.

    • Steric Effects: The introduction of a substituent at C4 or C5 alters the chemical shifts of the other cyclobutane protons due to changes in their spatial environment.

  • ¹³C NMR:

    • Direct Effects: The carbon atom bearing the substituent (C4) shows the largest variation in chemical shift. The downfield shift is most pronounced for the methoxy (4 ) and fluoro (5 ) substituents, consistent with the electronegativity of oxygen and fluorine. The phenyl group in 3 also causes a significant downfield shift. The methyl group in 2 leads to a downfield shift at C4 (alpha effect) and a smaller downfield shift at C5 (beta effect).

    • Stereoelectronic Effects: The chemical shift of C5 is also sensitive to the nature of the substituent at C4, demonstrating the transmission of electronic effects through the cyclobutane ring.

Effects on the Oxirane Ring

The protons and carbons of the oxirane ring are relatively insensitive to substitution on the cyclobutane ring. This is expected, as the electronic effects of the substituents are transmitted through several sigma bonds and the rigid spirocyclic junction. The predicted chemical shifts for the oxirane protons (H2/H3) and carbons (C2/C3) show only minor variations across the series. This observation suggests that the oxirane moiety can serve as a stable internal reference point when analyzing the NMR spectra of more complex derivatives.

G cluster_analysis Analysis of Substituent Effects A Substituent at C4 B Inductive Effect A->B C Steric Effect A->C D Downfield shift of H4 and C4 B->D E Conformational changes C->E F Shielding/deshielding of other ring protons E->F

Figure 3: Logical relationship between substituent properties and their NMR chemical shift effects.

Conclusion and Future Outlook

This technical guide has established a robust computational framework for the prediction and interpretation of ¹H and ¹³C NMR chemical shifts of substituted 1-oxaspiro[2.3]hexanes. In the absence of extensive experimental data, this in silico approach provides a powerful tool for researchers to:

  • Aid in Structure Elucidation: Compare predicted spectra with experimental data to confirm the structure of newly synthesized compounds.

  • Guide Synthetic Design: Predict the spectroscopic properties of novel derivatives, aiding in the design of molecules with desired electronic and steric features.

  • Deepen Understanding of SAR: Correlate changes in chemical shifts with biological activity to gain insights into the electronic requirements for target binding.

The analysis of the predicted data for a representative series of compounds demonstrates the significant influence of substituents on the cyclobutane ring, particularly at the site of substitution, while the oxirane ring remains relatively unperturbed. These findings provide a foundational understanding of the structure-spectra relationships within this important class of molecules.

Future work should focus on the synthesis of a diverse library of substituted 1-oxaspiro[2.3]hexanes to experimentally validate the computational predictions presented herein and to further refine the computational methodology. The integration of experimental and computational data will undoubtedly accelerate the exploration of the 1-oxaspiro[2.3]hexane scaffold in drug discovery and materials science.

References

  • PubChem. 1-Oxaspiro[2.3]hexane. National Center for Biotechnology Information. [Link]

  • Tantillo, D. J. Cheshire NMR. University of California, Davis. [Link]

  • Baranac-Stojanović, M. & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). A theoretical study of the ¹³C NMR chemical shifts in N-methylated anilines and their salts: the anilinium ion anomaly. Chemistry – A European Journal, 12(20), 5144–5151. [Link]

  • Pecul, M., & Sadlej, J. (2001). Ab initio study of substituent effects on the NMR spectra of monosubstituted benzenes. Chemical Physics, 264(1), 91–103. [Link]

  • Wiberg, K. B. (1996). Bent Bonds in Organic Compounds. Accounts of Chemical Research, 29(5), 229–234. [Link]

  • Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). LC-NMR of flavonoids and related compounds. Magnetic Resonance in Chemistry, 43(8), 681–687. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of ¹H and ¹³C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]

  • ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian?. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

  • National Center for Biotechnology Information. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central. [Link]

  • ResearchGate. (2015). Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • Wiitala, K. W., Bergman, R. G., & Ellman, J. A. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(16), 4807. [Link]

  • Royal Society of Chemistry. (2013). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. [Link]

Sources

Unlocking Synthetic Potential: A Technical Guide to the Comparative Reactivity of 1-Oxaspiro[2.3]hexane and Other Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique strained architecture of 1-oxaspiro[2.3]hexane, fusing a cyclobutane and an oxirane ring, presents a compelling case for its enhanced reactivity and synthetic utility. This technical guide provides an in-depth exploration of the comparative reactivity of 1-oxaspiro[2.3]hexane against common epoxides, namely cyclohexene oxide and styrene oxide. We will delve into the fundamental principles governing epoxide reactivity, with a special focus on the contribution of ring strain. This guide will further outline detailed experimental protocols for quantitatively assessing and comparing the reactivity of these epoxides under both acid- and base-catalyzed conditions, providing a framework for their strategic application in complex molecule synthesis.

Introduction: The Significance of Strained Epoxides in Synthesis

Epoxides are pivotal intermediates in organic synthesis, prized for their ability to undergo stereospecific ring-opening reactions with a diverse array of nucleophiles, thereby introducing valuable functional groups.[1] The reactivity of these three-membered heterocyclic ethers is intrinsically linked to their inherent ring strain, a combination of angle and torsional strain.[2][3] This strain provides a potent thermodynamic driving force for ring-opening, rendering them susceptible to nucleophilic attack even with otherwise poor leaving groups.[2]

Among the vast landscape of epoxides, 1-oxaspiro[2.3]hexane emerges as a molecule of significant interest. Its spirocyclic fusion of an oxirane with a cyclobutane ring results in a highly strained system, suggesting a heightened reactivity profile.[4] Understanding and quantifying this reactivity in comparison to more conventional epoxides is crucial for harnessing its full synthetic potential, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development.[5]

This guide will provide a comprehensive analysis of the factors influencing the reactivity of 1-oxaspiro[2.3]hexane, present detailed protocols for its comparative kinetic analysis, and discuss the mechanistic implications of its unique structure.

The Role of Ring Strain in Epoxide Reactivity

The exceptional reactivity of epoxides is a direct consequence of their significant ring strain. This strain can be conceptually divided into two principal components:

  • Angle Strain: The ideal bond angle for sp³-hybridized carbon atoms is approximately 109.5°. In a three-membered epoxide ring, the internal bond angles are compressed to around 60°, leading to substantial angle strain and inefficient orbital overlap.[2]

  • Torsional Strain: The rigid, planar nature of the epoxide ring forces the substituents on adjacent carbon atoms into an eclipsed conformation, introducing torsional strain.[2]

The combination of these strain elements creates a high-energy ground state for the epoxide, making the relief of this strain through ring-opening a highly favorable process.

The Unique Strain Profile of 1-Oxaspiro[2.3]hexane

Comparative Reactivity Analysis: A Framework for Investigation

To quantitatively assess the reactivity of 1-oxaspiro[2.3]hexane relative to cyclohexene oxide and styrene oxide, a systematic kinetic study is essential. The following sections outline detailed experimental protocols for both acid- and base-catalyzed ring-opening reactions.

Experimental Design: A Comparative Kinetic Study

The core of this investigation lies in monitoring the disappearance of the epoxide starting material over time in the presence of a nucleophile and a catalyst (acid or base). The relative rates of reaction will provide a quantitative measure of their reactivity.

Epoxides for Comparison:

  • 1-Oxaspiro[2.3]hexane: The primary subject of this investigation.

  • Cyclohexene Oxide: A representative alicyclic epoxide with moderate strain.

  • Styrene Oxide: An epoxide where electronic effects from the phenyl group can influence reactivity.

Reaction Conditions:

  • Acid-Catalyzed Hydrolysis: A common method to probe epoxide reactivity, often proceeding through a mechanism with Sₙ1-like character at the more substituted carbon.[6][7]

  • Base-Catalyzed Hydrolysis: This reaction typically follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon.

Monitoring the Reaction: Analytical Techniques

The progress of the ring-opening reactions can be effectively monitored using spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for real-time reaction monitoring.[6][8] The disappearance of characteristic epoxide proton signals (typically in the 2.5-3.5 ppm region) and the appearance of diol product signals can be integrated and plotted against time to determine reaction kinetics.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for separating and identifying the components of the reaction mixture, including the starting epoxide and the ring-opened products.[10][11] By using an internal standard, the concentration of the epoxide can be accurately quantified at different time points.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and justifications for experimental choices.

Protocol 1: Comparative Kinetics of Acid-Catalyzed Hydrolysis via ¹H NMR

This protocol details the steps for comparing the rates of acid-catalyzed hydrolysis of the three epoxides using ¹H NMR spectroscopy.

Materials:

  • 1-Oxaspiro[2.3]hexane

  • Cyclohexene Oxide

  • Styrene Oxide

  • Deuterated water (D₂O)

  • Perchloric acid (HClO₄), 0.1 M in D₂O

  • NMR tubes

  • Internal standard (e.g., 1,4-dioxane)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each epoxide (e.g., 0.1 M) in a suitable deuterated solvent (e.g., acetone-d₆) that is miscible with water.

    • In an NMR tube, combine a known volume of the epoxide stock solution and a known volume of the internal standard stock solution.

  • Initiation of Reaction:

    • At time t=0, add a precise volume of the 0.1 M HClO₄/D₂O solution to the NMR tube.

    • Quickly mix the contents of the tube and place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Analysis:

    • Integrate the characteristic signals of the epoxide protons and the internal standard in each spectrum.

    • Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the epoxide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Comparison:

    • Compare the determined rate constants for the three epoxides to establish their relative reactivity under acidic conditions.

Causality Behind Experimental Choices:

  • D₂O as Solvent: Used to avoid a large residual solvent peak in the ¹H NMR spectrum.

  • Perchloric Acid: A strong, non-nucleophilic acid to ensure that the hydronium ion is the primary catalytic species.

  • Internal Standard: Essential for accurate quantification of the epoxide concentration, as it is unaffected by the reaction.

Workflow Diagram:

Acid_Catalyzed_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis A Prepare Epoxide Stock Solutions C Combine in NMR Tube A->C B Prepare Internal Standard Stock B->C D Add Acid Catalyst (t=0) C->D E Acquire 1H NMR Spectra over Time D->E F Integrate Signals (Epoxide & Standard) E->F G Calculate Concentration vs. Time F->G H Plot ln[Epoxide] vs. Time G->H I Determine Rate Constant (k_obs) H->I J Relative Reactivity I->J Compare k_obs for all epoxides

Caption: Workflow for comparative kinetic analysis of acid-catalyzed epoxide hydrolysis via ¹H NMR.

Protocol 2: Comparative Kinetics of Base-Catalyzed Hydrolysis via GC-MS

This protocol outlines the procedure for comparing the rates of base-catalyzed hydrolysis using GC-MS for quantification.

Materials:

  • 1-Oxaspiro[2.3]hexane

  • Cyclohexene Oxide

  • Styrene Oxide

  • Sodium hydroxide (NaOH), 1.0 M aqueous solution

  • Tetrahydrofuran (THF)

  • Internal standard for GC-MS (e.g., dodecane)

  • Quenching solution (e.g., 1 M HCl)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of the epoxide in THF.

    • Add a known amount of the internal standard.

  • Initiation of Reaction:

    • At time t=0, add the 1.0 M NaOH solution to the flask and start the timer.

  • Sampling and Quenching:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the 1 M HCl solution.

  • Sample Preparation for GC-MS:

    • Extract the quenched aliquot with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the sample by GC-MS.

  • Data Analysis:

    • From the GC chromatogram, determine the peak areas of the epoxide and the internal standard.

    • Generate a calibration curve by analyzing standard solutions of known epoxide and internal standard concentrations.

    • Use the calibration curve to determine the concentration of the epoxide in each quenched sample.

    • Plot the concentration of the epoxide versus time and determine the initial rate of reaction.

  • Comparison:

    • Compare the initial rates for the three epoxides to establish their relative reactivity under basic conditions.

Causality Behind Experimental Choices:

  • THF as Co-solvent: To ensure the miscibility of the organic epoxide and the aqueous base.

  • Quenching: Essential to stop the reaction at a precise time point for accurate kinetic analysis.

  • Internal Standard: Crucial for correcting variations in injection volume and detector response in GC-MS.

Workflow Diagram:

Base_Catalyzed_Hydrolysis_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis GC-MS Analysis A Dissolve Epoxide & Internal Standard in THF B Add NaOH Solution (t=0) A->B C Withdraw Aliquots at Time Intervals B->C D Quench with HCl C->D E Extract with CH2Cl2 D->E F Analyze by GC-MS E->F G Quantify Epoxide Concentration F->G H Determine Initial Rate G->H I Relative Reactivity H->I Compare Initial Rates

Caption: Workflow for comparative kinetic analysis of base-catalyzed epoxide hydrolysis via GC-MS.

Expected Outcomes and Mechanistic Insights

Based on the principles of ring strain, it is anticipated that 1-oxaspiro[2.3]hexane will exhibit the highest reactivity in both acid- and base-catalyzed ring-opening reactions, followed by styrene oxide and then cyclohexene oxide.

Data Presentation:

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

EpoxideAcid-Catalyzed Rate Constant (k_obs, s⁻¹)Base-Catalyzed Initial Rate (M/s)
1-Oxaspiro[2.3]hexaneExperimental ValueExperimental Value
Cyclohexene OxideExperimental ValueExperimental Value
Styrene OxideExperimental ValueExperimental Value

Mechanistic Considerations:

The regioselectivity of the ring-opening of 1-oxaspiro[2.3]hexane will provide valuable mechanistic information.

  • Acid-Catalyzed Opening: Attack is expected to occur at the more substituted spiro carbon due to the stabilization of the partial positive charge in the transition state.

  • Base-Catalyzed Opening: Nucleophilic attack will likely occur at the less sterically hindered methylene carbon of the epoxide ring.

Reaction Mechanism Diagram:

Epoxide_Ring_Opening cluster_acid Acid-Catalyzed Ring Opening of 1-Oxaspiro[2.3]hexane cluster_base Base-Catalyzed Ring Opening of 1-Oxaspiro[2.3]hexane Epoxide_A 1-Oxaspiro[2.3]hexane Protonated_Epoxide_A Protonated Epoxide Epoxide_A->Protonated_Epoxide_A H+ Transition_State_A Transition State (Carbocationic Character at Spiro Carbon) Protonated_Epoxide_A->Transition_State_A H2O (Nucleophile) Product_A Trans-diol Product Transition_State_A->Product_A Epoxide_B 1-Oxaspiro[2.3]hexane Transition_State_B SN2 Transition State (Attack at Methylene Carbon) Epoxide_B->Transition_State_B OH- (Nucleophile) Alkoxide_Intermediate_B Alkoxide Intermediate Transition_State_B->Alkoxide_Intermediate_B Product_B Trans-diol Product Alkoxide_Intermediate_B->Product_B H2O

Caption: Proposed mechanisms for acid- and base-catalyzed ring-opening of 1-oxaspiro[2.3]hexane.

Conclusion

The heightened reactivity of 1-oxaspiro[2.3]hexane, driven by its substantial ring strain, positions it as a valuable and versatile building block in organic synthesis. The experimental frameworks provided in this guide offer a robust methodology for quantifying its reactivity in comparison to other epoxides. A thorough understanding of its reactivity profile will empower researchers and drug development professionals to strategically employ this unique epoxide in the efficient construction of novel and complex molecular entities.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link][2][3]

  • ResearchGate. (n.d.). A) Synthesis and applications of 1-oxaspiro[2.3]hexanes. B) Modular... Retrieved from [Link][4]

  • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 114(31), 8106–8113. Retrieved from [Link][6][12]

  • Pocker, Y., & Ronald, B. P. (1970). A nuclear magnetic resonance kinetic study of the acid-catalyzed epoxide ring opening of tetramethylethylene oxide. Journal of the American Chemical Society, 92(11), 3385–3391. Retrieved from [Link][8]

  • Diva-Portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link][10]

  • Rablen, P. R. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Chemistry, 2(2), 347-360. Retrieved from [Link][1][13]

  • Journal of Agricultural and Food Chemistry. (n.d.). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link][9][14]

  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2020, July 1). 9.6: Epoxide reactions. Retrieved from [Link][16]

  • Bekolo, H., & Howell, A. R. (2001). Preparation and reactions of 4-oxaspiro[2.3]hexanes. New Journal of Chemistry, 25(5), 673-675. Retrieved from [Link][17]

  • ResearchGate. (n.d.). GC-MS chromatogram showing epoxide products starting from R... Retrieved from [Link][11]

  • YouTube. (2020, April 28). 9.16 Epoxide Reactions. Retrieved from [Link][7]

  • University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from [Link]

  • ChemRxiv. (2025, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link][5]

Sources

Validating the Mechanism of 1-Oxaspiro[2.3]hexane Ring-Opening Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxaspiro[2.3]hexane motif, a unique spirocyclic ether, presents a fascinating case study in strained-ring chemistry. Comprising a fused oxetane and cyclopropane ring, this scaffold is of increasing interest in synthetic and medicinal chemistry due to its potential to introduce three-dimensional complexity into molecular architectures. Understanding the mechanisms governing its ring-opening reactions is paramount for predicting reactivity, controlling product formation, and designing novel synthetic strategies. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for validating the mechanisms of 1-oxaspiro[2.3]hexane ring-opening reactions. By integrating established principles of epoxide and oxetane chemistry with specific insights into this spirocyclic system, we aim to equip researchers with the knowledge to confidently explore and exploit the unique reactivity of this intriguing molecule.

Introduction: The Intriguing Reactivity of 1-Oxaspiro[2.3]hexane

The 1-oxaspiro[2.3]hexane ring system is characterized by significant ring strain, a consequence of the fusion of two small rings. This inherent strain is the primary driving force for its reactivity, making it susceptible to ring-opening by a variety of nucleophiles and electrophiles.[1][2] The presence of two distinct ring systems, an oxetane and a cyclopropane, introduces multiple potential sites for bond cleavage, leading to a rich and sometimes complex chemical behavior.

The validation of its ring-opening mechanisms is not merely an academic exercise. For drug development professionals, a predictive understanding of how this scaffold will behave under physiological conditions or during synthetic manipulations is critical. For synthetic chemists, harnessing the regioselectivity and stereoselectivity of these reactions opens doors to novel molecular architectures.[3]

This guide will delve into the two primary mechanistic pathways for ring-opening: acid-catalyzed and base-catalyzed reactions. We will explore the underlying principles that dictate the regiochemical and stereochemical outcomes and provide a framework for their experimental and computational validation.

Theoretical Mechanistic Frameworks

The ring-opening of 1-oxaspiro[2.3]hexane can be conceptually understood by drawing parallels with the well-studied chemistry of epoxides and oxetanes.[4][5] The reaction mechanisms are broadly categorized by the nature of the catalytic conditions: acidic or basic.

Acid-Catalyzed Ring-Opening: A Spectrum of SN1 and SN2 Character

Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, creating a more reactive electrophile and a better leaving group.[5] The subsequent nucleophilic attack can proceed through a continuum of mechanisms with varying degrees of SN1 and SN2 character.

  • Mechanism:

    • Protonation: The ether oxygen is protonated by an acid (Brønsted or Lewis), forming an oxonium ion. This step is typically fast and reversible.

    • Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms of the oxetane ring. The precise nature of this step is highly dependent on the substitution pattern of the 1-oxaspiro[2.3]hexane.

      • SN2-like: For unsubstituted or less substituted carbons, the reaction proceeds via a backside attack, leading to inversion of stereochemistry.

      • SN1-like: If a tertiary or otherwise stabilized carbocation can be formed upon ring-opening, the mechanism will have more SN1 character. The nucleophile will then attack the more substituted carbon, as it can better accommodate the partial positive charge in the transition state.

  • Regioselectivity: The site of nucleophilic attack is a key consideration.

    • Attack at the less substituted carbon (C4): This is favored in an SN2-type mechanism due to lower steric hindrance.

    • Attack at the more substituted spiro carbon (C2): This is favored in an SN1-type mechanism due to the formation of a more stable carbocationic intermediate.

The interplay between electronic and steric effects determines the regiochemical outcome.

Acid_Catalyzed_Opening cluster_0 Acid-Catalyzed Ring-Opening A 1-Oxaspiro[2.3]hexane B Protonated Intermediate (Oxonium Ion) A->B + H⁺ C1 Product 1 (Attack at C4) B->C1 + Nu⁻ (SN2-like) C2 Product 2 (Attack at C2) B->C2 + Nu⁻ (SN1-like)

Caption: Generalized workflow for acid-catalyzed ring-opening of 1-oxaspiro[2.3]hexane.

Base-Catalyzed Ring-Opening: The SN2 Pathway

In the presence of a strong nucleophile (under basic or neutral conditions), the ring-opening typically proceeds through a direct SN2 mechanism.[6]

  • Mechanism: The nucleophile directly attacks one of the electrophilic carbons of the oxetane ring in a single concerted step, leading to the cleavage of a C-O bond and the formation of an alkoxide intermediate. A subsequent protonation step (usually during workup) yields the final alcohol product.

  • Regioselectivity: The SN2 mechanism is highly sensitive to steric hindrance. Therefore, the nucleophilic attack will almost exclusively occur at the less substituted carbon atom (C4) of the oxetane ring.

Base_Catalyzed_Opening cluster_1 Base-Catalyzed Ring-Opening D 1-Oxaspiro[2.3]hexane E Alkoxide Intermediate D->E + Nu⁻ (SN2) F Product (Attack at C4) E->F + H⁺ (Workup) Isotopic_Labeling cluster_2 Isotopic Labeling Workflow G Synthesize ¹⁸O-labeled 1-Oxaspiro[2.3]hexane H Perform Ring-Opening with H₂¹⁶O G->H I Isolate Diol Product H->I J Analyze by MS and NMR I->J K Determine Position of ¹⁸O J->K

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Oxaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of novel molecular architectures, the synthesis and application of unique compounds like 1-Oxaspiro[2.3]hexane are paramount to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Oxaspiro[2.3]hexane, grounded in scientific principles and established safety protocols. Our aim is to empower you, our valued colleague in the scientific community, with the knowledge to manage this reactive compound confidently and responsibly.

Hazard Assessment: Understanding the Inherent Risks of a Strained Spirocycle

1-Oxaspiro[2.3]hexane is a unique molecule characterized by a spirocyclic junction of an oxirane and a cyclobutane ring. This structure, rich in ring strain, is the very source of its synthetic utility and, concurrently, its inherent hazards.

According to data from PubChem, 1-Oxaspiro[2.3]hexane is classified as a highly flammable liquid and vapor (H225). It is also harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), and causes skin and serious eye irritation (H315, H319). The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH225Highly flammable liquid and vapor.
Acute toxicity, oralH302Harmful if swallowed.
Acute toxicity, dermalH312Harmful in contact with skin.
Acute toxicity, inhalationH332Harmful if inhaled.
Skin corrosion/irritationH315Causes skin irritation.
Serious eye damage/eye irritationH319Causes serious eye irritation.
Specific target organ toxicity, single exposureH335May cause respiratory irritation.
(Data sourced from PubChem)

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of 1-Oxaspiro[2.3]hexane, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Minimum PPE Requirements:

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves provide good splash protection for incidental contact. For extended contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant laboratory coat is required. For larger quantities or operations with a higher spill risk, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent further hazards.

For Small Spills (less than 100 mL) in a Fume Hood:

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • IMMEDIATELY EVACUATE the laboratory.

  • Activate the nearest fire alarm and alert your institution's emergency response team.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for 1-Oxaspiro[2.3]hexane upon their arrival.

Disposal Procedures: A Step-by-Step Guide

The disposal of 1-Oxaspiro[2.3]hexane requires a two-pronged approach: the neutralization of any unreacted material and the proper disposal of the resulting waste stream. Unwanted or expired reactive materials should not be quenched by laboratory personnel unless they are part of a reaction mixture. Instead, they should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

Quenching of Reaction Mixtures Containing 1-Oxaspiro[2.3]hexane

This procedure is intended for the quenching of residual, unreacted 1-Oxaspiro[2.3]hexane within a reaction mixture. This procedure should not be used for the bulk disposal of the neat compound.

The principle behind this quenching protocol is a controlled, acid-catalyzed hydrolysis. The strained ether is intentionally ring-opened by the addition of a dilute acid in a controlled manner to form a less reactive diol.

Experimental Protocol: Acid-Catalyzed Hydrolysis Quench

  • Cool the reaction mixture to 0 °C in an ice-water bath within a chemical fume hood. This is crucial to manage the exothermicity of the ring-opening reaction.

  • Slowly and dropwise, add a dilute aqueous solution of a non-oxidizing acid , such as 1 M hydrochloric acid (HCl), to the cooled, stirring reaction mixture. The rate of addition should be carefully controlled to maintain the temperature of the reaction mixture below 25 °C.

  • Monitor the reaction for any signs of an uncontrolled exotherm or gas evolution. If the temperature rises rapidly, immediately stop the addition and allow the mixture to cool.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure the complete hydrolysis of the 1-Oxaspiro[2.3]hexane.

  • Neutralize the mixture by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is between 6 and 8. Be cautious of gas evolution (CO₂) during neutralization.

  • The resulting mixture can now be collected as hazardous waste.

Disposal_Decision_Tree start Disposal of 1-Oxaspiro[2.3]hexane waste_type Is it unreacted neat compound or a reaction mixture containing the compound? start->waste_type neat Unreacted Neat Compound waste_type->neat Neat mixture Reaction Mixture waste_type->mixture Mixture contact_ehs Contact Institutional EHS for direct disposal. DO NOT ATTEMPT TO QUENCH. neat->contact_ehs quench_protocol Follow Quenching Protocol: - Cool to 0°C - Slow addition of dilute acid - Monitor temperature - Neutralize mixture->quench_protocol final_disposal Dispose of waste through institutional EHS. contact_ehs->final_disposal collect_waste Collect quenched mixture as hazardous waste. quench_protocol->collect_waste collect_waste->final_disposal

Disposal decision tree for 1-Oxaspiro[2.3]hexane.
Waste Stream Classification and Final Disposal

All waste containing 1-Oxaspiro[2.3]hexane, whether quenched or unquenched, must be treated as hazardous waste.

  • Waste Container: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "1-Oxaspiro[2.3]hexane" and any other solvents or reagents present.

  • EPA Waste Codes: Based on its properties, waste containing 1-Oxaspiro[2.3]hexane would likely be classified under the following EPA hazardous waste codes:

    • D001 (Ignitability): Due to its low flash point and high flammability.

    • D003 (Reactivity): Due to its potential for polymerization and reaction with acids.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat, sparks, and open flames. Ensure secondary containment is used to prevent the spread of any potential leaks.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of reactive chemicals like 1-Oxaspiro[2.3]hexane is a cornerstone of safe and ethical research. By understanding the inherent hazards, adhering to strict PPE protocols, and following a well-defined disposal procedure, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship. This guide serves as a foundational resource, and we encourage you to consult your institution's specific safety guidelines and EHS professionals for any further questions or concerns.

References

  • Ahmad, S. et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Volochnyuk, D. et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Oxetane. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • Silvi, M. et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

  • Womack, C. C. et al. (2015). Pyrolysis Reactions of 3-Oxetanone. The Journal of Physical Chemistry A. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.3]hexane. [Link]

  • The Dong Group. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. [https://ehrs.upenn.edu/health-safety/chemical-safety/chemical-waste/disposal-highly-reactive-reagents]([Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxaspiro[2.3]hexane
Reactant of Route 2
Reactant of Route 2
1-Oxaspiro[2.3]hexane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.